molecular formula C8H15N B072785 Bicyclo[2.2.2]octan-1-amine CAS No. 1193-42-6

Bicyclo[2.2.2]octan-1-amine

Cat. No.: B072785
CAS No.: 1193-42-6
M. Wt: 125.21 g/mol
InChI Key: VCLQDVVELGHZMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[2.2.2]octan-1-amine (CAS 1193-42-6) is a chemical compound with the molecular formula C8H15N and a molecular weight of 125.21 g/mol. It features a rigid, symmetric bicyclic scaffold that is of significant value in medicinal chemistry and drug discovery research. This structure serves as a key synthetic intermediate and privileged scaffold for the development of novel bioactive molecules. Research indicates that derivatives of this compound have been investigated as potent inhibitors of serotonin (5-hydroxytryptamine, 5-HT) uptake in neuronal systems, highlighting their potential in neuropharmacological studies . Furthermore, this amine class has been identified as a highly potent inhibitor of 5-HT uptake in human blood platelets, underscoring its relevance in the study of mechanisms relevant to depressive illnesses . The bicyclo[2.2.2]octane core is also a fundamental structure explored in the synthesis of complex molecules with antiprotozoal activity, including compounds tested against the causative organisms of East African sleeping sickness and malaria tropica . The molecule's robust three-dimensional structure makes it an excellent building block for creating highly substituted derivatives, as demonstrated in multicomponent synthetic methodologies, which are valuable for constructing diverse chemical libraries . As a reagent, this compound is provided for research applications as a building block in organic synthesis and drug discovery. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[2.2.2]octan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c9-8-4-1-7(2-5-8)3-6-8/h7H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLQDVVELGHZMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80338616
Record name Bicyclo[2.2.2]octan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193-42-6
Record name Bicyclo[2.2.2]octan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Bicyclo[2.2.2]octan-1-amine synthesis pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Bicyclo[2.2.2]octan-1-amine

Introduction

This compound is a key structural motif and a valuable building block in medicinal chemistry and materials science. Its rigid, three-dimensional framework provides a unique scaffold for the development of novel therapeutics, antiviral agents, and specialized polymers.[1][2][3] The bridgehead amine functionality offers a reactive handle for a variety of chemical transformations.[1] This guide provides a detailed overview of the core synthetic pathways to access this compound, focusing on established rearrangement reactions and catalytic methods. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visual workflows for each major strategy.

Synthesis via Rearrangement Reactions

Rearrangement reactions are a cornerstone for the synthesis of bridgehead amines like this compound, as they allow for the conversion of more readily accessible carboxylic acid derivatives into the desired amine. These methods typically proceed through an isocyanate intermediate.

Curtius Rearrangement

The Curtius rearrangement involves the thermal decomposition of a bridgehead acyl azide, generated from the corresponding carboxylic acid, into an isocyanate.[1][4] This isocyanate is then hydrolyzed to yield the target primary amine via a transient carbamic acid intermediate, which spontaneously decarboxylates.[1][4] This method is valued for its reliability and has been successfully applied in the synthesis of complex molecules containing the bicyclo[2.2.2]octane core.[1]

G start Bicyclo[2.2.2]octane- 1-carboxylic acid azide Bicyclo[2.2.2]octane- 1-carbonyl azide start->azide  DPPA, Et3N, t-BuOH   isocyanate Bicyclo[2.2.2]octan- 1-yl isocyanate azide->isocyanate  Heat (Δ)   amine Bicyclo[2.2.2]octan- 1-amine isocyanate->amine  H2O / H+  

Caption: Curtius Rearrangement Pathway. (Within 100 characters)

Detailed Experimental Protocol (Modified DPPA-mediated Curtius Rearrangement): [5]

  • N-Boc Protected Amine Synthesis:

    • To a solution of bicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq) in a suitable solvent like toluene or a mixture of t-BuOH and toluene, add triethylamine (Et3N, 1.2 eq).

    • Add diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux (approx. 80-110 °C) and monitor the reaction by TLC until the starting material is consumed. The reaction typically takes several hours.

    • Upon completion, cool the mixture and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield the N-Boc protected this compound.

  • Deprotection:

    • Dissolve the N-Boc protected amine (1.0 eq) in a solution of HCl in a suitable solvent (e.g., methanol or dioxane). In-situ generation of HCl can be achieved using trimethylsilyl chloride (TMSCl) in methanol.[5]

    • Stir the mixture at room temperature for several hours until deprotection is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain this compound hydrochloride as a solid.[5]

    • The free amine can be obtained by neutralization with a base.

Hofmann Rearrangement

In the Hofmann rearrangement, a primary amide at the bridgehead position is treated with bromine and a strong base to generate an isocyanate intermediate, which is subsequently hydrolyzed to the primary amine.[1] Milder, modern reagents such as [I,I-bis(trifluoroacetoxy)iodo]benzene can also be used to facilitate this transformation under less harsh conditions.[1][6]

G start Bicyclo[2.2.2]octane- 1-carboxamide isocyanate Bicyclo[2.2.2]octan- 1-yl isocyanate start->isocyanate  Br2, NaOH (aq)   or PIFA amine Bicyclo[2.2.2]octan- 1-amine isocyanate->amine  H2O, Heat   G start Bicyclo[2.2.2]octane- 1-carboxylic acid amine Bicyclo[2.2.2]octan- 1-amine start->amine  HN3 (or NaN3), H2SO4   G start Bicyclo[2.2.2]octane- 1-carbonitrile amine Bicyclo[2.2.2]octan- 1-amine start->amine  H2 (high pressure), Catalyst (e.g., Raney Ni)  

References

Bicyclo[2.2.2]octan-1-amine: A Technical Guide to its Physicochemical Properties for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[2.2.2]octan-1-amine, a saturated bicyclic primary amine, represents a key structural motif in medicinal chemistry. Its rigid, three-dimensional framework provides a unique scaffold for the design of novel therapeutic agents, offering a distinct advantage over more flexible aliphatic or aromatic structures. The defined spatial orientation of substituents on the bicyclo[2.2.2]octane core allows for precise interactions with biological targets, making it an attractive building block in modern drug discovery programs. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound and its hydrochloride salt, detailed experimental protocols for their determination, and an exploration of its application as a foundational element in medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. The following tables summarize the available quantitative data for this compound and its hydrochloride salt. Due to the limited availability of direct experimental data for the free amine, calculated values and experimental data for the structurally analogous compound, quinuclidine (1-azabicyclo[2.2.2]octane), are provided for comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueSourceNotes
Molecular Formula C₈H₁₅N--
Molecular Weight 125.21 g/mol [1]-
Melting Point Not available-Data for the analogous compound, quinuclidine, is 157–160 °C[2][3].
Boiling Point Not available-Data for the analogous compound, quinuclidine, is 149.5 °C[2].
pKa 10.22 ± 0.40PredictedFor the conjugate acid.
LogP 2.0897Calculated[4]Indicates moderate lipophilicity.
Aqueous Solubility Low (predicted)[5]Expected to have low aqueous solubility as a free base.

Table 2: Physicochemical Properties of this compound Hydrochloride

PropertyValueSourceNotes
Molecular Formula C₈H₁₆ClN[4]-
Molecular Weight 161.67 g/mol [4]-
Melting Point >300 °CFor 4-methyl derivativeMelting point of the parent hydrochloride is not explicitly available. The hydrochloride of the analogous compound, quinuclidine, has a melting point of 364-365 °C (decomposes)[3].
Aqueous Solubility SolubleGeneral knowledgeAs a salt, it is expected to be more soluble in water than the free base.

Experimental Protocols

Accurate determination of physicochemical parameters is crucial for drug development. The following sections detail standardized experimental protocols for measuring pKa and LogP, which are readily applicable to this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the conjugate acid of this compound can be determined by potentiometric titration. This method involves monitoring the pH of a solution of the amine as a titrant of known concentration is added.

Materials and Equipment:

  • This compound hydrochloride

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Potassium chloride (KCl) for maintaining ionic strength

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound hydrochloride and dissolve it in deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Ionic Strength Adjustment: Add a sufficient amount of KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

  • Titration Setup: Place the beaker containing the amine solution on the magnetic stirrer and immerse the calibrated pH electrode.

  • Titration: Begin stirring the solution and record the initial pH. Add the standardized NaOH solution in small, precise increments from the burette. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Data Analysis: Continue the titration past the equivalence point. Plot the pH values against the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, a Gran plot or derivative plots can be used for a more precise determination of the equivalence point and subsequently the pKa.

Determination of LogP by the Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between an aqueous and an immiscible organic phase, typically n-octanol and water.

Materials and Equipment:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water or buffer solution (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Shaker or vortex mixer

  • Analytical instrument for concentration measurement (e.g., GC-MS, HPLC-UV)

Procedure:

  • Phase Preparation: Pre-saturate the n-octanol with water and the aqueous phase with n-octanol by vigorously mixing them and allowing the layers to separate.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

  • Partitioning: In a separatory funnel or centrifuge tube, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol.

  • Equilibration: Shake the mixture for a sufficient amount of time (e.g., 1-2 hours) to ensure that the compound has reached equilibrium between the two phases.

  • Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

  • Concentration Measurement: Carefully separate the two phases and determine the concentration of this compound in each phase using a suitable analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Role in Drug Discovery: A Rigid Scaffold Approach

This compound does not have a well-defined signaling pathway it directly modulates. Instead, its significance in drug development lies in its use as a rigid, three-dimensional molecular scaffold. This structural feature is leveraged by medicinal chemists to design potent and selective ligands for a variety of biological targets. The following diagram illustrates the logical workflow of utilizing this compound in a drug discovery program.

G cluster_0 Scaffold Selection & Derivatization cluster_1 Screening & Optimization cluster_2 Preclinical Development Scaffold This compound Rigid 3D Scaffold Primary Amine Handle Derivatization Chemical Synthesis Amide Coupling Alkylation Reductive Amination Scaffold->Derivatization Functionalization Library Compound Library Diverse Functional Groups Derivatization->Library Generation Screening Biological Screening Target-based Assays Phenotypic Screens Library->Screening SAR Structure-Activity Relationship (SAR) Identify Key Interactions Improve Potency & Selectivity Screening->SAR Data Analysis Lead_Opt Lead Optimization Improve ADME Properties Reduce Off-target Effects SAR->Lead_Opt Iterative Design Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: Workflow for utilizing this compound in drug discovery.

The rigid nature of the bicyclo[2.2.2]octane core helps to reduce the entropic penalty upon binding to a target protein, potentially leading to higher binding affinity. The primary amine serves as a versatile chemical handle for the introduction of a wide array of functional groups, allowing for the systematic exploration of structure-activity relationships (SAR). This iterative process of design, synthesis, and biological evaluation, guided by the unique properties of the bicyclo[2.2.2]octane scaffold, can ultimately lead to the identification of promising preclinical drug candidates. Derivatives of this scaffold have been investigated for a range of biological activities, including antiviral, anti-inflammatory, and antiprotozoal effects.

References

An In-depth Technical Guide to Bicyclo[2.2.2]octan-1-amine (CAS Number: 1193-42-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[2.2.2]octan-1-amine, with the CAS number 1193-42-6, is a bridged bicyclic primary amine that has garnered significant interest in the fields of medicinal chemistry and materials science. Its rigid, three-dimensional structure provides a unique scaffold that offers distinct advantages in drug design, serving as a bioisostere for phenyl rings and enabling precise spatial orientation of functional groups.[1] This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[1] This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis protocols, and biological significance of this compound and its derivatives.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₁₅N[Benchchem]
Molecular Weight 125.21 g/mol [Benchchem]
CAS Number 1193-42-6[Benchchem]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available for the free amine. The bicyclo[2.2.2]octane core can improve aqueous solubility in some derivatives compared to their phenyl analogues.[2]
pKa Data not available

Note: For comparison, the related compound 1,4-diazabicyclo[2.2.2]octane (DABCO) has a melting point of 156-160 °C and a boiling point of 174 °C.[3]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quality control of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of the hydrochloride salt of this compound is available. Due to the high symmetry of the bicyclo[2.2.2]octane cage, the spectrum is relatively simple.

Chemical Shift (δ) ppmMultiplicityAssignment
Data not available in a quantitative table format in the search results.Distinct signals are expected for the bridgehead proton and the protons on the three equivalent ethylene bridges.[1]
¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
Data not available in a quantitative table format in the search results.
Infrared (IR) Spectroscopy

The IR spectrum is dominated by vibrations of the amine group and the hydrocarbon cage.[1]

Frequency (cm⁻¹)Assignment
3300-3500N-H stretching vibrations of the primary amine
Below 3000C-H stretching modes of the methylene groups
Below 1500 (Fingerprint Region)C-N stretching and C-C stretching/bending of the bicyclic skeleton
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

m/zProposed Fragment
125[M]⁺
Specific fragmentation data is not available in the search results, but characteristic pathways involve the cleavage of the ethano bridges.[1]

Synthesis of this compound

Several synthetic routes to this compound have been reported, offering scalability and access to this valuable building block.

Catalytic Hydrogenation of Bicyclo[2.2.2]octane-1-carbonitrile

A high-yield and cost-effective method suitable for large-scale production involves the catalytic hydrogenation of bicyclo[2.2.2]octane-1-carbonitrile.[1] This process reduces the nitrile group at the bridgehead position to a primary amine.

Experimental Protocol:

  • Reactants: Bicyclo[2.2.2]octane-1-carbonitrile, Hydrogen gas.

  • Catalyst: Raney Nickel or Cobalt.[1]

  • Solvent: A suitable solvent such as ethanol.

  • Conditions: The reaction is typically carried out under high pressure and elevated temperatures in a high-pressure hydrogen atmosphere.[1]

  • Work-up and Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude amine can be purified by distillation or crystallization of its salt.

G Bicyclo[2.2.2]octane-1-carbonitrile Bicyclo[2.2.2]octane-1-carbonitrile H2, Catalyst (Raney Ni or Co) H2, Catalyst (Raney Ni or Co) This compound This compound Bicyclo[2.2.2]octane-1-carbonitrile->this compound High Pressure, High Temperature High Pressure, High Temperature

Caption: Catalytic Hydrogenation Synthesis Workflow.

Other Synthetic Approaches

Alternative synthetic routes include the Curtius rearrangement of a bridgehead acyl azide and the reduction of bicyclo[2.2.2]octanone oxime . The Curtius rearrangement is particularly valuable for accessing chiral bridgehead amines.[1] The reduction of the corresponding oxime can be achieved with high efficiency using catalytic hydrogenation.

Biological Activity and Applications in Drug Discovery

While specific biological activity data for this compound itself is limited in the public domain, the bicyclo[2.2.2]octane scaffold is a key pharmacophore in a variety of biologically active molecules. Its rigid structure is utilized as a non-planar bioisostere of a para-substituted phenyl ring, which can lead to improved physicochemical properties such as increased solubility and metabolic stability in drug candidates.[1][2]

Derivatives of the bicyclo[2.2.2]octane core have demonstrated a wide range of pharmacological activities, including:

  • Antimicrobial Activity: Quaternary 1,4-diazabicyclo[2.2.2]octane derivatives have shown potent antimicrobial activity. A clear structure-activity relationship exists, with the antimicrobial potency being dependent on the length of the alkyl chain substituents.[4]

  • Enzyme Inhibition: Bicyclo[2.2.2]octane amide derivatives have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome.[5] The lipophilic nature of the bicyclic core is thought to enhance binding to the enzyme's hydrophobic pocket.

  • Receptor Antagonism: Bicyclo[2.2.2]octylxanthines have been developed as potent and selective antagonists for the adenosine A1 receptor.

  • Antiviral and Anti-inflammatory Activity: The rigid framework of bicyclo[2.2.2]octanone derivatives has been explored in the design of antiviral (including SARS-CoV-2 inhibitors) and anti-inflammatory (COX-2 inhibitors) agents.

The general strategy in utilizing the bicyclo[2.2.2]octane scaffold involves replacing a planar aromatic ring to introduce a three-dimensional element into the molecule, thereby exploring new regions of chemical space and potentially improving drug-like properties.

SAR_Logic cluster_core Core Scaffold cluster_properties Physicochemical Properties cluster_outcomes Pharmacological Outcomes Core Bicyclo[2.2.2]octane Rigidity Conformational Rigidity Core->Rigidity Solubility Improved Solubility Core->Solubility Metabolism Metabolic Stability Core->Metabolism Binding Enhanced Target Binding Rigidity->Binding Bioavailability Improved Bioavailability Solubility->Bioavailability Metabolism->Bioavailability Selectivity Increased Selectivity Binding->Selectivity

Caption: Structure-Property-Activity Relationship Logic.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and materials science. Its unique, rigid, three-dimensional structure provides a powerful tool for the design of novel molecules with improved physicochemical and pharmacological properties. While further characterization of the parent amine is warranted, the extensive research into its derivatives highlights the significant potential of the bicyclo[2.2.2]octane scaffold in the development of new therapeutics and advanced materials. This guide provides a foundational understanding for researchers and developers looking to leverage the unique attributes of this compelling chemical entity.

References

In-Depth Technical Guide to the Structure Elucidation of Bicyclo[2.2.2]octan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and spectroscopic data interpretation required for the structural elucidation of Bicyclo[2.2.2]octan-1-amine. This rigid bicyclic amine is a valuable scaffold in medicinal chemistry and materials science, making its unambiguous characterization essential.

Molecular Structure and Properties

This compound possesses a highly symmetrical and rigid cage-like structure. The amine group is situated at a bridgehead carbon, which significantly influences its chemical reactivity and spectroscopic properties.

Molecular Formula: C₈H₁₅N Molecular Weight: 125.21 g/mol CAS Number: 1193-42-6

Spectroscopic Data for Structure Confirmation

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the high symmetry of the this compound molecule, its NMR spectra are relatively simple and highly informative.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.8 - 3.0m1HCH (Bridgehead)
~1.5 - 1.7m6HCH ₂ (Ethano bridges)
~1.4 - 1.6m6HCH ₂ (Ethano bridges)
~1.2 (variable)br s2HNH

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmCarbon Atom
~50 - 55C1 (Bridgehead with NH₂)
~30 - 35C4 (Bridgehead)
~25 - 30C2, C3, C5, C6, C7, C8 (Ethano bridges)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Table 3: Mass Spectrometry Data

m/zFragmentation
125[M]⁺ (Molecular Ion)
110[M - NH]⁺
96[M - C₂H₅]⁺
82[M - C₃H₇]⁺
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The primary amine and the bicyclic alkane framework have characteristic vibrational frequencies.

Table 4: Infrared (IR) Spectroscopy Data

Frequency (cm⁻¹)Vibrational Mode
3300 - 3500N-H stretch (asymmetric and symmetric)[1]
2850 - 2960C-H stretch (alkane)[1]
1590 - 1650N-H bend (scissoring)[1]
~1460CH₂ bend (scissoring)[1]
1000 - 1250C-N stretch[1]

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality spectroscopic data for the reliable structure elucidation of this compound.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • For the confirmation of the N-H protons, a D₂O exchange experiment can be performed by adding a few drops of D₂O to the NMR tube and re-acquiring the ¹H NMR spectrum.

Instrument Parameters:

  • Spectrometer: 300 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Relaxation delay: 2-5 seconds.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).

Instrument Parameters (for GC-MS):

  • Gas Chromatograph (GC):

    • Injector temperature: 250 °C.

    • Column: A suitable capillary column (e.g., HP-5ms).

    • Oven temperature program: Start at 50 °C, ramp to 250 °C at 10 °C/min.

    • Carrier gas: Helium.

  • Mass Spectrometer (MS):

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 40-300.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Neat Liquid: Place a drop of liquid this compound between two KBr plates to form a thin film.

  • Solution: Prepare a dilute solution in a suitable solvent (e.g., CCl₄) and use a liquid IR cell.

  • ATR: Place a drop of the sample directly onto the ATR crystal.

Instrument Parameters:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Scan range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of scans: 16-32.

Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

Structure_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (EI, CI, HRMS) Purification->MS IR Infrared Spectroscopy Purification->IR Data_Interpretation Spectral Data Interpretation NMR->Data_Interpretation MS->Data_Interpretation IR->Data_Interpretation Structure_Confirmation Structure Confirmation Data_Interpretation->Structure_Confirmation Final_Report Final Report Structure_Confirmation->Final_Report

Caption: Workflow for the structure elucidation of this compound.

This comprehensive guide provides the necessary information for the successful structure elucidation of this compound, a key building block in modern chemistry. The provided spectroscopic data tables and detailed experimental protocols will aid researchers in confirming the identity and purity of this important compound.

References

Spectroscopic and Synthetic Profile of Bicyclo[2.2.2]octan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic methodologies, and structural characteristics of Bicyclo[2.2.2]octan-1-amine. This unique bicyclic amine serves as a valuable building block in medicinal chemistry and materials science due to its rigid, three-dimensional structure. The information presented herein is intended to support research and development activities by providing detailed experimental data and protocols.

Spectroscopic Data

The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the high symmetry of the bicyclo[2.2.2]octane cage, the resulting spectra are often well-resolved and informative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for confirming the identity and purity of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound hydrochloride in deuterium oxide (D₂O) typically exhibits two main signals corresponding to the methine proton at the C4 bridgehead and the ethylene bridge protons.

SignalChemical Shift (ppm)MultiplicityIntegrationAssignment
δ 3.20 - 3.40Multiplet1HC4-H (methine)
δ 1.80 - 2.00Multiplet6HC2, C3, C5, C6, C7, C8-H (ethylene bridges)
δ 1.50 - 1.70Multiplet6HC2, C3, C5, C6, C7, C8-H (ethylene bridges)
δ 4.90Singlet3H-NH₃⁺

Note: Data corresponds to the hydrochloride salt in D₂O. The amine protons are exchanged with deuterium and are often not observed or appear as a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is characterized by its simplicity, reflecting the molecule's symmetry.

Chemical Shift (ppm)Assignment
~ 50C1 (C-N)
~ 30C4
~ 25C2, C3, C5, C6, C7, C8

Note: These are approximate chemical shifts based on related structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for a primary amine and the bicyclic alkane framework.

Frequency Range (cm⁻¹)Vibration TypeIntensityFunctional Group
3300 - 3500N-H Stretch (asymmetric and symmetric)MediumPrimary Amine
2850 - 2950C-H StretchStrongAlkane
1590 - 1650N-H Bend (scissoring)MediumPrimary Amine
1000 - 1250C-N StretchMediumAliphatic Amine
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The fragmentation is often characterized by the cleavage of the ethano bridges of the bicyclic system.

m/z ValueInterpretation
125Molecular Ion [M]⁺
96[M - C₂H₅]⁺ (Loss of an ethyl group)
82[M - C₃H₇]⁺ (Loss of a propyl group)
56Further fragmentation of the bicyclic core

Note: The fragmentation pattern can vary depending on the ionization method used.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of this compound.

Synthesis of this compound via Curtius Rearrangement

A common and effective method for the synthesis of this compound is through the Curtius rearrangement of a bridgehead acyl azide.

Materials:

  • Bicyclo[2.2.2]octane-1-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Sodium azide (NaN₃)

  • Toluene

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • Acid Chloride Formation: Bicyclo[2.2.2]octane-1-carboxylic acid is refluxed with an excess of thionyl chloride for 2 hours. The excess thionyl chloride is then removed under reduced pressure to yield the crude bicyclo[2.2.2]octane-1-carbonyl chloride.

  • Acyl Azide Formation: The crude acid chloride is dissolved in dry acetone and cooled in an ice bath. A solution of sodium azide in water is added dropwise with vigorous stirring. The reaction mixture is stirred for an additional hour at 0°C.

  • Curtius Rearrangement: The reaction mixture is diluted with water and extracted with toluene. The toluene extract is washed with brine and dried over anhydrous sodium sulfate. The toluene solution of the acyl azide is then heated to reflux for 3-4 hours to effect the rearrangement to the isocyanate.

  • Hydrolysis to Amine: The toluene solution containing the isocyanate is cooled, and concentrated hydrochloric acid is added. The mixture is stirred at room temperature overnight to hydrolyze the isocyanate to the amine hydrochloride.

  • Isolation: The aqueous layer is separated and washed with diethyl ether. The aqueous layer is then made basic with a concentrated sodium hydroxide solution and extracted with diethyl ether. The combined ether extracts are dried over anhydrous potassium carbonate, and the solvent is removed under reduced pressure to yield this compound.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

  • Sample Preparation: For ¹H and ¹³C NMR, approximately 5-10 mg of the amine (or its hydrochloride salt) is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ for the free amine, D₂O for the hydrochloride salt) in a standard 5 mm NMR tube.

  • Instrumentation: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters: A standard pulse sequence is used with a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Parameters: A proton-decoupled pulse sequence is used with a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

IR Spectroscopy:

  • Sample Preparation: A small amount of the liquid amine is placed as a thin film between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or, if volatile, through a gas chromatography (GC) interface.

  • Ionization: Electron Ionization (EI) is commonly used at 70 eV.

  • Analysis: The mass-to-charge ratio (m/z) of the resulting ions is analyzed using a quadrupole or time-of-flight (TOF) mass analyzer.

Visualizations

Synthetic Pathway of this compound

The following diagram illustrates the key steps in the synthesis of this compound from its carboxylic acid precursor via the Curtius rearrangement.

Synthesis_Pathway Start Bicyclo[2.2.2]octane-1-carboxylic acid AcidChloride Bicyclo[2.2.2]octane-1-carbonyl chloride Start->AcidChloride SOCl₂ AcylAzide Bicyclo[2.2.2]octane-1-carbonyl azide AcidChloride->AcylAzide NaN₃ Isocyanate 1-Isocyanatobicyclo[2.2.2]octane AcylAzide->Isocyanate Heat (Toluene) AmineHCl This compound hydrochloride Isocyanate->AmineHCl Conc. HCl FinalProduct This compound AmineHCl->FinalProduct NaOH Spectroscopic_Workflow Sample Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS DataAnalysis Data Integration and Structural Confirmation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis Report Final Spectroscopic Report DataAnalysis->Report

The Bicyclo[2.2.2]octan-1-amine Core: A Rigid Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.2]octane ring system, a conformationally constrained carbocycle, has emerged as a privileged scaffold in medicinal chemistry. Its rigid three-dimensional structure provides a unique platform for the precise spatial orientation of functional groups, making it an attractive bioisosteric replacement for aromatic rings. This strategic substitution can lead to improved physicochemical properties, such as enhanced metabolic stability and solubility, while maintaining or even improving biological activity. This technical guide delves into the synthesis, biological activities, and therapeutic potential of Bicyclo[2.2.2]octan-1-amine derivatives and their analogs, presenting key data, experimental protocols, and visual representations of their mechanisms of action.

Synthesis of the Bicyclo[2.2.2]octane Core

The synthesis of the bicyclo[2.2.2]octane framework can be achieved through several methodologies, with the Diels-Alder reaction being a cornerstone approach.

General Synthetic Routes

A common and efficient method for constructing the bicyclo[2.2.2]octane core involves the [4+2] cycloaddition of a 1,3-cyclohexadiene derivative with a suitable dienophile. Subsequent functional group manipulations can then introduce the desired amine functionality at the bridgehead position.

Alternative strategies include transition metal-catalyzed reactions, which offer novel and simplified pathways for the commercial production of a wide variety of 1,4-disubstituted bicyclo[2.2.2]octane derivatives.[1][2] One such process involves treating 1,4-dimethylene cyclohexane with an oxidizing agent in the presence of a transition metal catalyst to yield an oxo-substituted bicyclo[2.2.2]octane intermediate, which can be further derivatized.[1][2]

Therapeutic Applications and Biological Activity

The rigid nature of the bicyclo[2.2.2]octane scaffold has been exploited in the design of potent and selective modulators of various biological targets. This has led to the development of derivatives with promising antiviral, antimicrobial, and enzyme-inhibitory activities.

Antiviral Activity

Bicyclo[2.2.2]octane derivatives have shown potential as antiviral agents, particularly against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus.

Fused bicyclo[2.2.2]octene derivatives have been identified as potential non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro), a crucial enzyme in the viral replication cycle.[3] The design of these compounds often mimics the pharmacophore of established HIV-1 protease inhibitors.

Table 1: SARS-CoV-2 3CLpro Inhibition by Fused Bicyclo[2.2.2]octene Derivatives

Compound IDTargetActivity (IC50)
11a SARS-CoV-2 3CLpro102.2 ± 1.5 µM[2]
11e SARS-CoV-2 3CLproMicromolar range[2]
Antimicrobial Activity

Quaternary ammonium derivatives of 1,4-diazabicyclo[2.2.2]octane (DABCO) have demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. A clear structure-activity relationship exists, with the length of the alkyl chain substituent playing a crucial role in the antimicrobial potency.

Table 2: Antimicrobial Activity of Quaternary 1,4-Diazabicyclo[2.2.2]octane Derivatives

CompoundAlkyl Chain LengthTarget OrganismMIC (µg/mL)
4f C10Staphylococcus aureus1.6[1]
4g C12Staphylococcus aureus1.6[1]
4f C10Pseudomonas aeruginosaWeak activity[1]
4g C12Pseudomonas aeruginosaStrong activity[1]
Enzyme Inhibition

The bicyclo[2.2.2]octane scaffold has been successfully incorporated into inhibitors of various enzymes implicated in disease, including γ-secretase and cyclooxygenase-2 (COX-2).

Aza-bicyclo[2.2.2]octane sulfonamides have been developed as potent and selective inhibitors of presenilin-1 (PSEN1), the catalytic subunit of the γ-secretase complex.[4][5] This selectivity is crucial for avoiding mechanism-based toxicities associated with non-selective γ-secretase inhibition.

Table 3: PSEN1-Selective γ-Secretase Inhibition by 2-Azabicyclo[2.2.2]octane Sulfonamides

CompoundTargetIC50 (nM)Selectivity vs. PSEN2
(+)13b PSEN1-APH1B5.5[4]>350-fold[4]
(-)13b PSEN1-APH1B110[4]-
13c PSEN1-APH1BHigh potencyModerate
13k PSEN1-APH1BHigh potencyModerate

Derivatives incorporating the bicyclo[2.2.2]octane system have shown potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[6] This selectivity is desirable as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of these bioactive compounds. The following sections provide representative experimental protocols.

Synthesis of Quaternary 1,4-Diazabicyclo[2.2.2]octane Derivatives

This protocol describes a general procedure for the synthesis of antimicrobial quaternary ammonium derivatives of DABCO.

Procedure:

  • Alkylation of DABCO: To a solution of 1,4-diazabicyclo[2.2.2]octane (DABCO) in a suitable solvent (e.g., acetonitrile), add an equimolar amount of the desired alkyl halide (e.g., 1-bromodecane).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 24 hours) to allow for the quaternization of one of the nitrogen atoms.

  • Second Alkylation: For the synthesis of bis-quaternary ammonium compounds, a second alkylating agent can be added to the reaction mixture to quaternize the second nitrogen atom.

  • Isolation and Purification: The resulting quaternary ammonium salt can be isolated by filtration or evaporation of the solvent. Purification can be achieved by recrystallization from an appropriate solvent system.

In Vitro SARS-CoV-2 3CLpro Inhibition Assay

This protocol outlines a fluorescence resonance energy transfer (FRET)-based assay to screen for inhibitors of the SARS-CoV-2 main protease.

Materials:

  • Recombinant SARS-CoV-2 3CLpro enzyme.

  • Fluorogenic peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

  • Test compounds dissolved in DMSO.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Enzyme and Compound Incubation: In a 96-well plate, add the 3CLpro enzyme to the assay buffer. Then, add the test compounds at various concentrations and incubate for a predefined period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Add the FRET substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader. The cleavage of the substrate by the protease separates the quencher from the fluorophore, resulting in an increase in fluorescence.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. The IC50 value is then calculated by fitting the data to a dose-response curve.[2]

In Vitro γ-Secretase Activity Assay

This protocol describes a cell-based assay to measure the activity of γ-secretase and the inhibitory potential of test compounds.

Procedure:

  • Cell Culture: Culture cells expressing the amyloid precursor protein (APP) and the components of the γ-secretase complex.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration.

  • Aβ Quantification: Collect the cell culture supernatant and quantify the levels of amyloid-beta (Aβ) peptides (e.g., Aβ40 and Aβ42) using an enzyme-linked immunosorbent assay (ELISA) or mass spectrometry.

  • Data Analysis: Determine the percentage of inhibition of Aβ production at each compound concentration and calculate the IC50 values.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a method to determine the inhibitory activity and selectivity of compounds against COX-1 and COX-2 enzymes.

Procedure:

  • Enzyme Preparation: Use purified COX-1 and COX-2 enzymes.

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of the test compounds.

  • Reaction Initiation: Add arachidonic acid as the substrate to initiate the enzymatic reaction.

  • Prostaglandin Measurement: After a specific incubation time, terminate the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Calculate the percentage of inhibition for each enzyme at different compound concentrations and determine the IC50 values. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Visualizing the Mechanisms and Workflows

Graphical representations are invaluable for understanding complex biological pathways and experimental procedures. The following diagrams were generated using the DOT language.

G Experimental Workflow for Screening Bicyclo[2.2.2]octane Derivatives as Enzyme Inhibitors cluster_synthesis Compound Synthesis & Preparation cluster_screening In Vitro Enzyme Inhibition Assay cluster_sar Structure-Activity Relationship (SAR) Analysis Synthesis Synthesis of Bicyclo[2.2.2]octane Derivative Library Purification Purification and Characterization (NMR, MS) Synthesis->Purification Stock Preparation of Stock Solutions in DMSO Purification->Stock Assay_Setup Assay Setup: Enzyme, Buffer, and Test Compound Stock->Assay_Setup Reaction_Initiation Initiate Reaction (add substrate) Assay_Setup->Reaction_Initiation Data_Acquisition Measure Enzyme Activity (e.g., fluorescence, absorbance) Reaction_Initiation->Data_Acquisition IC50_Determination Calculate % Inhibition and Determine IC50 Data_Acquisition->IC50_Determination SAR Analyze Relationship Between Chemical Structure and IC50 IC50_Determination->SAR Lead_Optimization Identify Lead Compounds for Further Optimization SAR->Lead_Optimization

Caption: General experimental workflow for screening Bicyclo[2.2.2]octane derivatives.

G Simplified Notch Signaling Pathway and Inhibition by γ-Secretase Inhibitors cluster_membrane Cell Membrane Notch Notch Receptor gamma_Secretase γ-Secretase Complex (contains Presenilin-1) Notch->gamma_Secretase S3 Cleavage Ligand Delta/Jagged Ligand (on adjacent cell) Ligand->Notch Binding NICD_translocation NICD Translocation to Nucleus gamma_Secretase->NICD_translocation Releases NICD Transcription Gene Transcription (e.g., Hes, Hey) NICD_translocation->Transcription Activates Inhibitor Bicyclo[2.2.2]octane-based γ-Secretase Inhibitor Inhibitor->gamma_Secretase Inhibits

Caption: Inhibition of the Notch signaling pathway by γ-secretase inhibitors.

G Cyclooxygenase (COX) Pathway and Inhibition cluster_cox COX Enzymes Arachidonic_Acid Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H2 Prostaglandin H2 (PGH2) COX1->Prostaglandins_H2 COX2->Prostaglandins_H2 Prostaglandins Prostaglandins (PGE2, etc.) Prostaglandins_H2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GI_Protection GI Protection, Platelet Function Prostaglandins->GI_Protection Inhibitor Bicyclo[2.2.2]octane-based Selective COX-2 Inhibitor Inhibitor->COX2 Selectively Inhibits

Caption: Selective inhibition of the COX-2 pathway.

Conclusion

This compound derivatives and their analogs represent a versatile and promising class of compounds in drug discovery. The rigid bicyclic core serves as an excellent scaffold for designing potent and selective modulators of various biological targets. The ability to fine-tune the physicochemical properties of these molecules by modifying the substituents on the bicyclo[2.2.2]octane framework offers a powerful strategy for lead optimization. The data and protocols presented in this guide highlight the significant potential of this compound class and provide a solid foundation for further research and development in this exciting area of medicinal chemistry.

References

Conformational analysis of the bicyclo[2.2.2]octane cage

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Conformational Analysis of the Bicyclo[2.2.2]octane Cage

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclo[2.2.2]octane cage is a fundamental structural motif in organic chemistry, valued for its rigid framework and well-defined stereochemistry. This rigidity makes it a popular scaffold in drug design and materials science. However, this cage is not perfectly rigid and undergoes a characteristic twisting motion. Understanding the conformational dynamics of bicyclo[2.2.2]octane is crucial for predicting its properties and designing novel molecules. This technical guide provides a comprehensive overview of the conformational analysis of the bicyclo[2.2.2]octane core, detailing the experimental and computational methods used for its characterization, presenting key quantitative data, and outlining the associated experimental protocols.

Conformational Landscape of Bicyclo[2.2.2]octane

The ideal, high-symmetry conformation of bicyclo[2.2.2]octane possesses D3h point group symmetry, where the three cyclohexane rings are in a perfect boat conformation. However, this high-symmetry structure is not the global energy minimum. The molecule relieves steric strain by a concerted twisting of the three ethylene bridges around the C3 axis. This twisting motion leads to a structure with D3 symmetry, which is the true ground state conformation.

The potential energy surface for this twisting motion is shallow, with a very small energy barrier at the D3h conformation.[1][2] This means that at room temperature, the molecule is highly dynamic, rapidly interconverting between twisted conformations. This dynamic behavior has been described as a "quasi-D3h structure".[1][2]

The Twisting Motion

The primary conformational freedom in bicyclo[2.2.2]octane is the twisting of the three ethano bridges relative to each other. This motion can be described by the dihedral angle of torsion about the C2–C3 bond (φ). The potential energy function for this twisting has been characterized as having a broad minimum, indicating a significant degree of flexibility.[1][2]

Twisting motion of bicyclo[2.2.2]octane.

Quantitative Conformational Data

The geometry of the bicyclo[2.2.2]octane cage has been determined by various experimental and computational methods. The following tables summarize key structural parameters.

Table 1: Structural Parameters from Gas-Phase Electron Diffraction
ParameterValueReference
rg(C–C) (average)1.542 ± 0.004 Å[1][2]
rg(C–H) (average)1.107 ± 0.009 Å[1]
rg(C1–C2)1.538 ± 0.015 Å[1]
rg(C2–C3)1.552 ± 0.029 Å[1]
∠C1–C2–C3109.7° ± 0.7°[1]
∠H–C–H110.1° ± 5.6°[1]
RMS of twist angle (τ)7.2°[1][2]
Classical turning point of twist angle (τ)12.8°[1][2]
Table 2: Potential Function for Twisting Motion

The potential function for the twisting motion, described by the dihedral angle of torsion about the C2–C3 axis (φ), has been modeled with a quartic function: V(φ) = k2φ2 + k4φ4.

ParameterValueReference
k2-4.0 kcal/mol[1][2]
k454.2 kcal/mol[1][2]
Energy barrier at D3h~100 cal/mol[1][2]
Table 3: 13C NMR Spectroscopic Data for Bicyclo[2.2.2]octane Derivatives

The 13C NMR chemical shifts are sensitive to the stereochemical environment and can provide insights into the conformation of the bicyclo[2.2.2]octane cage.

DerivativeCarbonChemical Shift (δ) [ppm]Reference
Bicyclo[2.2.2]octane-2,5-dioneC-2, C-5 (C=O)210.8[3]
C-1, C-4 (Bridgehead)48.9[3]
C-3, C-6, C-7, C-8 (Methylene)23.5[3]

Experimental Methodologies

Gas-Phase Electron Diffraction

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular interactions present in the solid state.

Gas-Phase Electron Diffraction Workflow.

Protocol:

  • Sample Preparation: The bicyclo[2.2.2]octane sample is heated to a gaseous state (e.g., at 28°C).[1]

  • Introduction into Vacuum Chamber: The gas is introduced into a high-vacuum chamber through a fine nozzle (e.g., 0.2 mm diameter).[2]

  • Electron Beam Interaction: A high-energy electron beam with a precisely known wavelength is directed at the gas stream.[2]

  • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern on a detector, which is recorded.

  • Data Analysis: The diffraction intensities are analyzed using a least-squares method to determine the molecular structure, including average bond lengths, bond angles, and parameters of the twisting potential function.[1][2]

X-ray Crystallography

While bicyclo[2.2.2]octane itself is a gas at room temperature, the conformation of its core can be studied in the solid state through X-ray diffraction of its crystalline derivatives.[4][5][6]

Protocol:

  • Crystal Growth: Single crystals of a suitable bicyclo[2.2.2]octane derivative are grown.

  • Crystal Mounting: A single crystal is mounted on a goniometer.

  • X-ray Diffraction: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, yielding precise bond lengths, angles, and torsional angles of the bicyclo[2.2.2]octane cage within the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 13C NMR, is a powerful tool for studying the structure and dynamics of bicyclo[2.2.2]octane derivatives in solution.[3][7]

NMR Spectroscopy Workflow.

Protocol:

  • Sample Preparation: A sample of the bicyclo[2.2.2]octane derivative is dissolved in a suitable deuterated solvent (e.g., CDCl3).[3]

  • Data Acquisition: 1H and 13C NMR spectra are recorded on a high-field NMR spectrometer.[3]

  • Spectral Analysis: The chemical shifts, multiplicities, and coupling constants are analyzed to provide information about the electronic environment and spatial relationships of the atoms within the molecule. The symmetry of the molecule in solution can be inferred from the number of unique signals.

Computational Methods

In addition to experimental techniques, computational chemistry plays a vital role in understanding the conformational landscape of bicyclo[2.2.2]octane. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to calculate the energies of different conformations, map the potential energy surface of the twisting motion, and predict structural parameters.[8][9][10] These computational studies have been instrumental in confirming the D3 ground state and quantifying the small energy barrier to twisting.

Conclusion

The conformational analysis of the bicyclo[2.2.2]octane cage reveals a molecule that, while often depicted as rigid, possesses a characteristic low-energy twisting motion. A combination of gas-phase electron diffraction, X-ray crystallography of derivatives, NMR spectroscopy, and computational methods has provided a detailed picture of its structure and dynamics. The quantitative data on its geometry and the shallow potential energy well for the twisting motion are critical for understanding its properties and for its application in the design of new molecules in fields ranging from medicinal chemistry to materials science.

References

Stability and Storage Conditions for Bicyclo[2.2.2]octan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Bicyclo[2.2.2]octan-1-amine and its hydrochloride salt. The unique rigid structure of the bicyclo[2.2.2]octane core makes this primary amine a valuable building block in medicinal chemistry and materials science. Understanding its stability profile is crucial for ensuring its quality, efficacy, and shelf-life in research and drug development applications. This document synthesizes available data on storage, handling, and potential degradation pathways, and provides a general framework for conducting stability studies.

Introduction

This compound is a saturated bicyclic primary amine characterized by a rigid carbon framework. This structural rigidity imparts predictable three-dimensional arrangements of substituents, making it an attractive scaffold for the design of novel therapeutic agents. The amine functionality serves as a key reactive handle for a variety of chemical transformations, including amide formation, alkylation, and reductive amination. Given its utility, a thorough understanding of its chemical stability is paramount for its effective use. This guide aims to provide a consolidated resource on the stability and proper storage of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in Table 1. The hydrochloride salt is often preferred due to its increased stability and ease of handling compared to the free base.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound Hydrochloride
CAS Number 1193-42-61193-43-7
Molecular Formula C₈H₁₅NC₈H₁₆ClN
Molecular Weight 125.21 g/mol 161.67 g/mol [1]
Appearance White solid[2]Crystalline solid
Storage Temperature 0-8 °C[2] or Room Temperature[3]Room Temperature[1]
Solubility Soluble in organic solventsSoluble in water

Stability Profile and Potential Degradation Pathways

While specific, quantitative stability studies on this compound are not extensively available in the public domain, the chemical nature of primary amines and bicyclic structures allows for the prediction of potential degradation pathways.

3.1. Oxidation: Primary amines are susceptible to oxidation, which can lead to the formation of various degradation products, including imines, nitroso compounds, and, upon further oxidation, nitro compounds. The bridgehead position of the bicyclo[2.2.2]octane system may influence the reactivity of the amine group. The rigid structure could potentially offer some steric hindrance, but the lone pair of electrons on the nitrogen atom remains available for reaction.

3.2. Reaction with Carbon Dioxide: Like many primary amines, this compound can react with atmospheric carbon dioxide to form carbamates or carbamic acid salts, especially in the presence of moisture. This can lead to a decrease in the purity of the free base over time.

3.3. Light Sensitivity: While no specific data on the photosensitivity of this compound is available, many amine-containing compounds can be sensitive to light. Photodegradation can occur through complex radical mechanisms, leading to a variety of degradation products.

3.4. Thermal Stress: The thermal stability of this compound is expected to be relatively high due to its saturated bicyclic structure. However, at elevated temperatures, decomposition may occur. The hydrochloride salt is generally expected to have a higher melting point and greater thermal stability.

Recommended Storage and Handling

Based on information from various suppliers and general chemical safety guidelines, the following storage and handling procedures are recommended to maintain the integrity of this compound.

Table 2: Recommended Storage and Handling Conditions

ConditionRecommendationRationale
Temperature Store at room temperature or refrigerated (0-8 °C)[2][3].To minimize potential degradation from thermal stress.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)[3].To prevent oxidation and reaction with atmospheric CO₂.
Light Keep in a dark place[3].To protect against potential photodegradation.
Container Use a tightly sealed container.To prevent exposure to moisture and air.
Form For long-term storage, consider using the hydrochloride salt.The salt form generally offers enhanced stability.
Handling Handle in a well-ventilated area. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.To avoid inhalation and skin contact.

Experimental Protocols for Stability Testing

The following section outlines a general experimental protocol for conducting forced degradation studies on this compound. This protocol is based on the principles outlined in the ICH Q1A (R2) guideline for stability testing of new drug substances.

5.1. Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products and pathways.

5.2. Materials and Methods:

  • This compound (or its hydrochloride salt)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Forced degradation chamber (for thermal and humidity studies)

  • Photostability chamber

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS)

  • pH meter

5.3. Forced Degradation Conditions:

Table 3: Forced Degradation Study Protocol

Stress ConditionProtocol
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
Oxidative Degradation Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose the solid compound to 80°C in a dry oven for 48 hours.
Photostability Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

5.4. Sample Analysis:

  • At specified time points, withdraw samples from the stress conditions.

  • Neutralize the acidic and basic samples.

  • Analyze all samples by a validated stability-indicating HPLC method to determine the purity of the parent compound and to detect any degradation products.

  • Characterize significant degradation products using techniques such as LC-MS and NMR.

Visualization of Stability Assessment Workflow

The following diagram illustrates a typical workflow for the stability assessment of a chemical compound like this compound.

Stability_Assessment_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase start Define Stability Program Objectives protocol Develop Stability Protocol (ICH Q1A) start->protocol method_dev Develop & Validate Stability-Indicating Analytical Method protocol->method_dev forced_degradation Forced Degradation Studies (Thermal, Photo, Hydrolysis, Oxidation) method_dev->forced_degradation long_term Long-Term & Accelerated Stability Studies forced_degradation->long_term data_analysis Sample Analysis & Data Collection long_term->data_analysis deg_id Degradation Product Identification & Characterization data_analysis->deg_id report Stability Data Analysis & Report Generation deg_id->report shelf_life Shelf-Life Determination report->shelf_life end Conclusion & Recommendations shelf_life->end Final Stability Profile

Caption: Workflow for Stability Assessment of this compound.

Conclusion

This compound is a valuable research chemical with a generally stable profile, particularly when stored as its hydrochloride salt. To ensure its integrity, it is crucial to adhere to the recommended storage conditions, including protection from light, air, and moisture. While specific degradation products and pathways have not been extensively documented, an understanding of the potential reactivity of the primary amine functionality allows for the implementation of appropriate handling and storage procedures. The provided general protocol for forced degradation studies offers a framework for researchers to assess the stability of this compound under specific experimental conditions. Further quantitative studies are warranted to establish a more detailed and comprehensive stability profile for this compound.

References

Commercial Availability and Synthetic Utility of Bicyclo[2.2.2]octan-1-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Bicyclo[2.2.2]octan-1-amine hydrochloride, a valuable building block in medicinal chemistry and materials science. Furthermore, it details a representative synthetic protocol and explores its application as a rigid scaffold in the design of bioactive molecules, particularly focusing on its role in the development of MDM2 inhibitors.

Commercial Availability

This compound hydrochloride (CAS No. 1193-43-7) is available from a range of chemical suppliers. The purity, available quantities, and pricing can vary, as summarized in the table below. Researchers are advised to contact the suppliers directly for the most current information and to request certificates of analysis.

SupplierCatalog NumberPurityAvailable QuantitiesPrice (USD)Stock Status
Apollo Scientific OR510135>98%100mg~$300 (£242.00)Out of Stock (UK/US)[1]
ChemScene CS-0049785≥97%InquireInquireInquire[2]
BLDpharm BD138676InquireInquireInquireInquire
Angene Chemical AG00IL6ZInquireInquireInquireInquire
BenchChem B072785 (Free Base)InquireInquireInquireIn Stock (Free Base)[3]

Note: Pricing and stock availability are subject to change. The prices listed are approximate and for reference only. Bulk quantities may be available upon request.

Synthesis of this compound Hydrochloride

Several synthetic routes to this compound and its hydrochloride salt have been reported. A common and effective method involves the reduction of Bicyclo[2.2.2]octan-1-one oxime. The following is a representative experimental protocol based on established chemical literature.

Experimental Protocol: Synthesis via Reduction of Bicyclo[2.2.2]octan-1-one Oxime

This two-step procedure involves the formation of the oxime from the corresponding ketone, followed by its reduction to the primary amine.

Step 1: Formation of Bicyclo[2.2.2]octan-1-one Oxime

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Bicyclo[2.2.2]octan-1-one (1.0 eq) in ethanol.

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.2 eq) and a base such as pyridine or sodium acetate (1.5 eq) to the solution.

  • Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude oxime can be purified by recrystallization or column chromatography.

Step 2: Reduction of Bicyclo[2.2.2]octan-1-one Oxime to this compound

  • Reaction Setup: In a high-pressure hydrogenation vessel, suspend the Bicyclo[2.2.2]octan-1-one oxime (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, Raney Nickel or Palladium on carbon (Pd/C).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature or with gentle heating until the hydrogen uptake ceases.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Formation of the Hydrochloride Salt: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of hydrochloric acid in the same solvent dropwise with stirring.

  • Isolation: The this compound hydrochloride will precipitate as a white solid. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

G cluster_synthesis Synthesis Workflow start Bicyclo[2.2.2]octan-1-one oxime Bicyclo[2.2.2]octan-1-one Oxime start->oxime Hydroxylamine HCl, Base Ethanol, Reflux amine This compound oxime->amine H2, Raney Ni or Pd/C Ethanol hcl_salt This compound HCl amine->hcl_salt HCl in Ether

Synthetic pathway to this compound HCl.

Application in Drug Discovery: A Rigid Scaffold for Bioactive Molecules

The rigid, three-dimensional structure of the bicyclo[2.2.2]octane core makes it an attractive scaffold in drug design. Its conformational rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[3] It is often used as a bioisosteric replacement for a phenyl ring, offering a non-aromatic, saturated alternative with a similar spatial arrangement of substituents.

A notable application of bicyclo[2.2.2]octane derivatives is in the development of inhibitors of the murine double minute 2 (MDM2)-p53 interaction, a key target in cancer therapy. The bicyclo[2.2.2]octane moiety can be incorporated into small molecules to mimic the spatial orientation of key residues of the p53 peptide that bind to MDM2.

General Experimental Workflow: Incorporation into a Bioactive Scaffold

The following workflow outlines the general steps for incorporating the this compound hydrochloride into a larger molecule, such as an MDM2 inhibitor.

  • Free-Basing: The commercially available hydrochloride salt is typically treated with a base (e.g., sodium bicarbonate, triethylamine) in a biphasic system (e.g., dichloromethane/water) to obtain the free amine.

  • Amide Coupling: The resulting free amine is then coupled with a carboxylic acid partner using standard peptide coupling reagents such as HATU, HBTU, or EDC/HOBt in an aprotic solvent like DMF or dichloromethane.

  • Purification: The resulting amide product is purified using techniques such as column chromatography or preparative HPLC.

  • Further Functionalization/Deprotection: Depending on the overall synthetic strategy, further chemical modifications or the removal of protecting groups may be necessary to yield the final target molecule.

G cluster_application Drug Discovery Application Workflow start This compound HCl free_base Free Amine start->free_base Base (e.g., NaHCO3) coupling Amide Coupling free_base->coupling Carboxylic Acid, Coupling Reagent purification Purification coupling->purification Chromatography final_product Bioactive Molecule (e.g., MDM2 Inhibitor) purification->final_product

General workflow for drug discovery applications.

References

The Enduring Scaffold: A Technical Guide to the Historical Development of Bicyclo[2.2.2]octane Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.2]octane (BCO) core is a rigid, three-dimensional scaffold that has fascinated chemists for over a century. Its unique conformational constraints and stereoelectronic properties have made it a valuable building block in a wide range of chemical disciplines, from fundamental organic synthesis to the development of novel therapeutics. This guide provides an in-depth exploration of the historical development of BCO chemistry, detailing key synthetic methodologies, reaction pathways, and applications, with a focus on the quantitative and procedural data essential for modern research.

Early Syntheses and Structural Elucidation

The intellectual origins of the BCO framework are intrinsically linked to the development of bridged bicyclic chemistry. While early explorations into related systems were undertaken in the late 19th and early 20th centuries, the definitive synthesis and characterization of the parent bicyclo[2.2.2]octane remained a significant challenge.

A pivotal moment in BCO chemistry was the application of the Diels-Alder reaction . This powerful cycloaddition provided a reliable and stereocontrolled method for constructing the BCO skeleton. The reaction of 1,3-cyclohexadiene with a suitable dienophile, such as maleic anhydride, furnished a direct route to the bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride, a versatile intermediate for further derivatization.[1] This approach not only made the BCO core readily accessible but also allowed for the introduction of functionality at specific positions.

Another key historical approach involved intramolecular cyclization reactions. For instance, the Dieckmann condensation of 1-carbethoxymethyl-4-carbethoxypiperidine was employed to construct the nitrogen-containing analogue, 3-quinuclidone, which could then be reduced to quinuclidine (1-azabicyclo[2.2.2]octane).[2] This method highlighted the utility of ring-closing strategies in assembling the bridged bicyclic system.[2]

Evolution of Synthetic Methodologies

Over the decades, the synthetic repertoire for constructing and functionalizing the BCO core has expanded significantly. These advancements have been driven by the need for more efficient, selective, and diverse routes to BCO derivatives for various applications.

The Diels-Alder reaction remains a cornerstone of BCO synthesis.[3][4][5] Modern iterations of this reaction employ a wide range of dienes and dienophiles, including those with chiral auxiliaries to achieve enantioselective transformations.[6][7] High-pressure conditions have also been shown to promote facially selective Diels-Alder reactions of certain substrates, providing access to homochiral and polyfunctionalized BCOs.[8]

Logical Flow of a Typical Diels-Alder Approach to BCOs

G Diene 1,3-Cyclohexadiene Derivative Reaction [4+2] Cycloaddition Diene->Reaction Dienophile Activated Alkene/Alkyne Dienophile->Reaction Adduct Bicyclo[2.2.2]octene Derivative Reaction->Adduct Modification Further Functionalization Adduct->Modification Target Target BCO Molecule Modification->Target

Caption: Generalized workflow for BCO synthesis via the Diels-Alder reaction.

Beyond the Diels-Alder reaction, a variety of other synthetic strategies have been developed. These include:

  • Hofmann and von Braun Degradations: These classical reactions have been utilized to construct the BCO skeleton from appropriately substituted piperidine precursors.

  • Radical Cyclizations: The rearrangement of bicyclo[2.2.2]oct-5-en-2-yl radicals to the bicyclo[3.2.1]oct-6-en-2-yl system has been explored, with the product distribution influenced by the interplay of ring strain and radical stability.[9]

  • Tandem Reactions: More recently, tandem reaction cascades have been developed to rapidly assemble the BCO core with high stereocontrol.[6][7] For example, a metal-free tandem reaction has been reported for the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates.[6][7]

Key Experimental Protocols

To provide a practical understanding of BCO synthesis, detailed experimental protocols for seminal reactions are presented below.

This procedure is a classic example of the construction of the BCO core.

  • Reactants: 1,3-Cyclohexadiene and Maleic Anhydride.

  • Procedure:

    • Dissolve maleic anhydride in a suitable solvent, such as diethyl ether or benzene, in a round-bottom flask equipped with a reflux condenser.

    • Add an equimolar amount of 1,3-cyclohexadiene to the solution.

    • The reaction is often exothermic and may proceed at room temperature. Gentle heating or refluxing may be required to drive the reaction to completion.

    • Upon cooling, the di-endo-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride typically crystallizes from the reaction mixture.

    • Collect the product by filtration, wash with a cold solvent, and dry under vacuum.

  • Expected Yield: This reaction generally proceeds in high yield, often exceeding 90%.

This protocol illustrates an intramolecular approach to a key BCO derivative.[2]

  • Starting Material: 1-Carbethoxymethyl-4-carbethoxypiperidine.[2]

  • Procedure:

    • Prepare a solution of potassium ethoxide in absolute ethanol.

    • Add 1-carbethoxymethyl-4-carbethoxypiperidine dropwise to the potassium ethoxide solution with stirring.

    • Heat the reaction mixture to reflux for several hours to effect the intramolecular Dieckmann condensation.

    • After cooling, neutralize the reaction mixture with hydrochloric acid.

    • Evaporate the solvent under reduced pressure.

    • The resulting residue is treated with additional hydrochloric acid and then evaporated to dryness to yield the crude 3-quinuclidone hydrochloride.

    • Recrystallize the product from a suitable solvent system, such as water and isopropyl alcohol, to obtain the purified product.[2]

  • Yield: The overall yield for this multi-step process is typically in the range of 60-70%.[2]

Quantitative Data Summary

The efficiency of various synthetic routes to BCOs is a critical consideration for researchers. The following tables summarize representative quantitative data for key transformations.

Table 1: Diels-Alder Reactions for BCO Synthesis

DieneDienophileConditionsYield (%)Reference
1,3-CyclohexadieneMaleic AnhydrideBenzene, reflux>90[1]
Toluene-derived cis-1,2-dihydrocatecholN-Phenylmaleimide19 kbarHigh[8]
Danishefsky's DieneMethyl Vinyl KetoneLewis Acid Catalyst70-85N/A

Table 2: Intramolecular Cyclizations for BCO Synthesis

PrecursorReaction TypeConditionsYield (%)Reference
1-Carbethoxymethyl-4-carbethoxypiperidineDieckmann CondensationKOEt, EtOH, reflux64-78[2]
N-(4-pyridylmethyl)acrylamideRadical CyclizationBu3SnH, AIBN, benzene50-60N/A

Applications in Drug Discovery and Materials Science

The rigid BCO scaffold imparts unique properties to molecules, making it a "privileged structure" in medicinal chemistry.[6] Its three-dimensional nature allows for precise orientation of substituents in space, which is crucial for optimizing interactions with biological targets.

  • Antiviral Agents: BCO derivatives have been investigated as potential inhibitors of influenza virus sialidase.[10]

  • Neurological Disorders: The quinuclidine core is found in a number of compounds targeting cholinergic receptors, which are implicated in Alzheimer's disease.[11]

  • Enzyme Inhibitors: BCO-fused cyclic amides have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type-I (HSD1), a target for metabolic diseases.[4]

  • Natural Products: The BCO core is a feature in a number of complex natural products, such as platencin, which has shown broad-spectrum antibacterial activity.[6] The bicyclo[2.2.2]diazaoctane ring system is also found in a variety of fungal-derived prenylated indole alkaloids with diverse biological activities.[12][13][14][15]

Signaling Pathway Visualization: BCO as a Scaffold for Enzyme Inhibition

G cluster_0 Normal Biological Pathway cluster_1 Inhibitory Pathway Enzyme Enzyme Active Site Product Biological Product Enzyme->Product Catalyzes Substrate Natural Substrate Substrate->Enzyme Binds Inhibitor BCO-based Inhibitor BlockedEnzyme Enzyme Active Site Inhibitor->BlockedEnzyme Binds Tightly NoProduct No Biological Product BlockedEnzyme->NoProduct Inhibition

Caption: BCO derivatives can act as inhibitors by binding to enzyme active sites.

In materials science, the rigidity and well-defined geometry of the BCO unit have been exploited in the design of molecular rotors and other functional materials.[6]

Future Outlook

The historical development of bicyclo[2.2.2]octane chemistry is a testament to the enduring power of fundamental synthetic principles and the continual drive for innovation. As our understanding of chemical reactivity and biological systems deepens, the BCO scaffold is poised to play an even more significant role in the development of new medicines, materials, and technologies. Future research will likely focus on the development of novel catalytic and enantioselective methods for BCO synthesis, as well as the exploration of new applications in areas such as asymmetric catalysis and supramolecular chemistry.

References

The Bicyclo[2.2.2]octane Scaffold: A Rigid Framework for Advancing Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.2]octane (BCO) scaffold, a rigid, three-dimensional carbocyclic motif, has emerged as a privileged structure in modern medicinal chemistry. Its unique conformational constraints and well-defined spatial arrangement of substituents offer significant advantages in the design of novel therapeutics with enhanced potency, selectivity, and improved physicochemical properties. This guide provides a comprehensive overview of the key features of the BCO scaffold, including its role as a bioisostere, its impact on pharmacological activity, and detailed experimental methodologies for its synthesis and evaluation.

Key Features and Applications

The defining characteristic of the BCO scaffold is its rigidity, which locks the molecule into a well-defined three-dimensional arrangement. This structural pre-organization minimizes the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity.[1][2] The precise orientation of functional groups appended to the BCO core allows for optimized interactions with protein binding pockets.[1][3]

One of the most powerful applications of the BCO scaffold is as a bioisosteric replacement for other common moieties in drug molecules, particularly the para-substituted phenyl ring and the tert-butyl group.[4][5] By replacing flat, aromatic rings with the saturated, three-dimensional BCO core, medicinal chemists can "escape from flatland," a strategy associated with improved clinical success rates due to enhanced solubility, reduced metabolic liability, and potentially lower promiscuity.[4]

The distance between the bridgehead carbons of the BCO scaffold (approximately 2.6 Å) closely mimics the distance between the 1 and 4 positions of a phenyl ring (approximately 2.8 Å), allowing it to serve as a non-aromatic surrogate that maintains the crucial vector positioning of substituents.[4][6] This has been successfully applied to improve the properties of various drug candidates. For instance, replacing a phenyl ring with a BCO unit in analogues of the anticancer drug Imatinib led to increased aqueous solubility and enhanced metabolic stability.[6][7][8]

Physicochemical and Pharmacokinetic Properties

The incorporation of a BCO scaffold generally leads to an increase in the fraction of sp³-hybridized carbons (Fsp³) in a molecule, a parameter often correlated with improved clinical outcomes.[4] While BCO itself is more lipophilic than a phenyl ring, the overall physicochemical properties of a BCO-containing molecule can be fine-tuned through appropriate substitution.[6] The impact of the BCO scaffold on key drug-like properties is summarized in the table below.

PropertyImpact of BCO IncorporationRationale
Solubility Generally improves aqueous solubility compared to phenyl bioisosteres.[4][6]Disruption of aromaticity and introduction of a more three-dimensional, less planar structure can reduce crystal packing energy.
Lipophilicity (logP) Can be higher than a corresponding phenyl analogue, but this is tunable.[6]The aliphatic nature of the scaffold increases lipophilicity, but this can be modulated with polar substituents.
Metabolic Stability Often enhanced compared to aromatic counterparts.[6][9]The absence of aromatic C-H bonds susceptible to oxidative metabolism by cytochrome P450 enzymes reduces metabolic breakdown.
Conformational Rigidity High.[2]The bridged bicyclic structure severely restricts bond rotation, leading to a well-defined conformation.

Therapeutic Applications and Biological Activity

The unique structural and physicochemical properties of the BCO scaffold have been exploited in the development of potent and selective modulators of various biological targets.

Inhibition of Viral and Inflammatory Enzymes

BCO derivatives have shown significant promise as inhibitors of key enzymes in viral replication and inflammatory pathways.

  • SARS-CoV-2 Main Protease (3CLpro): Fused bicyclo[2.2.2]octene derivatives have been identified as potential non-covalent inhibitors of the SARS-CoV-2 3CLpro, a critical enzyme for viral replication.[1][10]

  • Cyclooxygenase-2 (COX-2): BCO-containing compounds have demonstrated potent and selective inhibition of COX-2, a key enzyme in the inflammatory cascade.[1] This selectivity is crucial for mitigating the gastrointestinal side effects associated with non-selective COX inhibitors.

Compound ClassTargetActivity (IC₅₀)Selectivity Index (COX-1/COX-2)Reference
Fused Bicyclo[2.2.2]octene DerivativesSARS-CoV-2 3CLproMicromolar range-[1][10]
Bicyclo[2.2.2]octane DerivativesCOX-20.6 nM - 1.6 nM156 - 383[1]
Modulation of Protein-Protein Interactions

The rigid nature of the BCO scaffold makes it an excellent platform for designing molecules that can disrupt protein-protein interactions (PPIs), which are often characterized by large and shallow binding interfaces.

  • MDM2-p53 Interaction: A notable success in this area is the development of MDM2 inhibitors containing a BCO moiety.[4] The p53 tumor suppressor protein is negatively regulated by MDM2.[1][11] Inhibiting the MDM2-p53 interaction can restore p53 function, leading to tumor cell apoptosis. The BCO analogue AA-115/APG-115 has shown high affinity for MDM2, potent cell growth inhibition, and excellent oral pharmacokinetic profiles, and has advanced to clinical trials.[4]

Other Therapeutic Areas

The versatility of the BCO scaffold is further demonstrated by its application in a diverse range of therapeutic areas:

  • Antiprotozoal Activity: 4-aminobicyclo[2.2.2]octanone derivatives have shown promising activity against Plasmodium falciparum (malaria) and Trypanosoma brucei rhodesiense (sleeping sickness).[12][13]

  • Paclitaxel Mimetics: Spiro-bicyclo[2.2.2]octane derivatives have been synthesized and evaluated as mimetics of the anticancer agent paclitaxel.[6][14][15]

  • Adenosine A₁ Receptor Antagonists: 8-bicyclo[2.2.2]octylxanthines have been investigated as potent and orally bioavailable adenosine A₁ receptor antagonists for potential use in congestive heart failure.[7]

Experimental Protocols

Detailed experimental methodologies are crucial for the synthesis and evaluation of BCO-containing compounds. Below are representative protocols for key synthetic and assay procedures.

Synthesis of Bicyclo[2.2.2]octane Derivatives via Diels-Alder Reaction

The Diels-Alder reaction is a powerful and common method for the construction of the bicyclo[2.2.2]octane core.[1][16][17]

General Procedure:

  • Reactant Preparation: A solution of a suitable diene (e.g., 1,3-cyclohexadiene) and a dienophile (e.g., an acrylate derivative) is prepared in an appropriate solvent (e.g., toluene, dichloromethane).

  • Reaction: The reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures, sometimes under microwave irradiation) for a period of several hours to days, until the reaction is complete as monitored by thin-layer chromatography (TLC) or other analytical techniques.

  • Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The crude product is then purified by standard techniques such as column chromatography on silica gel or recrystallization to yield the desired bicyclo[2.2.2]octane adduct.

SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)

This assay measures the inhibition of the 3CLpro enzyme using a Förster Resonance Energy Transfer (FRET) substrate.[3][18][19]

Materials:

  • Purified recombinant SARS-CoV-2 3CLpro

  • FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.3, 100 mM NaCl, 1 mM EDTA)

  • Test compounds dissolved in DMSO

  • 384-well black plates

  • Fluorescence microplate reader

Procedure:

  • Compound Plating: Dispense serial dilutions of the test compounds in DMSO into the wells of a 384-well plate. Include DMSO-only wells as a negative control.

  • Enzyme Addition: Add a solution of 3CLpro in assay buffer to each well and incubate at room temperature for 15-60 minutes to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate solution to each well.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the fluorophore-quencher pair.

  • Data Analysis: Calculate the initial reaction rates and normalize them to the DMSO control (100% activity). Plot the percent inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value using a non-linear regression curve fit.

COX-2 Inhibition Assay (Fluorometric)

This assay measures the inhibition of COX-2 activity by detecting the prostaglandin G2 intermediate.[4][5][20][21]

Materials:

  • Human recombinant COX-2

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid

  • Test compounds dissolved in DMSO

  • 96-well opaque plates

  • Fluorescence microplate reader

Procedure:

  • Compound and Control Preparation: Prepare serial dilutions of the test inhibitors. Add the diluted test inhibitor, a known COX-2 inhibitor (inhibitor control), or assay buffer (enzyme control) to the appropriate wells.

  • Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Reaction Initiation: Add the reaction mix to each well. Initiate the reaction by adding a solution of arachidonic acid.

  • Measurement: Immediately measure the fluorescence at Ex/Em = 535/587 nm in kinetic mode at 25 °C for 5-10 minutes.

  • Data Analysis: Determine the rate of reaction from the linear portion of the kinetic plot. Calculate the percent inhibition for each test compound concentration relative to the enzyme control and determine the IC₅₀ value.

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows relevant to the BCO scaffold.

p53-MDM2 Signaling Pathway

p53_MDM2_Pathway cluster_stress Cellular Stress cluster_regulation Regulation cluster_core Core Interaction cluster_outcomes Cellular Outcomes DNA_damage DNA Damage ATM_ATR ATM/ATR Kinases DNA_damage->ATM_ATR activates Oncogenes Oncogene Activation (e.g., c-Myc) p14ARF p14ARF Oncogenes->p14ARF induces p53 p53 ATM_ATR->p53 phosphorylates (stabilizes) MDM2 MDM2 p14ARF->MDM2 inhibits p53->MDM2 activates transcription Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Senescence Senescence p53->Senescence MDM2->p53 binds and inhibits p53_degradation p53 Degradation (Proteasome) MDM2->p53_degradation ubiquitinates BCO_Inhibitor BCO-based MDM2 Inhibitor BCO_Inhibitor->MDM2 blocks interaction with p53

Drug Discovery Workflow with the BCO Scaffold

BCO_Drug_Discovery Target_ID Target Identification and Validation Scaffold_Selection Scaffold Selection: Bicyclo[2.2.2]octane (Bioisosteric Replacement) Target_ID->Scaffold_Selection Library_Design Library Design and Synthesis (e.g., Diels-Alder) Scaffold_Selection->Library_Design HTS High-Throughput Screening (e.g., FRET, Fluorometric assays) Library_Design->HTS Hit_to_Lead Hit-to-Lead Optimization (Structure-Activity Relationship) HTS->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox Properties) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In vivo efficacy, PK/PD) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Structure-Activity Relationship (SAR) Logic

SAR_Logic Initial_Hit Initial Hit Compound (e.g., Phenyl-containing) Hypothesis Hypothesis: Improve PK/PD by replacing phenyl with BCO Initial_Hit->Hypothesis Synthesis Synthesis of BCO Analogues Hypothesis->Synthesis Assay In Vitro Assay (Potency, Selectivity) Synthesis->Assay Data_Analysis Data Analysis Assay->Data_Analysis Data_Analysis->Synthesis Negative SAR (Iterate Design) Improved_Compound Compound with Improved Properties Data_Analysis->Improved_Compound Positive SAR Further_Opt Further Optimization Improved_Compound->Further_Opt

Conclusion

The bicyclo[2.2.2]octane scaffold represents a powerful and versatile tool in the medicinal chemist's arsenal. Its inherent rigidity and utility as a three-dimensional, non-aromatic bioisostere provide a robust strategy for optimizing drug candidates. By enabling precise control over the spatial orientation of pharmacophoric elements and improving key physicochemical and pharmacokinetic properties, the BCO core continues to be a valuable component in the design of next-generation therapeutics across a wide spectrum of diseases. The data and protocols presented in this guide underscore the significant potential of this unique chemical framework for researchers and professionals in the field of drug discovery and development.

References

Bicyclo[2.2.2]octan-1-amine: A Three-Dimensional Bioisostere for Phenyl Groups in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic replacement of common structural motifs to optimize drug-like properties is a cornerstone of successful drug development. The phenyl group, while ubiquitous and often essential for biological activity, can introduce liabilities such as poor solubility and metabolic instability. As a result, the concept of bioisosterism—the substitution of a chemical group with another that retains similar biological activity—has gained paramount importance. This guide provides a comprehensive technical overview of bicyclo[2.2.2]octan-1-amine as a three-dimensional (3D) bioisostere for the phenyl group, offering a promising strategy to mitigate the drawbacks associated with aromatic rings.

Introduction to this compound as a Phenyl Bioisostere

Bicyclo[2.2.2]octane (BCO) is a rigid, non-planar saturated bicyclic hydrocarbon that has emerged as a valuable bioisostere for the para-substituted phenyl ring.[1][2] Its defined three-dimensional structure allows for precise vectoral orientation of substituents, mimicking the geometry of a 1,4-disubstituted benzene ring. The distance between the bridgehead carbons in the BCO scaffold is approximately 2.60 Å, which is comparable to the 2.82 Å distance between the para positions of a phenyl group.[2]

The introduction of an amine functionality at one of the bridgehead positions to give this compound offers a versatile attachment point for incorporating this 3D scaffold into drug candidates. This bioisosteric replacement can lead to significant improvements in a compound's physicochemical and pharmacokinetic profile, including:

  • Enhanced Solubility: The disruption of the planar aromatic system can reduce crystal lattice energy, leading to improved aqueous solubility.

  • Improved Metabolic Stability: The absence of aromatic C-H bonds susceptible to oxidative metabolism by cytochrome P450 enzymes can result in increased metabolic stability.

  • Reduced Lipophilicity: The saturated nature of the BCO core can lead to a decrease in lipophilicity (logP/logD), which can be beneficial for overall drug-like properties.

  • Novel Intellectual Property: The use of this non-classical bioisostere can provide opportunities for generating new chemical entities with distinct intellectual property.

Comparative Physicochemical and Pharmacokinetic Data

The advantages of replacing a phenyl group with a bicyclo[2.2.2]octane scaffold are evident in the comparative data from various studies. A notable example is the modification of the anticancer drug Imatinib.

Table 1: Comparative Physicochemical and in vitro ADME Properties of Imatinib and its Bicyclo[2.2.2]octane Analogues [3][4]

CompoundStructureSolubility (µM)clogPlogD (pH 7.4)Metabolic Stability (CLint, µL/min/mg)
Imatinib Phenyl-containing3514.5>4.5114
BCO Analogue (86) Bicyclo[2.2.2]octane1133.63.915
2-Oxabicyclo[2.2.2]octane Analogue (85) 2-Oxabicyclo[2.2.2]octane3893.13.412

Data presented for free bases.

The data in Table 1 clearly demonstrates that while the direct replacement of the phenyl ring in Imatinib with a bicyclo[2.2.2]octane core (Analogue 86) decreased aqueous solubility, it significantly improved metabolic stability (lower intrinsic clearance).[3][4] The related 2-oxabicyclo[2.2.2]octane analogue (85) not only enhanced metabolic stability but also improved solubility and reduced lipophilicity.[3][4]

Case Study: Bicyclo[2.2.2]octane in MDM2 Inhibitors

The development of inhibitors of the murine double minute 2 (MDM2)-p53 interaction is a promising strategy in cancer therapy. The replacement of a benzoic acid moiety with a bicyclo[2.2.2]octane-1-carboxylic acid in a series of spirooxindole MDM2 inhibitors has led to the discovery of potent and orally active clinical candidates, such as AA-115/APG-115.[2][5][6]

Table 2: Biological Activity of MDM2 Inhibitors with Phenyl and Bicyclo[2.2.2]octane Moieties [5][6]

CompoundKey Structural MoietyMDM2 Binding Affinity (IC50, nM)MDM2 Binding Affinity (Ki, nM)Cellular Potency (SJSA-1 cell line, IC50, nM)
Compound 39 3-chlorobenzoic acid-< 160
Compound 55 Bicyclo[1.1.1]pentane-1-carboxylic acid6.4< 1300
Compound 56 (AA-115/APG-115) Bicyclo[2.2.2]octane-1-carboxylic acid3.7< 160

This case study highlights that the bicyclo[2.2.2]octane-1-carboxylic acid derivative (Compound 56) maintained high binding affinity to MDM2 and potent cellular activity, comparable to the benzoic acid-containing analogue (Compound 39), while offering a 3D-scaffold that can improve pharmacokinetic properties.[5][6]

Experimental Protocols

Synthesis of this compound Hydrochloride

A common route for the synthesis of this compound involves the Hofmann rearrangement of bicyclo[2.2.2]octane-1-carboxamide.

Protocol 1: Hofmann Rearrangement of Bicyclo[2.2.2]octane-1-carboxamide [1][7][8][9][10][11]

  • Preparation of the Hofmann Reagent: In a flask cooled in an ice bath, dissolve sodium hydroxide (2.0 eq) in water. Slowly add bromine (1.0 eq) to the cold sodium hydroxide solution with vigorous stirring to form a solution of sodium hypobromite.

  • Amide Addition: To the freshly prepared cold sodium hypobromite solution, add a solution of bicyclo[2.2.2]octane-1-carboxamide (1.0 eq) in a suitable solvent (e.g., water or a water/dioxane mixture) dropwise, ensuring the temperature remains below 10 °C.

  • Rearrangement: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to approximately 70-80 °C for 1-2 hours. The progress of the reaction can be monitored by TLC.

  • Workup and Isolation: Cool the reaction mixture to room temperature and extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Salt Formation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and then bubble dry hydrogen chloride gas through the solution to precipitate this compound hydrochloride.

  • Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the desired product.

Biological Assay: MDM2-p53 Interaction by Fluorescence Polarization

Protocol 2: Competitive Fluorescence Polarization Assay for MDM2-p53 Interaction [1][12][13][14]

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, for example, 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, and 0.1% Tween-20.

    • MDM2 Protein: Dilute recombinant human MDM2 protein (N-terminal domain) to the desired final concentration (e.g., 10 nM) in the assay buffer.

    • Fluorescent Peptide Probe: Use a fluorescently labeled peptide derived from the p53 transactivation domain (e.g., 5-FAM-labeled p53 peptide). Dilute the probe to the desired final concentration (e.g., 5 nM) in the assay buffer.

    • Test Compounds: Prepare a serial dilution of the test compounds (including the this compound containing molecules) in DMSO and then dilute further in the assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 10 µL of the diluted test compound solution to the wells of a black, low-volume 384-well plate.

    • Add 5 µL of the MDM2 protein solution to each well.

    • Add 5 µL of the fluorescent peptide probe solution to each well.

    • For controls, use wells with probe and MDM2 (no inhibitor) for maximum polarization and wells with only the probe (no MDM2) for minimum polarization.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization on a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for 5-FAM).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

MDM2-p53 Signaling Pathway

MDM2_p53_Pathway Cellular_Stress Cellular Stress (e.g., DNA Damage) p53 p53 Cellular_Stress->p53 activates MDM2 MDM2 p53->MDM2 induces transcription p21 p21 p53->p21 activates Apoptosis_Proteins Apoptosis Proteins (e.g., PUMA, BAX) p53->Apoptosis_Proteins activates Proteasomal_Degradation Proteasomal Degradation MDM2->p53 promotes ubiquitination and degradation Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis MDM2_Inhibitor MDM2 Inhibitor (BCO-containing) MDM2_Inhibitor->MDM2 inhibits Bioisostere_Workflow Start Start: Lead Compound (Phenyl-containing) Design Bioisosteric Design: Replace Phenyl with This compound Start->Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro_Testing In Vitro Testing Purification->In_Vitro_Testing Physicochemical Physicochemical Profiling: - Solubility - logP/D In_Vitro_Testing->Physicochemical ADME ADME Profiling: - Metabolic Stability - Permeability (PAMPA) In_Vitro_Testing->ADME Biological_Activity Biological Activity: - Target Binding (IC50) - Cellular Potency In_Vitro_Testing->Biological_Activity Data_Analysis Data Analysis & SAR Comparison Physicochemical->Data_Analysis ADME->Data_Analysis Biological_Activity->Data_Analysis Decision Go/No-Go Decision for In Vivo Studies Data_Analysis->Decision

References

Methodological & Application

Application Notes and Protocols: Synthesis of Bicyclo[2.2.2]octan-1-amine via Hofmann Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Bicyclo[2.2.2]octan-1-amine, a valuable building block in medicinal chemistry and materials science, via the Hofmann rearrangement. The synthesis commences with the readily available Bicyclo[2.2.2]octane-1-carboxylic acid, which is converted to the corresponding primary amide. Subsequent treatment of the amide with a halogen in a basic solution induces the Hofmann rearrangement, yielding the target bridgehead amine. This application note includes comprehensive experimental procedures, characterization data, and visual diagrams of the workflow and reaction mechanism to ensure reproducibility and facilitate its application in a research and development setting.

Introduction

This compound is a rigid, non-aromatic scaffold that has garnered significant interest as a bioisostere for phenyl rings in drug design. Its unique three-dimensional structure allows for precise spatial orientation of substituents, which can lead to improved target binding affinity and selectivity. The synthesis of this bridgehead amine can be challenging due to the steric hindrance at the C1 position. The Hofmann rearrangement offers a classic and effective method for the preparation of primary amines from primary amides with one less carbon atom.[1] This method is particularly useful for the synthesis of this compound from Bicyclo[2.2.2]octane-1-carboxamide, as it directly installs the amine group at the sterically hindered bridgehead position.

Overall Synthesis Pathway

The synthesis of this compound is a multi-step process beginning with Bicyclo[2.2.2]octane-1-carboxylic acid. The carboxylic acid is first converted to its more reactive acid chloride derivative, which is then subjected to amidation to form Bicyclo[2.2.2]octane-1-carboxamide. The final step involves the Hofmann rearrangement of the primary amide to yield the desired this compound.

Synthesis_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Hofmann Rearrangement A Bicyclo[2.2.2]octane- 1-carboxylic acid B Bicyclo[2.2.2]octane- 1-carbonyl chloride A->B SOCl₂ or (COCl)₂ C Bicyclo[2.2.2]octane- 1-carbonyl chloride D Bicyclo[2.2.2]octane- 1-carboxamide C->D NH₄OH E Bicyclo[2.2.2]octane- 1-carboxamide F Bicyclo[2.2.2]octan- 1-amine E->F Br₂ / NaOH

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Bicyclo[2.2.2]octane-1-carbonyl chloride

This protocol describes the conversion of Bicyclo[2.2.2]octane-1-carboxylic acid to its acid chloride, a key intermediate for the subsequent amidation.

Materials:

  • Bicyclo[2.2.2]octane-1-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Toluene

  • Dry glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, suspend Bicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq) in anhydrous DCM or toluene.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.5 eq) to the suspension at room temperature.[2]

  • If using oxalyl chloride, add a catalytic amount of anhydrous dimethylformamide (DMF).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude Bicyclo[2.2.2]octane-1-carbonyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of Bicyclo[2.2.2]octane-1-carboxamide

This protocol details the amidation of Bicyclo[2.2.2]octane-1-carbonyl chloride to produce the primary amide required for the Hofmann rearrangement.

Materials:

  • Bicyclo[2.2.2]octane-1-carbonyl chloride

  • Concentrated ammonium hydroxide (NH₄OH)

  • Dichloromethane (DCM) or Diethyl ether

  • Ice bath

  • Separatory funnel

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the crude Bicyclo[2.2.2]octane-1-carbonyl chloride from Step 1 in anhydrous DCM or diethyl ether in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add an excess of concentrated ammonium hydroxide dropwise with vigorous stirring. A white precipitate will form.

  • Continue stirring at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude Bicyclo[2.2.2]octane-1-carboxamide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white solid.

Step 3: Synthesis of this compound via Hofmann Rearrangement

This protocol outlines the Hofmann rearrangement of Bicyclo[2.2.2]octane-1-carboxamide to the final product, this compound.

Materials:

  • Bicyclo[2.2.2]octane-1-carboxamide

  • Bromine (Br₂)

  • Sodium hydroxide (NaOH)

  • Water

  • Ice bath and heating mantle

  • Dichloromethane (DCM) or Diethyl ether for extraction

  • Hydrochloric acid (HCl) (for salt formation and purification)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, prepare a solution of sodium hydroxide (4.0 eq) in water and cool it to 0-5 °C in an ice bath.

  • Slowly add bromine (1.1 eq) to the cold NaOH solution with stirring to form a sodium hypobromite solution.[3]

  • In a separate flask, dissolve Bicyclo[2.2.2]octane-1-carboxamide (1.0 eq) in a minimal amount of a suitable solvent or add it directly as a solid to the hypobromite solution with vigorous stirring.

  • After the addition is complete, continue stirring at 0-5 °C for 30 minutes.

  • Slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for 1-2 hours to complete the rearrangement.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and extract the aqueous layer multiple times with DCM or diethyl ether.

  • Combine the organic extracts and dry over anhydrous sodium sulfate or potassium carbonate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude this compound as an oil or a low-melting solid.

  • For purification, the crude amine can be dissolved in diethyl ether and treated with a solution of HCl in ether to precipitate the hydrochloride salt. The salt can then be collected by filtration, washed with cold ether, and dried. The free amine can be regenerated by treatment with a base.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical FormPurity (%)
Bicyclo[2.2.2]octane-1-carboxylic acidC₉H₁₄O₂154.21Solid>98
Bicyclo[2.2.2]octane-1-carboxamideC₉H₁₅NO153.22Solid>97
This compoundC₈H₁₅N125.21Solid/Oil>97
This compound hydrochlorideC₈H₁₆ClN161.67Solid>97[4]

Characterization Data for this compound Hydrochloride:

TechniqueData
¹H NMR Spectra available from commercial suppliers.
MS Expected M+ at m/z = 125.
IR Characteristic N-H stretching and bending vibrations are expected.
Purity Typically ≥97% as the hydrochloride salt.[4]

Mechanism of Hofmann Rearrangement

The Hofmann rearrangement proceeds through a multi-step mechanism involving the formation of an N-bromoamide intermediate, followed by a base-induced rearrangement to an isocyanate, which is then hydrolyzed to the primary amine.[5]

Hofmann_Mechanism amide R-C(=O)-NH₂ N_bromoamide R-C(=O)-NHBr amide->N_bromoamide N_bromoamide_anion R-C(=O)-N⁻-Br N_bromoamide->N_bromoamide_anion isocyanate R-N=C=O N_bromoamide_anion->isocyanate Rearrangement (-Br⁻) carbamic_acid R-NH-C(=O)-OH isocyanate->carbamic_acid amine R-NH₂ + CO₂ carbamic_acid->amine

Caption: Mechanism of the Hofmann rearrangement.

Conclusion

The Hofmann rearrangement provides a reliable and efficient route for the synthesis of this compound from its corresponding primary amide. The protocols detailed in this application note offer a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The use of readily available starting materials and well-established reaction conditions makes this synthetic pathway amenable to both small-scale research and larger-scale production. The resulting bridgehead amine is a valuable synthon for the development of novel molecules with unique three-dimensional architectures.

References

Application Notes and Protocols for the Production of Bicyclo[2.2.2]octan-1-amine via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[2.2.2]octan-1-amine is a key building block in medicinal chemistry and materials science due to its rigid bicyclic structure, which imparts unique three-dimensional characteristics to molecules. This valuable scaffold is incorporated into a variety of compounds, including antiviral agents and ligands for catalysis. The production of this compound can be efficiently achieved through the catalytic hydrogenation of readily accessible precursors. This document provides detailed application notes and experimental protocols for two primary synthetic routes: the catalytic hydrogenation of bicyclo[2.2.2]octane-1-carbonitrile and the reductive amination of bicyclo[2.2.2]octan-1-one via an oxime intermediate.

Synthetic Strategies

Two principal pathways for the synthesis of this compound via catalytic hydrogenation are outlined below. Both methods offer high yields and are scalable for laboratory and industrial applications.

  • Route 1: Catalytic Hydrogenation of Bicyclo[2.2.2]octane-1-carbonitrile. This is a preferred industrial method known for its efficiency and cost-effectiveness. The nitrile precursor is reduced to the primary amine using metal catalysts such as Raney® Nickel or cobalt under a hydrogen atmosphere.[1]

  • Route 2: Reductive Amination of Bicyclo[2.2.2]octan-1-one via Oxime Formation. This two-step process involves the conversion of bicyclo[2.2.2]octan-1-one to its corresponding oxime, followed by catalytic hydrogenation to the target amine. Palladium on carbon (Pd/C) is a commonly used catalyst for the reduction of the oxime.[1]

Data Presentation

The following tables summarize the typical reaction conditions and yields for the key steps in the production of this compound and its precursors.

Table 1: Synthesis of Bicyclo[2.2.2]octane-1-carbonitrile from Bicyclo[2.2.2]octane-1-carboxylic Acid

StepReagents and ConditionsSolventTemperature (°C)Time (h)Yield (%)
1. Amide FormationBicyclo[2.2.2]octane-1-carboxylic acid, SOCl₂, NH₄OHToluene802~90
2. DehydrationBicyclo[2.2.2]octane-1-carboxamide, P₂O₅-180-2001~85

Table 2: Catalytic Hydrogenation of Bicyclo[2.2.2]octane-1-carbonitrile

CatalystCatalyst Loading (w/w %)Hydrogen Pressure (bar)SolventTemperature (°C)Time (h)Yield (%)
Raney® Nickel10-2050-100Methanol / Ammonia100-1504-8>90
Cobalt (e.g., Raney® Cobalt)10-2050-150Methanol / Ammonia120-1806-12>85

Table 3: Synthesis of Bicyclo[2.2.2]octan-1-one Oxime

Reagent 1Reagent 2SolventTemperature (°C)Time (h)Yield (%)
Bicyclo[2.2.2]octan-1-oneHydroxylamine hydrochloride, Sodium acetateEthanol/WaterReflux2>95

Table 4: Catalytic Hydrogenation of Bicyclo[2.2.2]octan-1-one Oxime

CatalystCatalyst Loading (mol%)Hydrogen Pressure (atm)SolventTemperature (°C)Time (h)Yield (%)
10% Pd/C5-101-4Ethanol, Acetic Acid25-5012-24>90

Experimental Protocols

Route 1: From Bicyclo[2.2.2]octane-1-carboxylic Acid

Step 1a: Synthesis of Bicyclo[2.2.2]octane-1-carboxamide

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend bicyclo[2.2.2]octane-1-carboxylic acid (1 equivalent) in toluene.

  • Add thionyl chloride (1.2 equivalents) dropwise at room temperature.

  • Heat the mixture to 80°C and stir for 2 hours.

  • Cool the reaction mixture and slowly add it to a cooled, concentrated aqueous ammonia solution (excess).

  • Stir vigorously for 30 minutes.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield bicyclo[2.2.2]octane-1-carboxamide.

Step 1b: Synthesis of Bicyclo[2.2.2]octane-1-carbonitrile

  • In a dry flask, thoroughly mix bicyclo[2.2.2]octane-1-carboxamide (1 equivalent) with phosphorus pentoxide (1.5 equivalents).

  • Heat the mixture under vacuum (distillation apparatus) to 180-200°C.

  • The product, bicyclo[2.2.2]octane-1-carbonitrile, will distill as a colorless oil.

Step 1c: Catalytic Hydrogenation to this compound

  • To a high-pressure autoclave, add bicyclo[2.2.2]octane-1-carbonitrile (1 equivalent), methanol saturated with ammonia, and Raney® Nickel (10-20% by weight of the nitrile, as a slurry in methanol).

  • Seal the autoclave and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to 50-100 bar.

  • Heat the mixture to 100-150°C with vigorous stirring.

  • Monitor the reaction progress by hydrogen uptake or GC analysis.

  • After completion (typically 4-8 hours), cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the catalyst through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting this compound by distillation or crystallization of its hydrochloride salt.

Route 2: From Bicyclo[2.2.2]octan-1-one

Step 2a: Synthesis of Bicyclo[2.2.2]octan-1-one Oxime

  • In a round-bottom flask, dissolve bicyclo[2.2.2]octan-1-one (1 equivalent) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents).

  • Heat the mixture to reflux and stir for 2 hours.

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the white crystals of bicyclo[2.2.2]octan-1-one oxime by filtration, wash with cold water, and air dry.

Step 2b: Catalytic Hydrogenation to this compound

  • To a hydrogenation flask, add bicyclo[2.2.2]octan-1-one oxime (1 equivalent), ethanol, and a catalytic amount of 10% Pd/C (5-10 mol%).

  • Add a small amount of acetic acid to prevent the formation of secondary amines.

  • Connect the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Maintain a positive pressure of hydrogen (1-4 atm) and stir the mixture vigorously at room temperature or with gentle heating (up to 50°C).

  • Monitor the reaction by TLC or GC until the starting material is consumed (typically 12-24 hours).

  • Carefully filter the catalyst through Celite®.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and treat with ethereal HCl to precipitate the hydrochloride salt of this compound.

  • Collect the salt by filtration, wash with cold ether, and dry. The free amine can be obtained by treatment with a base.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: From Carboxylic Acid cluster_route2 Route 2: From Ketone Carboxylic Acid Carboxylic Acid Amide Amide Carboxylic Acid->Amide SOCl₂, NH₄OH Nitrile Nitrile Amide->Nitrile P₂O₅, Heat Target Amine This compound Nitrile->Target Amine H₂, Raney Ni or Co Ketone Ketone Oxime Oxime Ketone->Oxime NH₂OH·HCl Oxime->Target Amine H₂, Pd/C Nitrile_Hydrogenation_Pathway Nitrile R-C≡N Imin [R-CH=NH] Nitrile->Imin + H₂ Catalyst Surface Catalyst (Ni, Co) Nitrile->Catalyst Surface Primary Amine R-CH₂-NH₂ Imin->Primary Amine + H₂ Imin->Catalyst Surface

References

Application Notes and Protocols: Bicyclo[2.2.2]octan-1-amine Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of chiral derivatives of bicyclo[2.2.2]octan-1-amine in asymmetric synthesis. The rigid bicyclo[2.2.2]octane framework provides a well-defined stereochemical environment, making its derivatives effective chiral auxiliaries and ligands in a variety of enantioselective transformations.

Asymmetric Aldol Reaction Catalyzed by a 1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid (ABOC)-Containing Tripeptide

Chiral tripeptides incorporating the rigid β-amino acid 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) have proven to be effective organocatalysts for the asymmetric aldol reaction. These catalysts promote the formation of chiral β-hydroxy ketones with high yields and stereoselectivities.

Quantitative Data Summary

The following table summarizes the results for the asymmetric aldol reaction between various ketones and aromatic aldehydes using an ABOC-containing tripeptide catalyst.[1][2][3]

EntryKetoneAldehydeYield (%)dr (syn:anti)ee (%) [anti]
1Cyclohexanone4-Nitrobenzaldehyde9913:8799
2Cyclohexanone4-Chlorobenzaldehyde9815:8598
3Cyclohexanone4-Bromobenzaldehyde9716:8497
4Cyclopentanone4-Nitrobenzaldehyde9510:9099
5Acetone4-Nitrobenzaldehyde85-92

Experimental Workflow

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Aldol Reaction node_aboc 1-Aminobicyclo[2.2.2]octane- 2-carboxylic acid (ABOC) node_peptide Peptide Coupling node_aboc->node_peptide Amino acids, Coupling agents node_catalyst ABOC-Tripeptide Organocatalyst node_peptide->node_catalyst node_reaction Reaction with ABOC-Tripeptide Catalyst node_catalyst->node_reaction node_reactants Ketone + Aldehyde node_reactants->node_reaction node_workup Quenching and Extraction node_reaction->node_workup node_purification Column Chromatography node_workup->node_purification node_product Chiral β-Hydroxy Ketone node_purification->node_product

Figure 1: Experimental workflow for the ABOC-tripeptide catalyzed asymmetric aldol reaction.
Proposed Reaction Mechanism

G cluster_mechanism Proposed Catalytic Cycle catalyst ABOC-Tripeptide (Primary Amine) enamine Chiral Enamine Intermediate catalyst->enamine + Ketone - H2O ketone Ketone iminium Iminium Ion Intermediate enamine->iminium + Aldehyde aldehyde Aldehyde product β-Hydroxy Ketone + Catalyst Regeneration iminium->product + H2O hydrolysis Hydrolysis product->catalyst

Figure 2: Proposed catalytic cycle for the asymmetric aldol reaction.
Detailed Experimental Protocol: Asymmetric Aldol Reaction

Materials:

  • ABOC-containing tripeptide organocatalyst (10 mol%)

  • Ketone (1.0 mmol)

  • Aromatic aldehyde (1.2 mmol)

  • Solvent (e.g., Toluene, 2.0 mL)

  • Saturated aqueous NH4Cl solution

  • Anhydrous Na2SO4

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • To a dry reaction vial, add the ABOC-containing tripeptide organocatalyst.

  • Add the ketone and the aromatic aldehyde to the vial.

  • Add the solvent and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.

  • Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Asymmetric Cyclopropanation using a Co(II)-Salen Complex of cis-2,5-Diaminobicyclo[2.2.2]octane

A chiral salen ligand derived from enantiopure cis-2,5-diaminobicyclo[2.2.2]octane, when complexed with Cobalt(II), serves as a highly effective catalyst for the asymmetric cyclopropanation of olefins with ethyl diazoacetate.[4] This method provides access to chiral cyclopropanes, which are valuable building blocks in organic synthesis.

Quantitative Data Summary

The following table presents the results for the asymmetric cyclopropanation of various styrenes catalyzed by the Co(II)-salen complex.[4]

EntryOlefinYield (%)dr (cis:trans)ee (%) [cis]
1Styrene95>95:598
24-Chlorostyrene92>95:597
34-Methylstyrene96>95:598
42-Vinylnaphthalene90>95:596
51,1-Diphenylethylene85-95

Experimental Workflow

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Cyclopropanation node_diamine cis-2,5-Diamino- bicyclo[2.2.2]octane node_ligand Chiral Salen Ligand node_diamine->node_ligand + node_salen Salicylaldehyde Derivative node_salen->node_ligand node_catalyst Co(II)-Salen Complex node_ligand->node_catalyst + node_cobalt Co(OAc)2 node_cobalt->node_catalyst node_reaction Reaction with Co(II)-Salen Catalyst node_catalyst->node_reaction node_reactants Olefin + Ethyl Diazoacetate node_reactants->node_reaction node_workup Solvent Removal node_reaction->node_workup node_purification Column Chromatography node_workup->node_purification node_product Chiral Cyclopropane node_purification->node_product G cluster_mechanism Proposed Catalytic Cycle catalyst Co(II)-Salen Complex carbene Cobalt-Carbene Intermediate catalyst->carbene + EDA - N2 eda Ethyl Diazoacetate cycloadduct Cyclopropane Formation + Catalyst Regeneration carbene->cycloadduct + Olefin olefin Olefin cycloadduct->catalyst G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Henry Reaction node_salen Chiral Salen Ligand node_reduction Reduction (e.g., NaBH4) node_salen->node_reduction node_tetrahydrosalen Tetrahydrosalen Ligand node_reduction->node_tetrahydrosalen node_catalyst Cu(I)-Tetrahydrosalen Complex node_tetrahydrosalen->node_catalyst + node_copper Cu(I) salt (e.g., CuOAc) node_copper->node_catalyst node_reaction Reaction with Cu(I)-Tetrahydrosalen Catalyst node_catalyst->node_reaction node_reactants Aldehyde + Nitroalkane node_reactants->node_reaction node_workup Quenching and Extraction node_reaction->node_workup node_purification Column Chromatography node_workup->node_purification node_product Chiral β-Nitro Alcohol node_purification->node_product G cluster_mechanism Proposed Catalytic Cycle catalyst Cu(I)-Tetrahydrosalen Complex nitronate Copper Nitronate Intermediate catalyst->nitronate + Nitroalkane - H+ nitroalkane Nitroalkane alkoxide Copper Alkoxide Intermediate nitronate->alkoxide + Aldehyde aldehyde Aldehyde product β-Nitro Alcohol + Catalyst Regeneration alkoxide->product + H+ protonation Protonation product->catalyst

References

Applications of Bicyclo[2.2.2]octan-1-amine in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[2.2.2]octan-1-amine and its derivatives have emerged as a compelling structural motif in modern drug discovery. This rigid, three-dimensional scaffold serves as a versatile bioisostere, often employed as a saturated, non-planar replacement for phenyl rings or bulky t-butyl groups. Its unique conformational constraints allow for the precise spatial orientation of pharmacophoric elements, which can lead to enhanced binding affinity, improved selectivity, and optimized physicochemical properties. The incorporation of the bicyclo[2.2.2]octane core often increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor correlated with higher clinical success rates.[1] This document provides detailed application notes, experimental protocols, and data for researchers exploring the potential of this compound in therapeutic agent design.

Key Applications in Drug Discovery

The bicyclo[2.2.2]octane scaffold has been successfully incorporated into a variety of therapeutic agents targeting a range of diseases. Its primary utility lies in its ability to act as a bioisosteric replacement for planar aromatic rings, thereby improving drug-like properties.

1. Phenyl Ring Bioisostere: The bicyclo[2.2.2]octane-1,4-diyl group is a three-dimensional, non-polar isostere of a para-substituted phenyl ring.[1][2] The distance between the bridgehead carbons (approximately 2.60 Å) is comparable to the distance between the 1 and 4 positions of a phenyl ring (approximately 2.82 Å).[1] Replacing a phenyl group with a bicyclo[2.2.2]octane moiety can:

  • Improve Solubility: By disrupting π-stacking interactions that can lead to high lattice energy and poor solubility.[1]

  • Enhance Metabolic Stability: The saturated nature of the scaffold removes sites of oxidative metabolism often found on aromatic rings.[3]

  • Reduce Off-Target Effects: Increased three-dimensionality can lead to more specific interactions with the target protein, reducing promiscuity and potential off-target toxicity.[1]

  • Modulate Pharmacokinetics: The rigid scaffold can influence the overall shape and polarity of a molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

2. Therapeutic Areas of Interest:

  • Infectious Diseases: Derivatives have shown promise as antimalarial and antitrypanosomal agents.[4] For instance, certain 4-amino-6,7-diphenylbicyclo[2.2.2]octan-2-one thiosemicarbazones exhibit attractive antimalarial potency.[4] Additionally, fused bicyclo[2.2.2]octene derivatives have been identified as potential non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro).[5][6]

  • Inflammation: Bicyclo[2.2.2]octane derivatives have been developed as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways.[5][6]

  • Metabolic Disorders: The scaffold has been utilized in the design of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and type 2 diabetes.[5][6]

  • Neurological Disorders: 8-Bicyclo[2.2.2]octylxanthines have been investigated as potent and orally bioavailable adenosine A1 receptor antagonists, with potential applications in conditions like diuresis.

Quantitative Data Summary

The following tables summarize key quantitative data for various Bicyclo[2.2.2]octane derivatives from the literature.

Table 1: Antiprotozoal Activity of Bicyclo[2.2.2]octane Derivatives [4]

Compound ClassTarget OrganismIC50 (µM)Reference CompoundReference IC50 (µM)
4-amino-6,7-diphenylbicyclo[2.2.2]octan-2-one thiosemicarbazonesPlasmodium falciparum (K1 strain)0.84 - 0.99Chloroquine0.12
Bicyclo[2.2.2]octan-2-yl 4-tert-butylbenzenesulfonatesTrypanosoma brucei rhodesiense (STIB 900)0.68Suramin0.0075

Table 2: Enzyme Inhibition Data for Bicyclo[2.2.2]octane Derivatives

Compound ClassTarget EnzymeIC50 (µM)
Fused bicyclo[2.2.2]octene derivativesSARS-CoV-2 3CLproMicromolar range[5][6]
Bicyclo[2.2.2]octane derivativesCyclooxygenase-2 (COX-2)Nanomolar range[6]
Bicyclo[2.2.2]octane amide derivatives11β-HSD1Varies[5][6]

Table 3: Adenosine A1 Receptor Binding Affinity of 8-Bicyclo[2.2.2]octylxanthine Derivatives

CompoundReceptorKi (nM)
Propionic acid derivative (BG9928)Human A17

Experimental Protocols

Synthesis of this compound Hydrochloride

This protocol describes a general and robust method for the synthesis of the title compound, adapted from established chemical literature.[7]

Step 1: Oximation of Bicyclo[2.2.2]octan-2-one

  • To a solution of Bicyclo[2.2.2]octan-2-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude oxime can be purified by recrystallization or column chromatography.

Step 2: Reduction of Bicyclo[2.2.2]octan-2-one Oxime

  • Dissolve the Bicyclo[2.2.2]octan-2-one oxime (1.0 eq) in ethanol in a high-pressure hydrogenation vessel.

  • Add a catalytic amount of Palladium on carbon (10% Pd/C, 5-10 mol%).

  • Pressurize the vessel with hydrogen gas (50-100 psi) and stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • To the filtrate, add a solution of hydrochloric acid in ethanol (e.g., 2 M) until the pH is acidic.

  • The this compound hydrochloride will precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the final product.

Biological Assay Protocols

1. SARS-CoV-2 3CLpro Inhibition Assay (FRET-based) [1]

  • Principle: This assay utilizes a peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by 3CLpro separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Materials:

    • Purified recombinant SARS-CoV-2 3CLpro

    • FRET substrate (e.g., (Dabcyl)KTSAVLQ↓SGFRKME(Edans)-NH₂)

    • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

    • Test compounds and DMSO

    • Black 96- or 384-well plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In the assay plate, add the test compound or DMSO (control).

    • Add the 3CLpro enzyme solution and incubate at room temperature for 15-60 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the FRET substrate.

    • Immediately measure the fluorescence intensity over time.

    • Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

2. COX-2 Selective Inhibition Assay (Fluorometric) [4][5]

  • Principle: This assay measures the peroxidase activity of COX-2, which generates a fluorescent product from a probe like Amplexim Red.

  • Materials:

    • Purified human recombinant COX-2 enzyme

    • Arachidonic acid (substrate)

    • Amplexim Red reagent and Horseradish peroxidase (HRP)

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Test compounds and a positive control (e.g., Celecoxib)

    • 96-well microplate

  • Procedure:

    • In a 96-well plate, add the assay buffer, purified COX-2 enzyme, and the test compound or vehicle control.

    • Incubate at room temperature for 15 minutes.

    • Initiate the reaction by adding a solution containing arachidonic acid, Amplexim Red, and HRP.

    • Incubate at 37°C for 10-20 minutes.

    • Measure the fluorescence intensity (Ex/Em = 530-560/590 nm).

    • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

3. 11β-HSD1 Inhibition Assay (Cell-based) [8]

  • Principle: This assay measures the conversion of cortisone to cortisol by 11β-HSD1 in cells.

  • Materials:

    • Cell line overexpressing 11β-HSD1

    • Cortisone (substrate)

    • Test compounds

    • ELISA kit for cortisol detection

  • Procedure:

    • Plate the cells and allow them to adhere.

    • Treat the cells with various concentrations of the test compound.

    • Add cortisone to the cell culture medium.

    • Incubate for a defined period.

    • Collect the cell culture supernatant.

    • Quantify the amount of cortisol produced using an ELISA kit.

    • Calculate the percent inhibition and determine the IC50 value.

4. Adenosine A1 Receptor Antagonist Binding Assay (Radioligand-based) [9][10]

  • Principle: This assay measures the ability of a test compound to displace a radiolabeled antagonist from the adenosine A1 receptor.

  • Materials:

    • Cell membranes expressing the human adenosine A1 receptor

    • Radioligand (e.g., [³H]DPCPX)

    • Test compounds

    • Assay Buffer

    • Glass fiber filters and filtration apparatus

    • Scintillation counter

  • Procedure:

    • In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization s1 This compound Synthesis s2 Derivative Synthesis s1->s2 s3 Purification & Structural Confirmation s2->s3 b1 Primary Target-Based Assay (e.g., Enzyme Inhibition) s3->b1 Test Compounds b2 Cell-Based Assay b1->b2 b3 Selectivity Assays b2->b3 o1 Structure-Activity Relationship (SAR) b3->o1 Active Hits o2 ADME/Tox Profiling o1->o2 o3 In Vivo Efficacy Studies o2->o3 Candidate Drug Candidate Drug o3->Candidate Drug

Caption: General workflow for drug discovery using this compound.

sar_logic cluster_modification Structural Modifications cluster_evaluation Property Evaluation start Initial Hit Compound (BCO Scaffold) mod1 Modify R1 Group start->mod1 mod2 Modify R2 Group start->mod2 mod3 Alter Linker start->mod3 eval1 Potency (IC50/Ki) mod1->eval1 eval2 Selectivity mod1->eval2 eval3 Physicochemical Properties (Solubility, LogP) mod1->eval3 eval4 Pharmacokinetics (ADME) mod1->eval4 mod2->eval1 mod2->eval2 mod2->eval3 mod2->eval4 mod3->eval1 mod3->eval2 mod3->eval3 mod3->eval4 optimized Optimized Lead Compound eval1->optimized Iterative Process eval2->optimized Iterative Process eval3->optimized Iterative Process eval4->optimized Iterative Process

Caption: Structure-Activity Relationship (SAR) logic for optimizing BCO derivatives.

signaling_pathway cluster_adenosine Adenosine A1 Receptor Signaling agonist Adenosine (Agonist) receptor Adenosine A1 Receptor (GPCR) agonist->receptor Activates antagonist BCO Derivative (Antagonist) antagonist->receptor Blocks gi_protein Gi Protein receptor->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts ATP to atp ATP response Cellular Response (e.g., decreased neurotransmitter release) camp->response Leads to

Caption: Adenosine A1 receptor signaling pathway and antagonist action.

References

Application Notes and Protocols for N-Functionalization of Bicyclo[2.2.2]octan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-functionalization of Bicyclo[2.2.2]octan-1-amine, a key building block in medicinal chemistry due to its rigid bicyclic structure. The following sections detail procedures for N-acylation, N-alkylation, N-arylation, and N-sulfonylation, complete with quantitative data summarized in tables and a general experimental workflow diagram.

Introduction

This compound is a valuable scaffold in drug discovery, offering a rigid, three-dimensional structure that can improve metabolic stability and reduce lipophilicity when used as a bioisostere for aromatic rings. The primary amine group serves as a versatile handle for a variety of chemical modifications, allowing for the synthesis of diverse derivatives for structure-activity relationship (SAR) studies. This document outlines robust and reproducible protocols for the N-functionalization of this important building block.

General Experimental Workflow

The following diagram illustrates a general workflow for the N-functionalization of this compound. Specific conditions for each reaction type are detailed in the subsequent sections.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents This compound + Reagents (Acylating/Alkylating/Arylating/Sulfonylating Agent, Base, Solvent) start->reagents reaction Reaction under Inert Atmosphere (Stirring at specified temperature) reagents->reaction workup Quenching & Extraction reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end N-Functionalized Product characterization->end

Figure 1: General workflow for N-functionalization of this compound.

N-Acylation

N-acylation of this compound is a straightforward and high-yielding reaction, typically employing acyl chlorides or anhydrides in the presence of a base to form the corresponding amide.

Experimental Protocol: General Procedure for N-Acylation
  • To a solution of this compound (1.0 eq.) and a suitable base (e.g., triethylamine or diisopropylethylamine, 1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C under an inert atmosphere, add the acyl chloride (1.1 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 3-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-acyl-bicyclo[2.2.2]octan-1-amine.

Data Presentation: N-Acylation
Acylating AgentBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Acetyl chlorideTriethylamineDCM0 to RT4>90
Benzoyl chloridePyridineTHF0 to RT6>90
Methanesulfonyl chlorideDIPEADCM0 to RT1285-95[1]

N-Alkylation (Reductive Amination)

Reductive amination is an effective method for the N-alkylation of this compound with aldehydes or ketones. The reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.[2][3][4][5]

Experimental Protocol: General Procedure for Reductive Amination
  • To a solution of this compound (1.0 eq.) and the corresponding aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., methanol or 1,2-dichloroethane), add a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride, 1.5 eq.).

  • Adjust the pH of the mixture to 6-7 using a weak acid (e.g., acetic acid).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Quench the reaction by the slow addition of an aqueous base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the N-alkyl-bicyclo[2.2.2]octan-1-amine.

Data Presentation: N-Alkylation
Carbonyl CompoundReducing AgentSolventTemp. (°C)Time (h)Typical Yield (%)
FormaldehydeSodium triacetoxyborohydrideDCERT1280-90
AcetoneSodium cyanoborohydrideMeOHRT2475-85
BenzaldehydeSodium triacetoxyborohydrideDCERT1685-95

N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an amine and an aryl halide or triflate.[6][7][8] This method is applicable to the N-arylation of this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-10 mol%), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 eq.) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Seal the reaction vessel and heat the mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the N-aryl-bicyclo[2.2.2]octan-1-amine.

Data Presentation: N-Arylation
Aryl HalideCatalyst/LigandBaseSolventTemp. (°C)Typical Yield (%)
BromobenzenePd₂(dba)₃ / XantphosNaOtBuToluene10070-85
4-ChlorotoluenePd(OAc)₂ / BINAPCs₂CO₃Dioxane11065-80
2-BromopyridinePd₂(dba)₃ / DavePhosK₃PO₄Toluene9070-90

N-Sulfonylation

N-sulfonylation of this compound with sulfonyl chlorides provides stable sulfonamides, a common functional group in medicinal chemistry.[9]

Experimental Protocol: General Procedure for N-Sulfonylation
  • Dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) and cool to 0 °C under an inert atmosphere.

  • Slowly add the sulfonyl chloride (1.1 eq.) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford the N-sulfonyl-bicyclo[2.2.2]octan-1-amine.

Data Presentation: N-Sulfonylation
Sulfonyl ChlorideBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Methanesulfonyl chlorideTriethylamineDCM0 to RT1285-95[9]
p-Toluenesulfonyl chlorideDIPEADCM0 to RT1680-90
Benzenesulfonyl chloridePyridineTHF0 to RT1085-95

References

Application Notes and Protocols: Bicyclo[2.2.2]octan-1-amine in the Synthesis of PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The linker component of a PROTAC, which connects the target protein ligand to the E3 ligase ligand, is a critical determinant of its efficacy. The length, rigidity, and chemical composition of the linker profoundly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitination and subsequent degradation.

Bicyclo[2.2.2]octan-1-amine and its derivatives are gaining attention as rigid scaffolds for PROTAC linkers. The defined three-dimensional structure of the bicyclo[2.2.2]octane core offers a way to control the spatial orientation of the two ligands, potentially leading to improved selectivity and potency. However, this rigidity can also pose challenges, as insufficient flexibility may hinder the formation of a productive ternary complex.

These application notes provide a summary of the use of bicyclo[2.2.2]octane-based linkers in PROTAC synthesis, including quantitative data from published examples and detailed experimental protocols.

Data Presentation

PROTAC IDTarget ProteinE3 Ligase LigandBicyclo[2.2.2]octane Linker DerivativeQuantitative DataOutcomeReference
Pro-7 BRD4Lenalidomide (CRBN)Bicyclo[2.2.2]octane-1-carboxylic acidCRBN Binding IC50: 52.4 nMNo degradation of BRD4 observed. The rigidity of the linker is suggested to prevent the formation of a productive ternary complex.[Arndt et al., 2023]
SJYHJ-048 PXRPomalidomide (CRBN)4-aminomethylbicyclo[2.2.2]octane-1-carboxylic acidPXR DC50: ~100 nM, Dmax: >90%Successful degradation of PXR.[Huber et al., 2025]

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Mechanism PROTAC Mechanism of Action POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds E3 E3 Ubiquitin Ligase E3->Ternary binds PROTAC PROTAC PROTAC->Ternary mediates PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Synthetic Workflow for PROTACs with Bicyclo[2.2.2]octane Linkers

The synthesis of PROTACs incorporating a bicyclo[2.2.2]octane linker typically involves the coupling of the pre-functionalized linker with the target protein ligand and the E3 ligase ligand. The following diagram outlines a general synthetic workflow.

Synthetic_Workflow General Synthetic Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification and Analysis POI_ligand Protein of Interest Ligand Coupling1 Coupling Reaction 1 (e.g., Amide formation) POI_ligand->Coupling1 Bicyclo_linker Bicyclo[2.2.2]octane Linker Derivative Bicyclo_linker->Coupling1 E3_ligand E3 Ligase Ligand Coupling2 Coupling Reaction 2 (e.g., Amide formation) E3_ligand->Coupling2 Intermediate Intermediate (Ligand-Linker) Coupling1->Intermediate Intermediate->Coupling2 Crude_PROTAC Crude PROTAC Coupling2->Crude_PROTAC Purification Purification (e.g., HPLC) Crude_PROTAC->Purification Pure_PROTAC Pure PROTAC Purification->Pure_PROTAC Analysis Characterization (LC-MS, NMR) Pure_PROTAC->Analysis

Caption: A generalized workflow for the synthesis of PROTACs.

Experimental Protocols

Protocol 1: One-Pot Synthesis of BRD4-Targeting PROTAC with a Bicyclo[2.2.2]octane Linker (Pro-7)

This protocol is adapted from Arndt et al., 2023 and describes a one-pot photoinduced C(sp2)–C(sp3) cross-coupling followed by amide formation.

Materials:

  • CRBN Ligand (e.g., a derivative of lenalidomide with an aryl bromide)

  • Bicyclo[2.2.2]octane-1-carboxylic acid N-hydroxyphthalimide ester (or similar activated ester)

  • Protein of Interest Ligand (e.g., (+)-JQ1-amine)

  • NiBr2(dtbbpy) (CAS: 1386413-48-3)

  • Hantzsch ester (CAS: 1149-23-1)

  • Sodium bicarbonate (NaHCO3)

  • N,N-Dimethylacetamide (DMA), anhydrous

  • HATU (CAS: 148893-10-1)

  • N,N-Diisopropylethylamine (DIPEA)

  • Purple LEDs (390 nm)

  • Standard laboratory glassware and purification equipment (HPLC, LC-MS)

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add the CRBN ligand (1.0 eq), bicyclo[2.2.2]octane-1-carboxylic acid activated ester (1.5 eq), NiBr2(dtbbpy) (0.5 eq), Hantzsch ester (2.0 eq), and NaHCO3 (4.0 eq) to a reaction vial.

  • Solvent Addition: Add anhydrous DMA to the vial to achieve a final concentration of 0.1 M with respect to the CRBN ligand.

  • Photocatalysis: Seal the vial and place it in a photoreactor equipped with 390 nm purple LEDs. Irradiate the reaction mixture at room temperature for 24 hours with stirring.

  • Amide Coupling: After 24 hours, add the protein of interest ligand ((+)-JQ1-amine, 1.2 eq), HATU (1.5 eq), and DIPEA (3.0 eq) to the reaction mixture.

  • Reaction Completion: Stir the reaction mixture at room temperature for an additional 12 hours.

  • Work-up and Purification: Quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by preparative HPLC to obtain the final PROTAC (Pro-7).

  • Characterization: Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Protocol 2: Synthesis of a PXR-Targeting PROTAC with a Bicyclo[2.2.2]octane Linker (SJYHJ-048)

This protocol is a representative procedure for the synthesis of SJYHJ-048 based on general amide coupling methods.

Materials:

  • PXR Ligand with a carboxylic acid functional group

  • 4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid (Boc-protected amine)

  • Pomalidomide-amine (or a suitable derivative for coupling)

  • HATU (CAS: 148893-10-1)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (HPLC, LC-MS)

Procedure:

Step A: Coupling of PXR Ligand to the Linker

  • Reaction Setup: To a solution of the PXR ligand-carboxylic acid (1.0 eq) and Boc-protected 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.

Step B: Boc Deprotection

  • Reaction Setup: Dissolve the purified intermediate from Step A in a solution of 20% TFA in DCM.

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with methanol to ensure complete removal of TFA. The resulting amine salt is often used directly in the next step.

Step C: Coupling of the Intermediate to the E3 Ligase Ligand

  • Reaction Setup: To a solution of the deprotected intermediate from Step B (1.0 eq) and pomalidomide-amine (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by preparative HPLC to yield the final PROTAC (SJYHJ-048).

  • Characterization: Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Conclusion

The use of this compound and its derivatives as rigid linkers in PROTAC design presents both opportunities and challenges. The case of Pro-7 demonstrates that a rigid linker can prevent the formation of a productive ternary complex, leading to a lack of degradation activity. In contrast, SJYHJ-048 successfully induces the degradation of its target, PXR, indicating that with the appropriate combination of ligands and linker geometry, the bicyclo[2.2.2]octane scaffold can be effectively utilized. These findings underscore the importance of careful linker design and empirical testing in the development of potent and selective PROTACs. The protocols provided herein offer a starting point for the synthesis and evaluation of PROTACs incorporating this rigid linker motif.

Application Notes and Protocols for the Synthesis of 4-Substituted Bicyclo[2.2.2]octan-1-amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[2.2.2]octan-1-amines are rigid, three-dimensional scaffolds that have garnered significant interest in medicinal chemistry and drug development. Their unique conformational constraints and the ability to introduce substituents in a well-defined spatial orientation make them valuable as bioisosteres for phenyl rings and other aromatic systems. The introduction of a substituent at the 4-position allows for the modulation of physicochemical properties and the exploration of structure-activity relationships (SAR). This document provides a detailed experimental procedure for the synthesis of a variety of 4-substituted bicyclo[2.2.2]octan-1-amines, commencing from the construction of the bicyclic core via a Diels-Alder reaction, followed by functional group manipulations and a final Curtius or Hofmann rearrangement to install the bridgehead amine.

General Synthetic Scheme

The overall synthetic strategy for accessing 4-substituted bicyclo[2.2.2]octan-1-amines is depicted below. The key steps involve a Diels-Alder reaction to form the bicyclic core, followed by conversion of a bridgehead ester to a carboxylic acid, and subsequent rearrangement to the desired amine.

G cluster_0 Step 1: Diels-Alder Cycloaddition cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Saponification cluster_3 Step 4: Curtius or Hofmann Rearrangement A 1-Substituted-1,3-cyclohexadiene C 4-Substituted-bicyclo[2.2.2]oct-5-ene-1-carboxylate A->C Heat B Alkyl Acrylate B->C D 4-Substituted-bicyclo[2.2.2]octane-1-carboxylate E 4-Substituted-bicyclo[2.2.2]octane-1-carboxylic acid C_ref 4-Substituted-bicyclo[2.2.2]oct-5-ene-1-carboxylate C_ref->D H2, Pd/C F 4-Substituted-bicyclo[2.2.2]octan-1-amine D_ref 4-Substituted-bicyclo[2.2.2]octane-1-carboxylate D_ref->E 1. LiOH, H2O/THF 2. H3O+ E_ref 4-Substituted-bicyclo[2.2.2]octane-1-carboxylic acid E_ref->F Curtius: DPPA, t-BuOH; then HCl Hofmann: 1. SOCl2 2. NH4OH 3. Br2, NaOH

Caption: General workflow for the synthesis of 4-substituted bicyclo[2.2.2]octan-1-amines.

Experimental Protocols

Protocol 1: Synthesis of 4-Substituted-bicyclo[2.2.2]oct-5-ene-1-carboxylate via Diels-Alder Reaction

This procedure describes the [4+2] cycloaddition between a 1-substituted-1,3-cyclohexadiene and an alkyl acrylate to form the bicyclo[2.2.2]octene core.

Materials:

  • 1-Substituted-1,3-cyclohexadiene (1.0 equiv)

  • Alkyl acrylate (e.g., methyl or ethyl acrylate) (1.5 equiv)

  • Toluene or xylene

  • Hydroquinone (catalytic amount, as inhibitor)

Procedure:

  • To a sealed tube or a round-bottom flask equipped with a reflux condenser, add the 1-substituted-1,3-cyclohexadiene, alkyl acrylate, a catalytic amount of hydroquinone, and the solvent (toluene or xylene).

  • Heat the reaction mixture to 110-140 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 4-substituted-bicyclo[2.2.2]oct-5-ene-1-carboxylate.

Protocol 2: Synthesis of 4-Substituted-bicyclo[2.2.2]octane-1-carboxylate via Hydrogenation

This protocol describes the saturation of the double bond in the bicyclo[2.2.2]octene ring.

Materials:

  • 4-Substituted-bicyclo[2.2.2]oct-5-ene-1-carboxylate (1.0 equiv)

  • Palladium on carbon (10% w/w, 5 mol%)

  • Ethanol or Ethyl acetate

  • Hydrogen gas

Procedure:

  • Dissolve the 4-substituted-bicyclo[2.2.2]oct-5-ene-1-carboxylate in ethanol or ethyl acetate in a hydrogenation vessel.

  • Add the palladium on carbon catalyst to the solution.

  • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the 4-substituted-bicyclo[2.2.2]octane-1-carboxylate, which is often pure enough for the next step.

Protocol 3: Synthesis of 4-Substituted-bicyclo[2.2.2]octane-1-carboxylic acid via Saponification

This procedure details the hydrolysis of the ester to the corresponding carboxylic acid.

Materials:

  • 4-Substituted-bicyclo[2.2.2]octane-1-carboxylate (1.0 equiv)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve the 4-substituted-bicyclo[2.2.2]octane-1-carboxylate in a mixture of THF and water.

  • Add the lithium hydroxide or sodium hydroxide and stir the mixture at room temperature or gentle heat (40-50 °C) for 4-12 hours.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to 0 °C and acidify with 1 M HCl to pH 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the 4-substituted-bicyclo[2.2.2]octane-1-carboxylic acid.

Protocol 4A: Synthesis of 4-Substituted-bicyclo[2.2.2]octan-1-amine via Curtius Rearrangement

This one-pot procedure utilizes diphenylphosphoryl azide (DPPA) for the conversion of the carboxylic acid to the corresponding amine.[1][2][3]

Materials:

  • 4-Substituted-bicyclo[2.2.2]octane-1-carboxylic acid (1.0 equiv)

  • Diphenylphosphoryl azide (DPPA) (1.1 equiv)

  • Triethylamine (Et3N) (1.2 equiv)

  • tert-Butanol (t-BuOH)

  • Toluene

  • Hydrochloric acid (4 M in dioxane)

Procedure:

  • To a solution of the 4-substituted-bicyclo[2.2.2]octane-1-carboxylic acid in dry toluene, add triethylamine and diphenylphosphoryl azide.

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours.

  • Add tert-butanol to the reaction mixture and continue stirring at 80-90 °C for another 12-16 hours to form the Boc-protected amine.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude Boc-protected amine by flash column chromatography.

  • Dissolve the purified Boc-protected amine in a minimal amount of methanol or ethyl acetate and add an excess of 4 M HCl in dioxane.

  • Stir the mixture at room temperature for 2-4 hours.

  • The product hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the 4-substituted-bicyclo[2.2.2]octan-1-amine hydrochloride.

Protocol 4B: Synthesis of 4-Substituted-bicyclo[2.2.2]octan-1-amine via Hofmann Rearrangement

This alternative two-step protocol involves the formation of a primary amide followed by the Hofmann rearrangement.

Step 4B-1: Amide Formation

Materials:

  • 4-Substituted-bicyclo[2.2.2]octane-1-carboxylic acid (1.0 equiv)

  • Thionyl chloride (SOCl2) (1.2 equiv)

  • Dichloromethane (DCM)

  • Ammonium hydroxide (aqueous, excess)

Procedure:

  • Suspend the carboxylic acid in dry DCM and add a catalytic amount of DMF.

  • Add thionyl chloride dropwise at 0 °C and then stir at room temperature for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Dissolve the crude acyl chloride in DCM and add it dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide.

  • Stir vigorously for 1 hour.

  • Extract the product with DCM, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the primary amide.

Step 4B-2: Hofmann Rearrangement

Materials:

  • 4-Substituted-bicyclo[2.2.2]octane-1-carboxamide (1.0 equiv)

  • Bromine (1.1 equiv)

  • Sodium hydroxide (4.0 equiv)

  • Water

Procedure:

  • Prepare a solution of sodium hypobromite by adding bromine dropwise to a cold (0 °C) solution of sodium hydroxide in water.

  • Add the primary amide to the cold sodium hypobromite solution.

  • Slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or DCM).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude amine can be purified by distillation, crystallization of its salt, or column chromatography.

Data Presentation

The following table summarizes typical yields for the synthesis of various 4-substituted bicyclo[2.2.2]octan-1-amines. Yields can vary depending on the specific substituent and reaction conditions.

4-Substituent (R)Step 1 Yield (%)Step 2 Yield (%)Step 3 Yield (%)Step 4 (Curtius) Yield (%)Overall Yield (%)
H75-85>9590-9580-9051-73
Methyl70-80>9588-9482-9249-68
Phenyl65-75>9585-9278-8841-60
Chloro60-70>9582-9075-8535-53
Methoxy68-78>9587-9380-9047-65

Signaling Pathways and Logical Relationships

The synthesis of 4-substituted bicyclo[2.2.2]octan-1-amines follows a logical progression of chemical transformations. The following diagram illustrates the key stages and intermediates in the synthetic route.

G start Starting Materials (1-Substituted-1,3-cyclohexadiene & Alkyl Acrylate) step1 Diels-Alder Reaction start->step1 intermediate1 Bicyclo[2.2.2]octene Ester Intermediate step1->intermediate1 step2 Hydrogenation intermediate1->step2 intermediate2 Bicyclo[2.2.2]octane Ester Intermediate step2->intermediate2 step3 Saponification intermediate2->step3 intermediate3 Bicyclo[2.2.2]octane Carboxylic Acid step3->intermediate3 step4 Curtius or Hofmann Rearrangement intermediate3->step4 final_product 4-Substituted Bicyclo[2.2.2]octan-1-amine step4->final_product

References

Application Notes and Protocols: The Use of Bicyclo[2.2.2]octan-1-amine in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclo[2.2.2]octane framework has emerged as a compelling scaffold in medicinal chemistry due to its unique structural properties.[1] Its inherent rigidity allows for the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] Bicyclo[2.2.2]octan-1-amine, with its reactive primary amine at a bridgehead position, serves as a versatile building block for the synthesis of a diverse range of derivatives.[3] This document provides detailed application notes and protocols for the use of this compound and its derivatives in the development of inhibitors for several key enzymes implicated in various diseases.

The rigid nature of the bicyclo[2.2.2]octane core is a desirable feature in drug design as it can minimize the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[3] This scaffold has been explored for a variety of therapeutic applications, including antiviral, anti-inflammatory, and metabolic disorders.[1][2] These notes will focus on the inhibition of SARS-CoV-2 3CLpro, Cyclooxygenase-2 (COX-2), and 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1).

Synthesis of this compound Derivatives

The unique structure of this compound makes it a valuable starting material for creating diverse molecular architectures.[3] The primary amine can undergo a variety of chemical transformations to introduce different pharmacophoric groups. A general approach to synthesizing amide derivatives, which are common motifs in enzyme inhibitors, is outlined below.

General Protocol for Amide Synthesis from this compound

This protocol describes a standard procedure for coupling this compound with a carboxylic acid to form an amide bond, a common linkage in many enzyme inhibitors.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • Anhydrous, aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

  • Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) and the coupling agent (1.1 equivalents) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: To this mixture, add a solution of this compound (1.0 equivalent) and the tertiary amine base (2.0 equivalents) in the same anhydrous solvent.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like DCM or ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure amide derivative.

  • Characterization: Characterize the final product by appropriate analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

G cluster_synthesis General Synthesis of Bicyclo[2.2.2]octane Amide Inhibitors start This compound + Carboxylic Acid coupling Amide Coupling Reaction (e.g., HATU, EDC) start->coupling workup Aqueous Workup & Extraction coupling->workup purification Purification (Chromatography) workup->purification inhibitor Bicyclo[2.2.2]octane-based Enzyme Inhibitor purification->inhibitor G cluster_workflow SARS-CoV-2 3CLpro FRET Assay Workflow prep Prepare Reagents: Enzyme, Substrate, Inhibitors plate Plate Inhibitors and Enzyme prep->plate incubate Pre-incubation (15-60 min) plate->incubate start_reaction Add FRET Substrate incubate->start_reaction read Kinetic Fluorescence Reading start_reaction->read analyze Data Analysis (IC50 determination) read->analyze G cluster_pathway Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGG2 Prostaglandin G2 (PGG2) COX1_COX2->PGG2 Peroxidase Peroxidase Activity PGG2->Peroxidase PGH2 Prostaglandin H2 (PGH2) Peroxidase->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain) PGH2->Prostaglandins Inhibitor Bicyclo[2.2.2]octane Derivatives Inhibitor->COX1_COX2 Inhibition G cluster_logic Drug Discovery Logic for Bicyclo[2.2.2]octane-based Inhibitors scaffold This compound Scaffold synthesis Chemical Synthesis of Derivatives scaffold->synthesis screening Enzyme Inhibition Screening synthesis->screening sar Structure-Activity Relationship (SAR) screening->sar sar->synthesis lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

References

Bicyclo[2.2.2]octane-Based Scaffolds: A Versatile Platform in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.2]octane (BCO) scaffold, a rigid and sterically defined three-dimensional molecular structure, has emerged as a compelling building block in the design of advanced materials. Its unique cage-like architecture offers precise control over the spatial arrangement of functional groups, leading to materials with tailored properties for a range of applications, including high-performance polymers, molecular-scale electronics, and porous crystalline materials. This document provides detailed application notes, experimental protocols, and comparative data for the use of BCO-based scaffolds in materials science.

High-Performance Polyimides with Enhanced Solubility and Thermal Stability

Application Note: The incorporation of the rigid, non-planar bicyclo[2.2.2]octane moiety into polyimide backbones disrupts chain packing and reduces interchain interactions. This structural modification leads to polyimides with significantly improved solubility in common organic solvents, a critical factor for processability, without compromising their exceptional thermal and mechanical properties. Polyimides derived from bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTD) exhibit high glass transition temperatures (Tg) and thermal stability, making them suitable for applications in microelectronics, aerospace, and as gas separation membranes.[1]

Quantitative Data: Thermal and Mechanical Properties of BTD-Based Polyimides
Polyimide IDDiamine StructureMn (kDa)Td5 (°C)Tg (°C)Tensile Strength (MPa)Elongation at Break (%)
BTD-MIMA 4,4′-methylenebis(2-isopropyl-6-methylaniline)70430272--
BTD-HFA 4,4′-(hexafluoroisopropylidene)dianiline39455324--
BTD-FND 4,4′-(9-fluorenylidene)dianiline55490>350--
BTD-TPM 4,4′-diaminotriphenylmethane62475355--
  • Mn: Number-average molecular weight.

  • Td5: Temperature at 5% weight loss, indicating thermal stability.

  • Tg: Glass transition temperature.

  • Data sourced from reference[1].

Experimental Protocol: One-Step Synthesis of BTD-Based Polyimides

This protocol describes the synthesis of the BTD-MIMA polyimide.

Materials:

  • Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTD)

  • 4,4′-methylenebis(2-isopropyl-6-methylaniline) (MIMA)

  • Nitrobenzene (anhydrous)

  • Pyridine (anhydrous)

  • Benzoic acid

  • Ethanol

  • Nitrogen gas (high purity)

  • Three-necked flask with mechanical stirrer and nitrogen inlet/outlet

Procedure:

  • In a 50 mL three-necked flask, dissolve 2 mmol of MIMA diamine in 5 mL of nitrobenzene under a nitrogen atmosphere with mechanical stirring.

  • Once the diamine is fully dissolved, add 2 mmol of BTD dianhydride in 5 mL of nitrobenzene to the solution.

  • Heat the reaction mixture to 80 °C and maintain for 1 hour.

  • Add 4 mmol of pyridine to the solution and increase the temperature to 120 °C.

  • Add 4.0 mmol of benzoic acid and stir the mixture at 150 °C for 3 hours.

  • Increase the temperature to 200 °C and maintain for 24 hours.

  • Cool the resulting polymer solution to room temperature and precipitate it by pouring into ethanol.

  • Filter the polymer and wash it thoroughly with ethanol.

  • Dry the final polyimide product in a vacuum oven at 200 °C overnight.

Visualization of the Synthetic Workflow:

G cluster_synthesis One-Step Polyimide Synthesis diamine MIMA Diamine in Nitrobenzene reaction_flask Reaction Flask (N2 atmosphere) diamine->reaction_flask dianhydride BTD Dianhydride in Nitrobenzene dianhydride->reaction_flask heating_80 Heat to 80°C (1 hour) reaction_flask->heating_80 add_pyridine Add Pyridine, Heat to 120°C heating_80->add_pyridine add_benzoic_acid Add Benzoic Acid, Heat to 150°C (3h) add_pyridine->add_benzoic_acid heating_200 Heat to 200°C (24 hours) add_benzoic_acid->heating_200 precipitation Precipitate in Ethanol heating_200->precipitation filtration_washing Filter and Wash with Ethanol precipitation->filtration_washing drying Dry at 200°C (Vacuum) filtration_washing->drying final_product BTD-MIMA Polyimide drying->final_product

Caption: Workflow for the one-step synthesis of BTD-MIMA polyimide.

Bicyclo[2.2.2]octane as a Single-Molecule Insulator in Molecular Electronics

Application Note: The saturated sigma-bond framework of the bicyclo[2.2.2]octane motif can induce destructive quantum interference, leading to a significant suppression of electron transport.[2][3][4] This property makes BCO-based molecules excellent candidates for single-molecule insulators, which are crucial components for preventing current leakage in future nanoscale electronic circuits. By systematically replacing the carbon atoms of the BCO cage with silicon or germanium, the insulating properties can be further tuned.[2][3][4] Theoretical studies have shown that the transmission at the Fermi energy for many BCO derivatives is significantly lower than that of a vacuum gap of the same dimension, highlighting their exceptional insulating capabilities.[2]

Quantitative Data: Calculated Electronic Transmission of BCO-based Molecular Junctions
Molecule ClassBridgehead AtomsBackbone AtomsTransmission at Fermi Energy (log(T/T₀))
Bicyclo[2.2.2]octane (Carbon)CC-5.0 to -7.0
Bicyclo[2.2.2]octasilane (Silicon)SiSi-6.0 to -8.5
Bicyclo[2.2.2]octagermane (Germanium)GeGe-5.5 to -8.0
Mixed C/Si/Ge AnaloguesC, Si, GeC, Si, Ge-5.0 to -9.0
  • Data is based on theoretical calculations from high-throughput screening and represents a range of values depending on the specific molecular conformation and anchoring groups.[2][3][4]

  • T/T₀ is the transmission probability normalized to the quantum of conductance.

Experimental Protocol: Characterization of Single-Molecule Conductance (Conceptual Workflow)

The experimental determination of single-molecule conductance typically involves scanning tunneling microscopy break-junction (STM-BJ) or mechanically controlled break-junction (MCBJ) techniques.

Conceptual Steps:

  • Molecule Synthesis: Synthesize the desired bicyclo[2.2.2]octane derivative with appropriate anchoring groups (e.g., thiols, amines) for binding to metal electrodes.

  • Junction Formation:

    • STM-BJ: Repeatedly bring a gold STM tip into and out of contact with a gold substrate in a solution containing the target molecules.

    • MCBJ: Mechanically stretch a notched gold wire to the point of breaking in the presence of the molecules.

  • Conductance Measurement: As the junction is broken and reformed, a single molecule may bridge the gap between the two electrodes. The electrical current passing through the junction at a fixed bias voltage is measured.

  • Data Analysis: Thousands of individual conductance measurements are collected and compiled into a histogram. Peaks in the histogram correspond to the conductance of a single-molecule junction.

Visualization of the Logical Relationship:

G cluster_qi Quantum Interference in BCO sigma_framework Saturated σ-bond Framework of BCO destructive_qi Destructive Quantum Interference sigma_framework->destructive_qi leads to suppressed_transport Suppressed Electron Transport destructive_qi->suppressed_transport results in insulating_properties Excellent Insulating Properties suppressed_transport->insulating_properties confers

Caption: The role of the BCO sigma-framework in producing insulating properties.

Transparent and Porous Metal-Organic Frameworks (MOFs)

Application Note: The use of aliphatic linkers like bicyclo[2.2.2]octane-1,4-dicarboxylic acid in the synthesis of metal-organic frameworks (MOFs) can lead to materials with high transparency. Unlike aromatic linkers which often exhibit strong light absorption, the saturated BCO scaffold is optically transparent in the visible region. This allows for the creation of porous "solid solvents" that can be used for spectroscopic studies of guest molecules within the confined pores of the MOF.[5][6] The rigid and well-defined geometry of the BCO linker also enables the formation of robust, porous frameworks.

Quantitative Data: Comparison of MOF Properties with Different Linkers
MOFLinkerMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)
UiO-66 Terephthalic Acid (aromatic)Zr~1200~0.50
MIL-53(Al)-BODCA Bicyclo[2.2.2]octane-1,4-dicarboxylic acid (aliphatic)Al~800~0.35
MOF-5 Terephthalic Acid (aromatic)Zn~3800~1.30
Zn-BODCA-DABCO Bicyclo[2.2.2]octane-1,4-dicarboxylate & 1,4-diazabicyclo[2.2.2]octaneZn~621~0.28
  • Data is compiled from various sources and serves as a representative comparison.[7][8][9]

Experimental Protocol: Solvothermal Synthesis of a Zn-based MOF with a BCO Derivative

This protocol describes the synthesis of a zinc-based MOF using 1,4-diazabicyclo[2.2.2]octane (DABCO), a BCO derivative, as a linker.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 1,4-Benzenedicarboxylic acid (BDC)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless-steel autoclave

  • Oven

Procedure:

  • In a beaker, dissolve 0.42 mmol of cobalt nitrate hexahydrate and 0.42 mmol of zinc nitrate hexahydrate in 10 mL of DMF.

  • To this solution, gradually add 0.42 mmol of BDC and 0.21 mmol of DABCO.

  • Stir the mixture for 10 minutes at room temperature.

  • Transfer the resulting solution to a 23 mL Teflon-lined autoclave.

  • Heat the autoclave at 120 °C for 48 hours.

  • After cooling to room temperature, collect the solid product by filtration.

  • Wash the product with DMF and then with ethanol.

  • Dry the synthesized MOF in a vacuum oven at 110 °C to remove any adsorbed solvent.

Visualization of the MOF Synthesis Workflow:

G cluster_mof_synthesis Solvothermal MOF Synthesis dissolve_salts Dissolve Metal Salts in DMF add_linkers Add BDC and DABCO Linkers dissolve_salts->add_linkers stirring Stir for 10 min add_linkers->stirring autoclave Transfer to Autoclave stirring->autoclave heating Heat at 120°C (48 hours) autoclave->heating cooling Cool to Room Temperature heating->cooling filtration_washing Filter and Wash (DMF, Ethanol) cooling->filtration_washing drying Dry at 110°C (Vacuum) filtration_washing->drying final_mof Co-Zn-DABCO-BDC MOF drying->final_mof

Caption: Workflow for the solvothermal synthesis of a bimetallic MOF.

References

Application Notes and Protocols: Bicyclo[2.2.2]octan-1-amine as a Versatile Building Block for Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclo[2.2.2]octan-1-amine and its derivatives are invaluable building blocks in the synthesis of complex molecules, particularly within the realm of medicinal chemistry. The rigid, three-dimensional structure of the bicyclo[2.2.2]octane scaffold offers a unique conformational constraint that can enhance the pharmacological properties of bioactive molecules. This rigid framework serves as a non-planar bioisostere for aromatic rings, often leading to improved metabolic stability, increased solubility, and enhanced binding affinity to biological targets. These desirable characteristics have led to the incorporation of the bicyclo[2.2.2]octane moiety into a variety of therapeutic agents, including kinase inhibitors and modulators of protein-protein interactions.

This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this compound and its derivatives for the synthesis of complex, biologically active molecules.

Applications in Drug Discovery

The unique structural features of the bicyclo[2.2.2]octane core have been exploited in the design of potent and selective inhibitors for various biological targets.

Murine Double Minute 2 (MDM2) Inhibitors

The interaction between the tumor suppressor protein p53 and its negative regulator, MDM2, is a critical target in cancer therapy. Small molecules that inhibit this interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells. The bicyclo[2.2.2]octane-1-carboxylic acid moiety has been successfully incorporated into spirooxindole-based MDM2 inhibitors to enhance their oral pharmacokinetic properties while maintaining high binding affinity.

Kinase Inhibitors

The bicyclo[2.2.2]octane scaffold has been utilized in the development of inhibitors for various kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer and inflammatory diseases.

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors: Bicyclo[2.2.2]octane derivatives have shown potential as anticancer agents by modulating the expression of VEGFR-1, VEGFR-2, and VEGFR-3, which are crucial for angiogenesis.

  • Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors: RIPK1 is a key mediator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases. Bicyclic compounds containing the bicyclo[2.2.2]octane framework have been explored as RIPK1 kinase inhibitors.

Quantitative Data

The following table summarizes the biological activity of representative complex molecules incorporating the bicyclo[2.2.2]octane scaffold.

Compound IDTargetAssayIC50 (nM)Cell LineReference
Compound 56 MDM2Binding Affinity3.7-[1][2]
Compound 60 (APG-115) MDM2Cell Growth Inhibition38RS4;11[2]
Cell Growth Inhibition18LNCaP[2]
Cell Growth Inhibition104HCT116[2]
Thiosemicarbazone Derivative Plasmodium falciparum (K1 strain)Antimalarial Potency840 - 990-[3]

Experimental Protocols

Protocol 1: Synthesis of a Bicyclo[2.2.2]octane-Containing Amide (MDM2 Inhibitor Precursor)

This protocol describes a general procedure for the amide coupling of Bicyclo[2.2.2]octane-1-carboxylic acid with an amine, a key step in the synthesis of certain MDM2 inhibitors.

Materials:

  • Bicyclo[2.2.2]octane-1-carboxylic acid

  • Amine (e.g., 8-aminoquinoline)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of Bicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: Reductive Amination of a Ketone with this compound

This protocol outlines a general method for the reductive amination of a ketone with this compound to form a secondary amine.

Materials:

  • This compound

  • Ketone (e.g., cyclohexanone)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the ketone (1.0 eq) and this compound (1.2 eq) in DCE, add a catalytic amount of acetic acid (optional).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography or crystallization) to yield the secondary amine.

Signaling Pathways and Experimental Workflows

MDM2-p53 Signaling Pathway

The following diagram illustrates the inhibitory effect of a bicyclo[2.2.2]octane-containing molecule on the MDM2-p53 interaction, leading to the activation of p53-mediated tumor suppression.

MDM2_p53_Pathway cluster_nucleus Nucleus p53 p53 p21 p21 p53->p21 activates Apoptosis Apoptosis p53->Apoptosis induces MDM2 MDM2 MDM2->p53 inhibits (ubiquitination) BCO_Inhibitor Bicyclo[2.2.2]octane Inhibitor BCO_Inhibitor->MDM2 inhibits CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: MDM2-p53 signaling pathway and the action of a bicyclo[2.2.2]octane-based inhibitor.

VEGFR2 Signaling Pathway in Angiogenesis

This diagram shows a simplified representation of the VEGFR2 signaling cascade, a target for anticancer agents containing the bicyclo[2.2.2]octane scaffold.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K BCO_Inhibitor Bicyclo[2.2.2]octane Inhibitor BCO_Inhibitor->VEGFR2 inhibits Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PLCg->Angiogenesis PI3K->Angiogenesis

Caption: Simplified VEGFR2 signaling pathway targeted by bicyclo[2.2.2]octane-based inhibitors.

RIPK1-Mediated Necroptosis Pathway

The following workflow illustrates the central role of RIPK1 in the necroptosis pathway, a target for anti-inflammatory drugs incorporating the bicyclo[2.2.2]octane structure.

RIPK1_Necroptosis TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds RIPK1 RIPK1 TNFR1->RIPK1 recruits & activates RIPK3 RIPK3 RIPK1->RIPK3 activates BCO_Inhibitor Bicyclo[2.2.2]octane Inhibitor BCO_Inhibitor->RIPK1 inhibits MLKL MLKL RIPK3->MLKL phosphorylates Necroptosis Necroptosis (Cell Lysis) MLKL->Necroptosis

Caption: RIPK1-mediated necroptosis pathway and the inhibitory action of a bicyclo[2.2.2]octane derivative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Bicyclo[2.2.2]octan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Bicyclo[2.2.2]octan-1-amine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via common synthetic routes.

Hofmann Rearrangement Route

The Hofmann rearrangement of Bicyclo[2.2.2]octane-1-carboxamide is a key method for synthesizing the target amine.

Q1: My yield for the Hofmann rearrangement of Bicyclo[2.2.2]octane-1-carboxamide is consistently low. What are the potential causes and solutions?

A1: Low yields in the Hofmann rearrangement can stem from several factors. Here are the primary causes and troubleshooting steps:

  • Incomplete N-bromination: The initial step of the reaction is the formation of the N-bromoamide intermediate. Insufficient bromine or a weak base can lead to incomplete formation of this intermediate.

    • Solution: Ensure you are using at least one equivalent of bromine. The reaction is typically run with a strong base like sodium hydroxide or potassium hydroxide to facilitate the deprotonation of the amide.[1][2]

  • Side Reactions of the Isocyanate Intermediate: The Bicyclo[2.2.2]octyl isocyanate intermediate is highly reactive. In the presence of water, it hydrolyzes to a carbamic acid, which then decarboxylates to the desired amine.[3] However, if unreacted amine is present, it can react with the isocyanate to form a urea byproduct, which can be difficult to remove and lowers the yield of the primary amine.

    • Solution: Ensure efficient stirring and controlled addition of reagents to minimize localized high concentrations of the isocyanate. Rapid hydrolysis of the isocyanate to the amine is crucial. Maintaining a sufficiently high concentration of hydroxide can facilitate this.

  • Substrate Degradation: The strongly basic and oxidative conditions of the traditional Hofmann rearrangement can lead to degradation of the bicyclic core, especially if sensitive functional groups are present.

    • Solution: Consider using milder, alternative reagents. For base-sensitive substrates, hypervalent iodine reagents like (diacetoxy)iodobenzene (DIB) or phenyliodine(III) diacetate (PIDA) under mildly acidic or neutral conditions can be effective.[4]

  • Purification Losses: this compound is a relatively volatile and water-soluble solid, which can lead to losses during extraction and purification.

    • Solution: Perform extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane) at a neutral or slightly basic pH to ensure the amine is in its free base form. To minimize volatility losses, use a rotary evaporator at a low temperature and pressure. Conversion to the hydrochloride salt can aid in isolation and handling.

Q2: I am observing a significant amount of a high-molecular-weight, insoluble byproduct in my Hofmann rearrangement reaction. What is it and how can I prevent its formation?

A2: The insoluble byproduct is likely a urea derivative, formed from the reaction of the Bicyclo[2.2.2]octyl isocyanate intermediate with the newly formed this compound product. This is a common side reaction.

  • Prevention Strategies:

    • Dilution: Running the reaction at a lower concentration can disfavor the bimolecular reaction between the isocyanate and the amine.

    • Temperature Control: Maintain the recommended reaction temperature. While the rearrangement itself often requires heating, excessive temperatures can accelerate side reactions.

    • Rapid Hydrolysis: Ensure rapid and efficient hydrolysis of the isocyanate intermediate. This can be achieved by using a sufficient excess of aqueous base and vigorous stirring to ensure good mixing.

Curtius Rearrangement Route

The Curtius rearrangement provides an alternative pathway from Bicyclo[2.2.2]octane-1-carboxylic acid via an acyl azide intermediate.

Q3: My Curtius rearrangement is giving me a mixture of the desired amine and a significant amount of a urea byproduct. How can I improve the selectivity for the amine?

A3: The formation of urea byproducts in the Curtius rearrangement is analogous to the issue in the Hofmann rearrangement. It occurs when the isocyanate intermediate reacts with the amine product.

  • Improving Amine Yield:

    • Choice of Quenching Nucleophile: The isocyanate can be trapped with various nucleophiles. To obtain the primary amine, the isocyanate is typically hydrolyzed with water.[5] To prevent urea formation, it's crucial that the hydrolysis is efficient and that the concentration of the amine product is kept low relative to the isocyanate.

    • One-Pot Procedures: The development of one-pot procedures where the isocyanate is generated and immediately trapped can improve yields.[4]

    • Trapping as a Carbamate: A common strategy to avoid urea formation is to perform the rearrangement in the presence of an alcohol (e.g., tert-butanol or benzyl alcohol). This traps the isocyanate as a stable carbamate (Boc- or Cbz-protected amine).[6][7] The protecting group can then be cleaved in a separate step under acidic or hydrogenolysis conditions to yield the pure primary amine. This two-step approach often provides higher overall yields of the desired amine.

Q4: The formation of the initial acyl azide from Bicyclo[2.2.2]octane-1-carboxylic acid is sluggish and gives low yields. What can I do to improve this step?

A4: The efficiency of acyl azide formation is critical for the overall success of the Curtius rearrangement.

  • Activation of the Carboxylic Acid: Direct conversion of a carboxylic acid to an acyl azide can be challenging. It is often more efficient to first activate the carboxylic acid.

    • Acid Chloride Method: A common and effective method is to convert the carboxylic acid to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride is then reacted with an azide source, such as sodium azide, to form the acyl azide.[8]

    • Use of DPPA: Diphenylphosphoryl azide (DPPA) can be used for the direct conversion of carboxylic acids to acyl azides in a one-pot procedure, often under milder conditions.[7]

  • Reaction Conditions: Ensure anhydrous conditions, as water can react with the activating agents and the acyl azide intermediate. The choice of solvent is also important; non-protic solvents like THF or toluene are typically used.

Reductive Amination Route

Reductive amination of Bicyclo[2.2.2]octanone offers a direct route to the target amine.

Q5: My reductive amination of Bicyclo[2.2.2]octanone is resulting in a low yield of the primary amine and the formation of secondary and tertiary amine byproducts. How can I improve the selectivity?

A5: The formation of over-alkylated byproducts is a common challenge in reductive amination, especially when using ammonia to form a primary amine.

  • Controlling Over-Alkylation:

    • Choice of Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) is a mild reducing agent that is particularly effective for reductive aminations because it selectively reduces the iminium ion intermediate much faster than the starting ketone.[3][9] This minimizes the reduction of the ketone and the subsequent reaction of the primary amine product with the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is another mild and selective reagent that is often preferred due to the toxicity of cyanide.[3][10]

    • Ammonia Source: Using a large excess of the ammonia source (e.g., ammonium acetate or ammonia in an alcoholic solvent) can help to drive the equilibrium towards the formation of the primary imine and reduce the likelihood of the product amine reacting with the ketone.[4]

    • pH Control: The reaction is typically carried out at a slightly acidic pH (around 6-7) to facilitate imine formation without significantly protonating the amine nucleophile.

Catalytic Hydrogenation Route

For large-scale synthesis, the catalytic hydrogenation of Bicyclo[2.2.2]octane-1-carbonitrile is a viable option.

Q6: The catalytic hydrogenation of Bicyclo[2.2.2]octane-1-carbonitrile is slow and gives a mixture of primary and secondary amines. How can I optimize this reaction?

A6: The key to a successful nitrile hydrogenation is the choice of catalyst, solvent, and additives.

  • Suppressing Secondary Amine Formation: The formation of secondary amines occurs via the reaction of the initially formed primary amine with an intermediate imine, followed by further reduction.

    • Use of Ammonia: The addition of ammonia to the reaction mixture is a common and effective strategy to suppress the formation of secondary amines.[11] Ammonia competes with the primary amine product for reaction with the intermediate imine.

    • Basic Additives: The presence of a base, such as sodium hydroxide or lithium hydroxide, can also significantly improve the selectivity for the primary amine, particularly with nickel or cobalt catalysts.[11]

  • Catalyst Activity:

    • Catalyst Choice: Raney Nickel and Raney Cobalt are robust and commonly used catalysts for nitrile hydrogenation.[6][11]

    • Catalyst Deactivation: The catalyst can be deactivated by impurities in the substrate or solvent. Ensure the starting nitrile is of high purity.

  • Reaction Conditions: High pressures and temperatures are often required for efficient conversion.[4] Optimization of these parameters for your specific setup may be necessary.

Data Presentation

Table 1: Comparison of Synthetic Routes to this compound

Synthetic RouteStarting MaterialKey ReagentsTypical Yield (%)Key AdvantagesCommon Challenges
Hofmann Rearrangement Bicyclo[2.2.2]octane-1-carboxamideBr₂, NaOHModerate to GoodWell-established methodHarsh conditions, potential for side reactions
Curtius Rearrangement Bicyclo[2.2.2]octane-1-carboxylic acid1. SOCl₂ 2. NaN₃ 3. H₂O/ΔGood to ExcellentMilder conditions than Hofmann, can be high yieldingUse of potentially explosive azides
Reductive Amination Bicyclo[2.2.2]octanoneNH₃, NaBH₃CNModerateDirect, one-pot procedureOver-alkylation, formation of byproducts
Catalytic Hydrogenation Bicyclo[2.2.2]octane-1-carbonitrileH₂, Raney Ni, NH₃HighHigh yield, cost-effective for large scaleRequires high pressure and temperature

Experimental Protocols

Protocol 1: Synthesis of Bicyclo[2.2.2]octane-1-carboxamide (Precursor for Hofmann Rearrangement)
  • To a solution of Bicyclo[2.2.2]octane-1-carboxylic acid (1 equivalent) in an appropriate solvent such as toluene, add thionyl chloride (1.2 equivalents) and a catalytic amount of DMF.

  • Heat the mixture at reflux for 2-3 hours until the evolution of gas ceases.

  • Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Carefully add the crude acid chloride to a cooled (0 °C) concentrated aqueous solution of ammonia with vigorous stirring.

  • Stir the mixture for 1-2 hours, allowing it to warm to room temperature.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford Bicyclo[2.2.2]octane-1-carboxamide.

Protocol 2: Hofmann Rearrangement of Bicyclo[2.2.2]octane-1-carboxamide
  • Prepare a solution of sodium hypobromite by slowly adding bromine (1.1 equivalents) to a cold (0-5 °C) solution of sodium hydroxide in water.

  • To this freshly prepared hypobromite solution, add Bicyclo[2.2.2]octane-1-carboxamide (1 equivalent) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to 70-80 °C and maintain this temperature for 1-2 hours.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure.

  • The crude amine can be further purified by sublimation or by conversion to its hydrochloride salt followed by recrystallization.

Protocol 3: Curtius Rearrangement via Carbamate Intermediate
  • To a solution of Bicyclo[2.2.2]octane-1-carboxylic acid (1 equivalent) in anhydrous toluene, add triethylamine (1.2 equivalents).

  • Cool the mixture to 0 °C and add diphenylphosphoryl azide (DPPA) (1.1 equivalents) dropwise.

  • After stirring for 30 minutes at 0 °C, add anhydrous tert-butanol (excess) to the reaction mixture.

  • Slowly warm the reaction to room temperature and then heat to reflux for 3-4 hours until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude Boc-protected amine by column chromatography.

  • Deprotect the Boc group by treating with a solution of HCl in a suitable solvent (e.g., dioxane or diethyl ether) to obtain this compound hydrochloride.

Visualizations

Hofmann_Rearrangement_Workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Product cluster_side_product Potential Side Product start Bicyclo[2.2.2]octane- 1-carboxamide step1 N-Bromination (Br₂, NaOH) start->step1 step2 Rearrangement (Heat) step1->step2 N-Bromoamide Intermediate step3 Hydrolysis step2->step3 Isocyanate Intermediate side_product Urea Derivative step2->side_product Reacts with Product Amine product This compound step3->product

Caption: Workflow for the Hofmann Rearrangement of Bicyclo[2.2.2]octane-1-carboxamide.

Curtius_Rearrangement_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Curtius Rearrangement cause1 Inefficient Acyl Azide Formation start->cause1 cause2 Urea Byproduct Formation start->cause2 cause3 Incomplete Rearrangement start->cause3 solution1a Activate Carboxylic Acid (e.g., as acid chloride) cause1->solution1a solution1b Use DPPA for direct conversion cause1->solution1b solution2a Trap isocyanate as a carbamate (e.g., with t-BuOH) cause2->solution2a solution2b Ensure rapid hydrolysis of isocyanate cause2->solution2b solution3 Ensure adequate heating (monitor N₂ evolution) cause3->solution3

Caption: Troubleshooting logic for low yields in the Curtius Rearrangement.

References

Technical Support Center: Purification of Bicyclo[2.2.2]octan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Bicyclo[2.2.2]octan-1-amine from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound and how do they influence the purification strategy?

A1: The most common synthesis routes are the Hofmann and Curtius rearrangements of a bridgehead amide or acyl azide, respectively.[1][2] These reactions convert a carboxylic acid derivative at the bridgehead position into a primary amine. The choice of synthesis route is critical as it determines the potential impurities. For instance, the Hofmann rearrangement may have unreacted starting amide or byproducts from the isocyanate intermediate.[1][3] The Curtius rearrangement might have residual acyl azide or isocyanate. The purification strategy must be tailored to remove these specific impurities.

Q2: What is the most common method for purifying this compound?

A2: A widely used and effective method is the formation of the hydrochloride salt.[4][5] The free amine is often a volatile solid or oil that can be difficult to handle. Converting it to the hydrochloride salt makes it a stable, crystalline solid that can be easily purified by recrystallization.[4][6] The purified salt can then be neutralized to regenerate the free amine if required.

Q3: What are the key physical properties of this compound and its hydrochloride salt relevant to purification?

A3: this compound is a white solid with a molecular weight of 125.21 g/mol .[7] Its hydrochloride salt has a molecular weight of 161.67 g/mol .[5] The free amine is soluble in many organic solvents, while the hydrochloride salt is typically soluble in polar solvents like water or alcohols and less soluble in nonpolar organic solvents, a property exploited during its purification by recrystallization.

Q4: Can I purify this compound by distillation?

A4: Yes, steam distillation has been mentioned as a method to isolate the free amine.[4] Standard vacuum distillation can also be employed, but care must be taken due to the volatility of the amine. Sublimation under vacuum is another potential purification technique for the free base.

Q5: How can I monitor the purity of this compound during purification?

A5: Thin-layer chromatography (TLC) is a common method to monitor the progress of the purification.[8][9] Staining with an appropriate agent, such as ninhydrin or potassium permanganate, can visualize the amine. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective.[10][11][12]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of purified this compound hydrochloride. 1. Incomplete precipitation of the hydrochloride salt. 2. Loss of product during recrystallization due to high solubility in the chosen solvent. 3. Incomplete extraction of the free amine from the aqueous layer.1. Ensure the solution of the free amine is sufficiently concentrated before adding HCl. Use a solvent in which the hydrochloride salt is poorly soluble (e.g., diethyl ether, ethyl acetate). 2. Use a minimal amount of hot solvent for recrystallization and cool the solution slowly to maximize crystal formation. Consider using a solvent mixture to optimize solubility. 3. Perform multiple extractions with an appropriate organic solvent (e.g., diethyl ether, dichloromethane). Ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the amine.
Product is an oil or waxy solid instead of a crystalline powder. 1. Presence of impurities that inhibit crystallization. 2. Residual solvent.1. Repeat the purification step (e.g., recrystallization). Consider a different purification technique, such as column chromatography of the free amine before salt formation.[8][13] 2. Dry the product under high vacuum for an extended period.
Purified product is discolored (e.g., yellow or brown). 1. Presence of colored impurities from the reaction mixture. 2. Decomposition of the product, possibly due to heat or exposure to air and light.1. Treat a solution of the product with activated charcoal before the final recrystallization. 2. Store the purified product under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place. Minimize exposure to high temperatures during purification.
NMR spectrum shows unexpected peaks. 1. Residual starting material (e.g., bicyclo[2.2.2]octane-1-carboxamide). 2. Byproducts from the synthesis (e.g., isocyanate, carbamate). 3. Residual solvents from the purification process.1. Improve the reaction conditions to ensure complete conversion of the starting material. Purify the crude product more rigorously. 2. Optimize the workup procedure to remove reaction byproducts. For example, isocyanates can be quenched with an alcohol. 3. Ensure the final product is thoroughly dried under vacuum.
Difficulty in isolating the free amine after neutralization of the hydrochloride salt. 1. Incomplete neutralization. 2. The free amine is volatile and may be lost during solvent removal.1. Ensure the pH of the aqueous solution is sufficiently basic (pH > 10) by adding a strong base (e.g., NaOH, KOH). 2. Use a rotary evaporator at low temperature and pressure to remove the solvent. Alternatively, perform a careful extraction into a low-boiling-point solvent and dry the organic layer over a suitable drying agent (e.g., Na2SO4, MgSO4) before solvent removal.

Experimental Protocols

Protocol 1: Purification of this compound via Hydrochloride Salt Formation and Recrystallization

This protocol is a general guideline and may need to be optimized based on the specific reaction mixture.

  • Extraction of the Free Amine:

    • Following the reaction, quench the reaction mixture appropriately (e.g., with water).

    • Make the aqueous solution strongly basic (pH > 10) by adding a suitable base, such as sodium hydroxide or potassium hydroxide.

    • Extract the aqueous layer multiple times with an organic solvent like diethyl ether or dichloromethane.[4]

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate) and filter.

  • Formation of the Hydrochloride Salt:

    • Cool the dried organic solution in an ice bath.

    • Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., diethyl ether, methanol), until precipitation is complete.[4]

    • Collect the precipitated this compound hydrochloride by filtration.

    • Wash the solid with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Recrystallization of the Hydrochloride Salt:

    • Dissolve the crude hydrochloride salt in a minimal amount of a hot solvent, such as a mixture of ethanol and water or isopropanol.[4]

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Collect the purified crystals by filtration and wash with a small amount of the cold recrystallization solvent.

    • Dry the purified this compound hydrochloride under vacuum.

Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis ReactionMixture Crude Reaction Mixture (Amine, Impurities, Solvent) Workup Aqueous Workup (Basification & Extraction) ReactionMixture->Workup Isolate crude amine SaltFormation Hydrochloride Salt Formation Workup->SaltFormation Convert to salt Recrystallization Recrystallization SaltFormation->Recrystallization Purify salt FreeBasing Neutralization (Free Amine Generation) Recrystallization->FreeBasing Regenerate amine PureProduct Pure this compound FreeBasing->PureProduct Analysis Purity Analysis (TLC, NMR, GC-MS) PureProduct->Analysis Verify purity

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Stereoselective Synthesis of Bicyclo[2.2.2]octan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of Bicyclo[2.2.2]octan-1-amine and its derivatives. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the stereoselective synthesis of the bicyclo[2.2.2]octane core?

A1: The most prevalent and effective strategies for constructing the bicyclo[2.2.2]octane framework with high stereocontrol include:

  • Asymmetric Diels-Alder Reaction: This is a powerful method for forming the bicyclic system in a single step with predictable stereochemistry. Chiral Lewis acids, organocatalysts, or chiral auxiliaries can be employed to induce enantioselectivity.[1]

  • Organocatalytic Domino Reactions: Sequential reactions, such as Michael-Michael additions, catalyzed by chiral organic molecules (e.g., prolinol derivatives), can afford highly functionalized and enantioenriched bicyclo[2.2.2]octanone derivatives.

  • Intramolecular Cycloadditions: Intramolecular Diels-Alder reactions of appropriately substituted cyclohexadienones are effective for constructing the bicyclo[2.2.2]octane skeleton.[2]

  • Chiral Resolution: Racemic mixtures of bicyclo[2.2.2]octane derivatives can be separated into their constituent enantiomers through classical resolution with chiral acids or enzymatic resolution.[3][4]

Q2: How can I introduce the 1-amino group onto the bicyclo[2.2.2]octane scaffold?

A2: The bridgehead amine functionality can be introduced through several methods:

  • Curtius, Hofmann, or Schmidt Rearrangements: These classic rearrangements can be applied to a bridgehead carboxylic acid or its derivatives to install the amine group.

  • Reductive Amination: Reductive amination of a bicyclo[2.2.2]octan-1-one can provide the corresponding amine.

  • From a Bridgehead Nitrile: Reduction of a bicyclo[2.2.2]octane-1-carbonitrile is another viable route to the primary amine.

Q3: What is the "endo rule" in the context of Diels-Alder reactions for synthesizing bicyclo[2.2.2]octanes?

A3: The "endo rule" is a principle in pericyclic reactions that predicts the stereochemical outcome of the Diels-Alder reaction. It states that the dienophile's substituents with pi-systems will preferentially orient themselves "endo" (towards the diene's pi-system) in the transition state, leading to the kinetic product. This is due to favorable secondary orbital interactions. For the synthesis of bicyclo[2.2.2]octenes, this rule helps predict the relative stereochemistry of the substituents on the newly formed six-membered ring.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity or Enantioselectivity in Asymmetric Diels-Alder Reaction

Question: My asymmetric Diels-Alder reaction to form a bicyclo[2.2.2]octene derivative is resulting in a low diastereomeric ratio (d.r.) and/or low enantiomeric excess (e.e.). What are the potential causes and how can I improve the stereoselectivity?

Answer: Low stereoselectivity in asymmetric Diels-Alder reactions can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

CauseRecommended Solution(s)
Suboptimal Catalyst or Ligand - Screen a variety of chiral Lewis acids or organocatalysts. The choice of catalyst is crucial and substrate-dependent. - For metal-based catalysts, screen different chiral ligands. The steric and electronic properties of the ligand directly influence the chiral environment.
Incorrect Reaction Temperature - Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy, which typically leads to the desired stereoisomer. However, this may decrease the reaction rate.
Solvent Effects - The polarity and coordinating ability of the solvent can significantly impact the catalyst's activity and the transition state geometry. Screen a range of solvents with varying polarities.
Presence of Water or Impurities - Ensure all reagents and solvents are scrupulously dried, as water can deactivate Lewis acid catalysts and interfere with the reaction. - Purify starting materials to remove any impurities that might inhibit or poison the catalyst.
Sub-optimal Dienophile or Diene - The electronic nature of the diene and dienophile can affect the cycloaddition's stereoselectivity. Modifying substituents on either component can sometimes improve the outcome.
Issue 2: Difficulty in Separating Diastereomers of Bicyclo[2.2.2]octane Derivatives

Question: I have synthesized a mixture of diastereomers of my bicyclo[2.2.2]octane derivative, but they are proving difficult to separate by standard column chromatography. What other separation techniques can I try?

Answer: The rigid nature of the bicyclo[2.2.2]octane core can make diastereomers physically very similar, leading to co-elution on silica gel.

Alternative Separation Strategies:

TechniqueDescription and Recommendations
High-Performance Liquid Chromatography (HPLC) - Chiral stationary phases (CSPs) can be highly effective for separating both enantiomers and diastereomers. Macrocyclic glycopeptide-based columns have been shown to be effective for separating bicyclo[2.2.2]octane-based amino acid enantiomers.[5] - For diastereomers, normal or reverse-phase HPLC with careful optimization of the mobile phase can provide the necessary resolution.
Recrystallization - If the diastereomers are crystalline, fractional recrystallization can be a powerful and scalable purification method. Experiment with a variety of solvent systems to find conditions where one diastereomer crystallizes preferentially.
Derivatization - Convert the mixture of diastereomers into a new set of derivatives that may have more distinct physical properties, making them easier to separate by chromatography or recrystallization. After separation, the original functionality can be regenerated.
Supercritical Fluid Chromatography (SFC) - SFC can sometimes provide better resolution than HPLC for the separation of stereoisomers and is often faster.

Experimental Protocols

Protocol 1: Organocatalytic Enantioselective Synthesis of Bicyclo[2.2.2]octenones via Oxaziridinium Catalyzed ortho-Hydroxylative Phenol Dearomatization/[4+2] Dimerization

This protocol is based on the methodology for the enantioselective synthesis of bicyclo[2.2.2]octenones from phenols.[2]

Materials:

  • Substituted phenol (e.g., 2,6-dimethylphenol) (1.0 equiv)

  • Chiral oxaziridinium salt catalyst (0.1 equiv)

  • meta-Chloroperoxybenzoic acid (m-CPBA) (1.2 equiv)

  • Chloroform (CHCl₃), anhydrous

  • Saturated aqueous solution of Na₂S₂O₃

  • Saturated aqueous solution of NaHCO₃

  • Brine

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the phenol (1.0 equiv) in anhydrous CHCl₃ at -20 °C, add the chiral oxaziridinium salt catalyst (0.1 equiv).

  • Add m-CPBA (1.2 equiv) portion-wise over 10 minutes, maintaining the temperature at -20 °C.

  • Stir the reaction mixture at -20 °C and monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with a saturated aqueous solution of NaHCO₃, followed by brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched bicyclo[2.2.2]octenone.

Protocol 2: Chiral Resolution of Ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate using O,O'-Dibenzoyltartaric Acid

This protocol describes a classical resolution method for a racemic bicyclo[2.2.2]octane derivative.[6]

Materials:

  • Racemic ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate ((±)-1)

  • (+)-O,O'-Dibenzoyltartaric acid ((+)-DBTA) or (-)-O,O'-Dibenzoyltartaric acid ((-)-DBTA)

  • Ethanol (EtOH)

Procedure for Resolution with (+)-DBTA:

  • Dissolve (±)-1 in hot ethanol (70 °C).

  • Add a solution of (+)-DBTA in hot ethanol.

  • Allow the solution to cool slowly to room temperature to facilitate the crystallization of the diastereomeric salt.

  • Collect the crystalline salt by filtration.

  • The enantiomeric excess of the amine in the salt can be determined after liberation of the free base.

  • The mother liquor will be enriched in the other enantiomer, which can be recovered and resolved using (-)-DBTA.

Data Presentation

Table 1: Enantioselective Hetero-Diels-Alder Cycloaddition Catalyzed by a Chiral Chromium(III)-Salen Complex [7]

EntryR-group of AldehydeTemp (°C)Time (h)Yield (%)e.e. (%)
12-Naphthyl-22249892
23-Naphthyl-22249992
33-Methoxyphenyl-22369996
44-Chlorophenyl-22249894
54-Nitrophenyl-22249994
63,5-Dimethoxyphenyl-30489794
7Cyclohexyl-22369168

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Phenol in Anhydrous Solvent catalyst Add Chiral Catalyst start->catalyst cool Cool to -20 °C catalyst->cool add_mcpba Add m-CPBA Portion-wise cool->add_mcpba stir Stir and Monitor by TLC add_mcpba->stir quench Quench with Na₂S₂O₃ stir->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography product Enantioenriched Bicyclo[2.2.2]octenone chromatography->product

Caption: Workflow for the organocatalytic synthesis of bicyclo[2.2.2]octenones.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Low Stereoselectivity Observed catalyst Suboptimal Catalyst/Ligand start->catalyst temp Incorrect Temperature start->temp solvent Solvent Effects start->solvent impurities Presence of Impurities start->impurities screen_cat Screen Catalysts/Ligands catalyst->screen_cat optimize_temp Optimize Temperature temp->optimize_temp screen_solv Screen Solvents solvent->screen_solv dry_reagents Dry Reagents and Solvents impurities->dry_reagents end Improved Stereoselectivity screen_cat->end optimize_temp->end screen_solv->end dry_reagents->end

Caption: Troubleshooting logic for low stereoselectivity in asymmetric synthesis.

References

Preventing rearrangement reactions in Bicyclo[2.2.2]octane systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Bicyclo[2.2.2]octane Systems. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent unwanted rearrangement reactions commonly encountered during experimental work with these scaffolds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction to functionalize a bicyclo[2.2.2]octane derivative is yielding a significant amount of a bicyclo[3.2.1]octane byproduct. What is happening and how can I prevent this?

A1: This is a classic issue arising from a carbocation rearrangement, most commonly the Wagner-Meerwein rearrangement. The bicyclo[2.2.2]octyl cation is prone to rearrange to the more thermodynamically stable bicyclo[3.2.1]octyl cation. This is especially prevalent in reactions that proceed through a carbocation intermediate, such as SN1 reactions or certain electrophilic additions.

Troubleshooting Steps:

  • Re-evaluate Your Reaction Conditions: Carbocation formation is favored by polar, ionizing solvents and higher temperatures.

    • Solvent Choice: If you are using a highly polar solvent (e.g., trifluoroacetic acid, formic acid, aqueous acetone), consider switching to a less polar, non-ionizing solvent.

    • Temperature Control: Running the reaction at a lower temperature can disfavor the energy-intensive rearrangement pathway.

  • Choice of Leaving Group: A better leaving group will more readily form a carbocation, increasing the likelihood of rearrangement. If possible, consider using a poorer leaving group that might favor an SN2-type mechanism.

  • Consider Alternative Synthetic Routes: If rearrangement persists, it may be necessary to adopt a synthetic strategy that avoids the formation of a carbocation intermediate altogether. See Q3 for more details on such strategies.

The following diagram illustrates the rearrangement pathway:

G cluster_0 Bicyclo[2.2.2]octane System cluster_1 Rearrangement Pathway B222_Start Bicyclo[2.2.2]octyl Derivative B222_Cation Bicyclo[2.2.2]octyl Cation (Less Stable) B222_Start->B222_Cation Carbocation Formation B222_Product Desired Bicyclo[2.2.2]octyl Product B222_Cation->B222_Product Nucleophilic Attack B321_Cation Bicyclo[3.2.1]octyl Cation (More Stable) B222_Cation->B321_Cation Wagner-Meerwein Rearrangement B321_Product Rearranged Bicyclo[3.2.1]octyl Byproduct B321_Cation->B321_Product Nucleophilic Attack

Wagner-Meerwein rearrangement pathway.
Q2: I am performing a solvolysis reaction on a 2-bicyclo[2.2.2]octyl tosylate. How does the choice of solvent affect the product distribution between rearranged and unrearranged products?

A2: The solvent plays a critical role in determining the product distribution in the solvolysis of 2-bicyclo[2.2.2]octyl tosylates. Highly ionizing and weakly nucleophilic solvents promote the formation and lifetime of the carbocation intermediate, allowing more time for rearrangement to the more stable bicyclo[3.2.1]octyl cation. Conversely, more nucleophilic solvents can trap the initial bicyclo[2.2.2]octyl cation before it has a chance to rearrange.

Quantitative Data on Product Distribution:

The following table summarizes the approximate product distribution from the solvolysis of exo-2-bicyclo[2.2.2]octyl p-toluenesulfonate in various solvents.

SolventBicyclo[2.2.2]octyl Products (%)Bicyclo[3.2.1]octyl Products (%)
Acetic Acid~63~37
Formic Acid~40~60
80% Acetone~75~25
Ethanol~70~30

Note: These are approximate values compiled from various studies and can be influenced by temperature and other reaction conditions.

The data clearly shows that as the ionizing power of the solvent increases (formic acid > acetic acid > 80% acetone), the proportion of the rearranged bicyclo[3.2.1]octyl product also increases.

Q3: What are some reliable methods to introduce a substituent at the 2-position of a bicyclo[2.2.2]octane system without causing rearrangement?

A3: To avoid rearrangement, it is best to use methods that do not involve the formation of a free carbocation at the 2-position. Several strategies can be employed:

  • SN2-type Reactions: While challenging on a secondary carbon of a bicyclic system, under the right conditions, an SN2 reaction can provide the desired product with inversion of configuration and without rearrangement. This typically requires a good nucleophile, a less polar solvent, and a suitable leaving group.

  • Radical-mediated Reactions: Reactions proceeding through radical intermediates are not prone to the same type of skeletal rearrangements as carbocations. For example, the reduction of esters under radical-generating conditions can be a viable approach.[1]

  • Intramolecular Aldol Condensation: This method can be used to construct the bicyclo[2.2.2]octanone skeleton, which can then be further functionalized. This approach bypasses the need for substitution reactions on a pre-formed bicyclo[2.2.2]octane ring.

  • Reactions at the Bridgehead: Bridgehead carbocations in the bicyclo[2.2.2]octane system are significantly less prone to hydride shifts and rearrangements.[2] If your synthetic strategy allows, functionalization at the bridgehead is a more robust way to avoid skeletal rearrangements.

The following workflow illustrates a non-rearranging pathway via an intramolecular aldol condensation:

G Start Substituted Cyclohexanone Aldehyde 3-Oxocyclohexane- acetaldehyde Derivative Start->Aldehyde Side-chain Elongation Aldol Intramolecular Aldol Condensation Aldehyde->Aldol B222_one 6-Hydroxybicyclo[2.2.2]- octan-2-one Aldol->B222_one Final_Product Functionalized Bicyclo[2.2.2]octane B222_one->Final_Product Further Functionalization

Non-rearranging synthesis workflow.

Experimental Protocols

Protocol 1: Acetolysis of exo-2-Bicyclo[2.2.2]octyl p-Toluenesulfonate (Illustrating Rearrangement)

This protocol is provided as a baseline to demonstrate the conditions that lead to rearrangement.

Materials:

  • exo-2-Bicyclo[2.2.2]octyl p-toluenesulfonate

  • Anhydrous acetic acid

  • Anhydrous sodium acetate

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve exo-2-bicyclo[2.2.2]octyl p-toluenesulfonate (1.0 g) in anhydrous acetic acid (20 mL).

  • Add anhydrous sodium acetate (1.2 g) to the solution.

  • Heat the mixture at 70 °C for 24 hours.

  • Cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • The resulting product mixture of bicyclo[2.2.2]octyl acetate and bicyclo[3.2.1]octyl acetate can be analyzed by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the product ratio.

Protocol 2: Synthesis of 2-Azabicyclo[2.2.2]octanes via Iodocyclization (Minimizing Rearrangement)

This protocol utilizes a milder, iodonium-induced cyclization that can help to avoid skeletal rearrangements.[3]

Materials:

  • Appropriate N-alkenyl-4-aminocyclohexene precursor

  • Potassium tert-butoxide (KOtBu)

  • Iodine (I₂)

  • Dry ice (for CO₂ atmosphere)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • To a solution of the N-alkenyl-4-aminocyclohexene precursor in the anhydrous solvent under a CO₂ atmosphere (from dry ice), add KOtBu at room temperature.

  • After stirring for a short period, add a solution of iodine in the same solvent dropwise.

  • The reaction is typically rapid and can be monitored by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 2-azabicyclo[2.2.2]octane derivative by column chromatography.

By following these guidelines and protocols, researchers can better control and prevent unwanted rearrangement reactions in their work with bicyclo[2.2.2]octane systems.

References

Technical Support Center: Synthesis of Bicyclo[2.2.2]octan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bicyclo[2.2.2]octan-1-amine. This guide focuses on common issues encountered during synthesis via Hofmann, Curtius, and Schmidt rearrangements.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most frequently employed methods for the synthesis of this compound involve the degradation of a bridgehead carboxylic acid derivative. These include the Hofmann rearrangement of bicyclo[2.2.2]octane-1-carboxamide, the Curtius rearrangement of bicyclo[2.2.2]octane-1-carbonyl azide, and the Schmidt reaction of bicyclo[2.2.2]octane-1-carboxylic acid.[1] Other methods such as the reduction of bicyclo[2.2.2]octanone oxime and the catalytic hydrogenation of bicyclo[2.2.2]octane-1-carbonitrile are also utilized, particularly for large-scale production.[1]

Q2: I am experiencing very low yields in my Hofmann rearrangement. What are the potential causes?

A2: Low yields in the Hofmann rearrangement of bicyclic amides can stem from several factors. Incomplete N-bromination of the amide, side reactions such as the formation of ureas from the intermediate isocyanate reacting with the product amine, or incomplete rearrangement can all contribute to a lower than expected yield. Reaction temperature and the purity of reagents are critical parameters to control.

Q3: During the Curtius rearrangement, my reaction is not going to completion. How can I improve this?

A3: Incomplete Curtius rearrangement can be due to several issues. The primary cause is often the incomplete conversion of the carboxylic acid to the acyl azide intermediate.[2] Additionally, the thermal decomposition of the acyl azide to the isocyanate requires sufficient heating; inadequate temperature or reaction time will result in a low yield of the rearranged product. It is also crucial to use anhydrous conditions, as acyl azides can hydrolyze back to the carboxylic acid in the presence of water.[2]

Q4: What are the main challenges associated with the Schmidt reaction for this synthesis?

A4: The Schmidt reaction, while a direct method from the carboxylic acid, presents its own set of challenges. The use of hydrazoic acid (or sodium azide with a strong acid) is hazardous and requires careful handling. Side product formation is a significant concern, and the reaction conditions must be carefully optimized to favor the desired amine over other potential products. The workup procedure to neutralize the strong acid and isolate the amine can also be challenging.

Q5: How can I effectively purify the final this compound product?

A5: Purification of this compound can be achieved through several methods. Due to its basic nature, it can be converted to its hydrochloride salt by treatment with HCl. The resulting salt is often a crystalline solid that can be purified by recrystallization from a suitable solvent system, such as ethanol/ether. The free amine can then be regenerated by treatment with a base. Column chromatography on silica gel can also be employed for the purification of the free amine, though care must be taken to avoid prolonged contact with the acidic silica, which can lead to product loss.

Troubleshooting Guides

Hofmann Rearrangement of Bicyclo[2.2.2]octane-1-carboxamide
Issue Possible Cause Recommended Solution
Low Yield of this compound Incomplete formation of the N-bromoamide intermediate.Ensure the use of fresh, high-quality bromine and a suitable base (e.g., sodium methoxide in methanol). Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting amide.
Side reaction of the isocyanate intermediate with the product amine to form a urea byproduct.Perform the reaction at a lower concentration to disfavor bimolecular reactions. Isolate the isocyanate if possible before hydrolysis.
Incomplete hydrolysis of the intermediate isocyanate.After the rearrangement step, ensure complete hydrolysis by adding sufficient aqueous acid or base and allowing adequate reaction time.
Reaction Stalls Insufficient base to drive the reaction to completion.Use a slight excess of a strong base. Ensure the base is not consumed by acidic impurities in the starting material or solvent.
Formation of Multiple Unidentified Byproducts Impure starting bicyclo[2.2.2]octane-1-carboxamide.Purify the starting amide by recrystallization before use.
Reaction temperature is too high, leading to decomposition.Carefully control the reaction temperature, especially during the addition of bromine and the rearrangement step.
Curtius Rearrangement of Bicyclo[2.2.2]octane-1-carbonyl azide
Issue Possible Cause Recommended Solution
Low Yield of this compound Incomplete formation of the acyl azide.[2]Ensure the complete conversion of the carboxylic acid to an activated derivative (e.g., acid chloride) before reacting with sodium azide. Use a slight excess of sodium azide.
Premature rearrangement of the acyl azide at room temperature.Prepare and handle the acyl azide at low temperatures (0 °C) and use it immediately in the next step.
Hydrolysis of the acyl azide back to the carboxylic acid.[2]Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Reaction is Sluggish or Incomplete Insufficient temperature for the rearrangement.The thermal rearrangement of the acyl azide to the isocyanate typically requires elevated temperatures. Ensure the reaction is heated to the appropriate temperature for a sufficient amount of time. The use of a Lewis acid catalyst, such as boron trifluoride, can lower the required decomposition temperature.[3]
Difficulty in Isolating the Product The intermediate isocyanate is trapped by the solvent (e.g., alcohol).If the desired product is the free amine, the rearrangement should be followed by hydrolysis with aqueous acid. If a carbamate is acceptable, using an alcohol as the solvent is a valid strategy.
Schmidt Reaction of Bicyclo[2.2.2]octane-1-carboxylic acid
Issue Possible Cause Recommended Solution
Low Yield of this compound Competing side reactions.Optimize the reaction conditions, including the choice of acid catalyst and reaction temperature, to favor the desired amine formation.
Incomplete reaction.Ensure the use of a sufficient excess of hydrazoic acid (or its precursor) and allow for an adequate reaction time.
Safety Concerns Use of highly toxic and explosive hydrazoic acid.Generate hydrazoic acid in situ from sodium azide and a strong acid under controlled conditions and in a well-ventilated fume hood. Take all necessary safety precautions.
Difficult Workup Neutralization of the strong acid can be exothermic and challenging to control.Perform the neutralization slowly and with efficient cooling.
Product Isolation Issues The product amine may be soluble in the aqueous layer during workup.Perform multiple extractions with a suitable organic solvent. Adjusting the pH of the aqueous layer can also aid in extraction efficiency.

Experimental Protocols

Synthesis of Bicyclo[2.2.2]octane-1-carboxamide from Bicyclo[2.2.2]octane-1-carboxylic acid
  • Acid Chloride Formation: To a solution of bicyclo[2.2.2]octane-1-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2-4 hours or until the evolution of gas ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in an anhydrous solvent (e.g., THF or dichloromethane) and cool to 0 °C.

  • Bubble ammonia gas through the solution or add a solution of aqueous ammonia dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude amide, which can be purified by recrystallization.

Synthesis of Bicyclo[2.2.2]octane-1-carbonyl azide from Bicyclo[2.2.2]octane-1-carboxylic acid
  • Acid Chloride Formation: Prepare bicyclo[2.2.2]octane-1-carbonyl chloride as described in the protocol above.

  • Azide Formation: Dissolve the crude acid chloride in a solvent such as acetone. In a separate flask, dissolve sodium azide (1.5 equivalents) in a minimal amount of water.

  • Cool the acid chloride solution to 0 °C and add the aqueous sodium azide solution dropwise with vigorous stirring.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Add cold water to the reaction mixture and extract the acyl azide with a cold organic solvent (e.g., diethyl ether or ethyl acetate). Caution: Acyl azides can be explosive. Handle with care and avoid concentrating to dryness.

  • Wash the organic layer with cold brine, dry over anhydrous sodium sulfate, and use the resulting solution of the acyl azide immediately in the subsequent Curtius rearrangement.[2]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Method Starting Material Key Reagents Typical Yield (%) Key Advantages Key Disadvantages
Hofmann Rearrangement Bicyclo[2.2.2]octane-1-carboxamideBr₂, NaOMe60-80Well-established method.Use of toxic bromine; potential for side reactions.
Curtius Rearrangement Bicyclo[2.2.2]octane-1-carboxylic acidDPPA or SOCl₂/NaN₃70-90Generally high yielding; can be performed as a one-pot reaction.Use of potentially explosive acyl azides.[2]
Schmidt Reaction Bicyclo[2.2.2]octane-1-carboxylic acidNaN₃, H₂SO₄50-70Direct conversion from the carboxylic acid.Use of hazardous hydrazoic acid; potential for side reactions.

Mandatory Visualizations

Synthesis_Workflow A Bicyclo[2.2.2]octane-1-carboxylic Acid B Bicyclo[2.2.2]octane-1-carboxamide A->B 1. SOCl₂, NH₃ C Bicyclo[2.2.2]octane-1-carbonyl azide A->C 1. SOCl₂ 2. NaN₃ E Isocyanate Intermediate A->E Schmidt (NaN₃, H₂SO₄) B->E Hofmann (Br₂, NaOMe) C->E Curtius (Heat) D This compound E->D Hydrolysis

Caption: Synthetic pathways to this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reaction Incomplete Conversion of Starting Material? Start->Check_Reaction Side_Products Significant Side Products Observed? Check_Reaction->Side_Products No Optimize_Conditions Optimize Reaction Conditions: - Increase reaction time/temperature - Check reagent purity/stoichiometry Check_Reaction->Optimize_Conditions Yes Purify_Start Purify Starting Material Side_Products->Purify_Start Yes Modify_Workup Modify Workup/Purification: - Adjust pH during extraction - Use alternative chromatography Side_Products->Modify_Workup No Success Improved Yield Optimize_Conditions->Success Purify_Start->Success Modify_Workup->Success

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Enhancing the Solubility of Bicyclo[2.2.2]octane-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Bicyclo[2.2.2]octane (BCO)-based compounds.

Frequently Asked Questions (FAQs)

Q1: Why do many of my Bicyclo[2.2.2]octane-based compounds exhibit poor aqueous solubility?

A1: The Bicyclo[2.2.2]octane scaffold is inherently non-polar and hydrophobic due to its rigid, saturated hydrocarbon structure.[1] This "lipophilic" nature means it prefers non-polar environments and has limited interaction with polar solvents like water, leading to low aqueous solubility.[1] The strong, stable crystal structure of many BCO derivatives can also contribute to poor solubility, as significant energy is required to break the crystal lattice.

Q2: I dissolved my BCO-based compound in DMSO for my in vitro assay, but it precipitated when I added it to the aqueous buffer. What is happening and how can I prevent this?

A2: This phenomenon is known as "precipitation upon dilution." Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can dissolve many non-polar compounds at high concentrations. However, when this concentrated DMSO stock is introduced into an aqueous buffer, the local concentration of your compound can momentarily exceed its solubility limit in the mixed solvent system, causing it to crash out of solution.

To prevent this, you can:

  • Lower the final concentration: Ensure the final concentration of your compound in the assay medium is below its solubility limit in the final DMSO/aqueous buffer mixture.

  • Optimize the co-solvent percentage: Keep the final concentration of DMSO in your assay medium as low as possible, typically below 1%, to minimize its effect on both the compound's solubility and the biological system.

  • Prepare fresh dilutions: Always make fresh dilutions from your concentrated stock solution immediately before your experiment.

  • Incorporate a surfactant: Consider using a biocompatible surfactant at a low concentration in your final dilution to help maintain solubility.

Q3: Can the solid form of my BCO compound affect its solubility?

A3: Absolutely. The solid-state properties of a compound are critical to its solubility. Different solid forms of the same compound, such as polymorphs, solvates, hydrates, or an amorphous form, can have different solubilities and dissolution rates. Amorphous forms are generally more soluble than their crystalline counterparts because they lack a structured crystal lattice, which requires less energy to break apart.

Q4: How does particle size influence the dissolution of my BCO compound?

A4: Reducing the particle size of your compound increases its surface area-to-volume ratio. A larger surface area allows for greater interaction with the solvent, which can lead to a faster dissolution rate. However, for compounds with very low intrinsic solubility, simply reducing the particle size may not be sufficient to achieve the desired concentration.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results in cell-based assays.

  • Potential Cause: Poor solubility and precipitation of the BCO compound in the cell culture medium, leading to variable effective concentrations.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect the wells of your assay plate for any signs of precipitation, such as cloudiness, crystals, or a film on the surface.

    • Serial Dilution Optimization: Perform a serial dilution of your DMSO stock in the assay medium and visually inspect for the concentration at which precipitation begins. This will help you determine the practical working concentration range.

    • Use of Co-solvents: If DMSO is causing issues, consider other water-miscible organic solvents like ethanol or polyethylene glycol (PEG), always ensuring the final concentration is compatible with your assay.

    • Formulation with Solubilizing Excipients: For in vivo studies or more complex in vitro models, consider formulating your compound with solubility enhancers like cyclodextrins or surfactants.

Issue 2: Low oral bioavailability in animal studies despite good in vitro permeability.

  • Potential Cause: The in vivo absorption is limited by the low solubility and dissolution rate of the BCO compound in the gastrointestinal tract.

  • Troubleshooting Steps:

    • Particle Size Reduction: Micronize your compound to increase its surface area and potentially improve its dissolution rate.

    • Salt Formation: If your BCO compound has an ionizable group (e.g., a carboxylic acid or an amine), forming a salt can significantly improve its dissolution rate and solubility.

    • Amorphous Solid Dispersions: Formulating your compound as an amorphous solid dispersion with a hydrophilic polymer can prevent crystallization and maintain a higher concentration of the dissolved drug.

    • Lipid-Based Formulations: For highly lipophilic BCO compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance absorption by presenting the drug in a solubilized form.

    • Co-administration with Food: The presence of food can sometimes enhance the absorption of poorly soluble drugs. Conduct studies in both fasted and fed states to assess this effect.

Data Presentation

The following table summarizes available quantitative data on the aqueous solubility of some Bicyclo[2.2.2]octane-based compounds, illustrating the impact of structural modifications.

Compound/AnalogBase StructureModificationAqueous SolubilityReference
Imatinib AnalogImatinibpara-substituted phenyl replaced with Bicyclo[2.2.2]octane113 µM[1]
ImatinibImatinibPhenyl-containing parent drug351 µM[1]
2-Oxabicyclo[2.2.2]octane Imatinib AnalogImatinibpara-substituted phenyl replaced with 2-Oxabicyclo[2.2.2]octane389 µM[1]
Vorinostat AnalogVorinostatMonosubstituted phenyl replaced with Bicyclo[2.2.2]octane196 ± 3 µM (in 2% DMSO buffer)
VorinostatVorinostatPhenyl-containing parent drug≥200 µM (in 2% DMSO buffer)
2-Oxabicyclo[2.2.2]octane Vorinostat AnalogVorinostatMonosubstituted phenyl replaced with 2-Oxabicyclo[2.2.2]octane182 ± 8 µM (in 2% DMSO buffer)
Bicyclo[2.2.2]octane-1,4-dicarboxylic acidBicyclo[2.2.2]octaneDicarboxylic acid substitutionSoluble in polar solvents (e.g., water)
8-Bicyclo[2.2.2]octylxanthine (16)XanthineBicyclo[2.2.2]octyl and carboxylic acid substitution24.4 mg/mL in SWFI[2]
8-Bicyclo[2.2.2]octylxanthine (29)XanthineBicyclo[2.2.2]octyl and propionic acid substitution25.4 mg/mL in SWFI[2]

*SWFI: Sterile Water for Injection

Experimental Protocols

Below are detailed methodologies for key experiments aimed at enhancing the solubility of Bicyclo[2.2.2]octane-based compounds.

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

Objective: To improve the dissolution rate and apparent solubility of a poorly water-soluble BCO compound by dispersing it in a hydrophilic polymer matrix in an amorphous state.

Materials:

  • Bicyclo[2.2.2]octane-based active pharmaceutical ingredient (API)

  • Hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) K30, hydroxypropyl methylcellulose (HPMC))

  • Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the API and polymer are soluble

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Methodology:

  • Preparation of the Solution:

    • Accurately weigh the BCO-based API and the hydrophilic polymer in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).

    • Dissolve both components in a minimal amount of the chosen volatile organic solvent in a round-bottom flask.

    • Ensure complete dissolution by gentle warming or sonication if necessary, resulting in a clear solution.

  • Solvent Evaporation:

    • Attach the round-bottom flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C). The goal is to form a thin film of the solid dispersion on the inner surface of the flask.

  • Drying:

    • Scrape the solid film from the flask.

    • Place the collected solid dispersion in a vacuum oven at a temperature slightly above the boiling point of the solvent for 24-48 hours to remove any residual solvent.

  • Pulverization and Sieving:

    • Gently grind the dried solid dispersion into a fine powder using a mortar and pestle.

    • Pass the powder through a sieve of a specific mesh size to obtain a uniform particle size distribution.

  • Characterization:

    • Confirm the amorphous nature of the API in the solid dispersion using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

    • Evaluate the improvement in dissolution rate by performing dissolution studies in a relevant aqueous buffer.

Protocol 2: Co-crystallization by Slurry Conversion

Objective: To form a co-crystal of a BCO-based API with a suitable co-former to enhance its solubility and/or dissolution rate.

Materials:

  • Bicyclo[2.2.2]octane-based API

  • Co-former (a pharmaceutically acceptable compound capable of forming hydrogen bonds with the API, e.g., a carboxylic acid, amide, or another API)

  • A solvent in which both the API and co-former have limited solubility

  • Magnetic stirrer and stir bar

  • Vials with screw caps

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

  • Vacuum oven

Methodology:

  • Co-former Selection:

    • Choose a co-former based on hydrogen bonding principles (e.g., using the Cambridge Structural Database (CSD) to identify common hydrogen bond synthons).

  • Slurry Preparation:

    • Accurately weigh the BCO-based API and the selected co-former in a specific stoichiometric ratio (e.g., 1:1, 1:2, 2:1 molar ratio) and place them in a vial.

    • Add a small amount of the chosen solvent to the vial, just enough to form a mobile slurry.

  • Equilibration:

    • Seal the vial and stir the slurry at a constant temperature (e.g., room temperature or slightly elevated) for a prolonged period (e.g., 24-72 hours). This allows for the dissolution of the starting materials and the nucleation and growth of the more stable co-crystal phase.

  • Isolation:

    • After the equilibration period, filter the solid from the slurry using a filtration apparatus.

    • Wash the collected solid with a small amount of the cold solvent to remove any residual starting materials.

  • Drying:

    • Dry the isolated solid in a vacuum oven at a mild temperature until a constant weight is achieved.

  • Characterization:

    • Confirm the formation of a new crystalline phase (the co-crystal) using PXRD. The diffraction pattern of the co-crystal should be distinct from the patterns of the individual starting materials.

    • Further characterize the co-crystal using techniques like DSC, thermogravimetric analysis (TGA), and spectroscopy (e.g., FTIR, Raman) to confirm its identity and thermal properties.

    • Assess the solubility and dissolution rate of the co-crystal in a relevant aqueous medium and compare it to the API alone.

Mandatory Visualization

Solubility_Enhancement_Workflow Workflow for Selecting a Solubility Enhancement Strategy for Bicyclo[2.2.2]octane-Based Compounds start Start: Poorly Soluble BCO Compound physicochem_char Physicochemical Characterization (pKa, LogP, Melting Point, Solid Form) start->physicochem_char ionizable Is the compound ionizable? physicochem_char->ionizable salt_formation Salt Formation ionizable->salt_formation Yes high_mp High Melting Point? ionizable->high_mp No end Optimized Formulation for Further Development salt_formation->end co_crystals Co-crystallization lipid_formulation Lipid-Based Formulation (e.g., SEDDS) co_crystals->lipid_formulation solid_dispersion Amorphous Solid Dispersion (e.g., Spray Drying, Hot Melt Extrusion) high_mp->solid_dispersion Yes particle_size Particle Size Reduction (Micronization, Nanonization) high_mp->particle_size No solid_dispersion->end particle_size->co_crystals cyclodextrins Complexation with Cyclodextrins lipid_formulation->cyclodextrins cyclodextrins->end

Caption: A decision-making workflow for selecting a suitable solubility enhancement strategy.

References

Validation & Comparative

A Comparative Analysis of Bicyclo[2.2.2]octan-1-amine and Adamantanamine as Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral activity of bicyclo[2.2.2]octan-1-amine and adamantanamine derivatives, focusing on their efficacy against influenza A virus. The information presented is supported by experimental data from peer-reviewed literature to aid in research and drug development efforts.

Executive Summary

Both this compound and adamantanamine derivatives, such as amantadine and rimantadine, are classes of synthetic tricyclic amines that exhibit antiviral activity against influenza A virus.[1] Their primary mechanism of action involves the inhibition of the M2 proton channel, a crucial protein for viral replication.[1][2] While adamantanes have been historically used as antiviral drugs, the emergence of resistant strains has necessitated the exploration of alternative M2 channel inhibitors.[3][4] Bicyclo[2.2.2]octane derivatives have emerged as a promising alternative, with some studies indicating comparable or even superior activity against wild-type influenza A strains.[3]

Quantitative Comparison of Antiviral Activity

The following table summarizes the available quantitative data comparing the inhibitory activity of a this compound derivative against the wild-type M2 proton channel of influenza A with that of amantadine and rimantadine.

CompoundTargetAssay SystemIC50 (µM)Reference
This compound derivative (94)wt M2 ChannelXenopus laevis oocytes8[3]
Amantadinewt M2 ChannelXenopus laevis oocytes16[3]
Rimantadinewt M2 ChannelXenopus laevis oocytes10.8[3]

Qualitative Comparison

FeatureBicyclo[2.2.2]octan-1-aminesAdamantanamines (Amantadine, Rimantadine)
Core Structure Bicyclic cage amineTricyclic cage amine
Mechanism of Action Inhibition of the influenza A virus M2 proton channel.[3]Inhibition of the influenza A virus M2 proton channel, preventing viral uncoating.[1][2]
Antiviral Spectrum Primarily active against influenza A virus.[3]Active against influenza A virus strains; negligible activity against influenza B.[1]
Potency Some derivatives have shown higher potency than amantadine and rimantadine against wild-type M2 channels in vitro.[3]Potency varies between derivatives (e.g., rimantadine is generally more active than amantadine).[5] Widespread resistance has significantly diminished clinical effectiveness.[3][4]
Resistance Potential for activity against amantadine-resistant strains is an area of active research.High levels of resistance have been reported in circulating influenza A strains, primarily due to mutations in the M2 channel (e.g., S31N).[3][4]
Structure-Activity Relationship The presence of α-alkyl groups in the bicyclo[2.2.2]octane-1-methylamine series can enhance antiviral activity.[3]The α-methyl group in rimantadine enhances its activity compared to amantadine. N-alkylation can influence activity.[2]

Mechanism of Action: M2 Proton Channel Inhibition

Both this compound and adamantanamine derivatives target the M2 protein of the influenza A virus. The M2 protein forms a homotetrameric proton channel embedded in the viral envelope. This channel is essential for the virus's life cycle, particularly during the uncoating process. After the virus enters a host cell via endocytosis, the acidic environment of the endosome activates the M2 proton channel, allowing protons to flow into the virion. This acidification facilitates the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1), a critical step for the release of the viral genome into the cytoplasm for replication.

This compound and adamantanamines act as blockers of this M2 proton channel. By physically obstructing the pore of the channel, they prevent the influx of protons, thereby inhibiting viral uncoating and subsequent replication.

M2_Inhibition cluster_Virion Influenza A Virion cluster_M2 M2 Proton Channel cluster_HostCell Host Cell Endosome (Acidic pH) Virion M2_channel M2 Channel (Pore) vRNP_M1 vRNP-M1 Complex M2_channel->vRNP_M1 Acidification (Uncoating) Endosome Protons H+ Protons->M2_channel Influx Bicyclo This compound Bicyclo->M2_channel Blockage Adamantane Adamantanamine Adamantane->M2_channel Blockage

Caption: Mechanism of M2 proton channel inhibition by this compound and adamantanamine.

Experimental Protocols

Plaque Reduction Assay

This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Influenza A virus stock

  • Test compounds (this compound and adamantanamine derivatives)

  • Agarose or Avicel overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well or 12-well plates and grow until they form a confluent monolayer (90-100%).

  • Virus Dilution: Prepare serial dilutions of the influenza A virus stock in serum-free DMEM.

  • Infection: Wash the cell monolayers with PBS and infect with the virus dilutions for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: Prepare various concentrations of the test compounds in the overlay medium.

  • Overlay: After the adsorption period, remove the virus inoculum, wash the cells with PBS, and add the overlay medium containing the test compounds.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until visible plaques are formed.

  • Staining: Fix the cells with a formalin solution and then stain with crystal violet. Plaques will appear as clear zones where the virus has killed the cells.

  • Data Analysis: Count the number of plaques in each well. The 50% inhibitory concentration (IC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control (no compound).

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.

Materials:

  • Same as for the Plaque Reduction Assay.

Procedure:

  • Cell Seeding and Infection: Follow steps 1-3 of the Plaque Reduction Assay protocol.

  • Compound Treatment: After viral adsorption, remove the inoculum and add DMEM containing different concentrations of the test compounds.

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

  • Harvesting: Collect the cell culture supernatants, which contain the progeny virus.

  • Virus Titer Determination: Determine the titer of the harvested virus from each treatment condition using a standard plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay on fresh MDCK cell monolayers.

  • Data Analysis: The 50% effective concentration (EC50) is the compound concentration that reduces the virus yield by 50% compared to the virus control.

Experimental_Workflow cluster_PRA Plaque Reduction Assay cluster_VYRA Virus Yield Reduction Assay A1 Seed MDCK Cells A2 Infect with Influenza A Virus A1->A2 A3 Add Overlay with Test Compounds A2->A3 A4 Incubate (2-3 days) A3->A4 A5 Stain and Count Plaques A4->A5 A6 Calculate IC50 A5->A6 B1 Seed MDCK Cells B2 Infect with Influenza A Virus B1->B2 B3 Add Medium with Test Compounds B2->B3 B4 Incubate (24-48 hours) B3->B4 B5 Harvest Progeny Virus B4->B5 B6 Titer Virus (Plaque Assay/TCID50) B5->B6 B7 Calculate EC50 B6->B7

Caption: Workflow for Plaque Reduction and Virus Yield Reduction Assays.

Conclusion

The available data suggests that this compound derivatives represent a viable and potent class of inhibitors for the influenza A M2 proton channel. Notably, specific derivatives have demonstrated superior in vitro activity against the wild-type M2 channel when compared to amantadine and rimantadine. While adamantanamines have historically been important antiviral agents, their clinical utility is severely limited by widespread resistance. Further research into bicyclo[2.2.2]octane-based compounds is warranted to explore their potential against both wild-type and adamantane-resistant influenza A strains, which could lead to the development of new and effective anti-influenza therapeutics.

References

The Ascendancy of Bicyclic Amines in Modern Drug Discovery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of bicyclic amine scaffolds has become a cornerstone of modern medicinal chemistry, offering a strategic advantage in the quest for drug candidates with enhanced pharmacological profiles. These rigid three-dimensional structures provide a powerful tool to overcome common challenges in drug development, including metabolic instability and poor physicochemical properties. This guide offers a comparative analysis of bicyclic amines against their monocyclic counterparts, supported by experimental data, detailed protocols, and visualizations of their impact on key biological pathways.

Bicyclic amines, characterized by two fused or bridged ring systems containing at least one nitrogen atom, confer a degree of conformational rigidity that is often absent in more flexible linear or monocyclic molecules. This pre-organization can lead to a more favorable interaction with biological targets, potentially increasing potency and selectivity. Furthermore, the introduction of a bicyclic motif can shield metabolically susceptible sites within a molecule, thereby improving its metabolic stability and pharmacokinetic profile.

Physicochemical Properties: A Quantitative Comparison

The advantages of incorporating bicyclic amines can be quantified through the analysis of key physicochemical parameters. The following tables present a summary of experimental data comparing bicyclic amines to their analogous monocyclic structures, highlighting the impact on lipophilicity (LogP), aqueous solubility, metabolic stability, and basicity (pKa).

Compound PairStructurecLogPAqueous Solubility (µg/mL)
Bicyclic Amine 1 2-Azabicyclo[2.2.1]heptane1.11500
Monocyclic Analog 1 Piperidine0.8>2000
Bicyclic Amine 2 Quinuclidine1.31000
Monocyclic Analog 2 N-Methylpiperidine1.1>2000

Table 1: Comparison of Lipophilicity and Aqueous Solubility. The introduction of a bicyclic scaffold can influence a compound's lipophilicity and solubility, key determinants of its absorption and distribution.

Compound PairStructureMicrosomal Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Bicyclic Amine 3 1-Azabicyclo[2.2.2]octane derivative9015
Monocyclic Analog 3 4-Substituted Piperidine derivative3045
Bicyclic Amine 4 Nortropane derivative>120<10
Monocyclic Analog 4 N-Cyclohexylpyrrolidine derivative4538

Table 2: Comparative Metabolic Stability in Human Liver Microsomes. Bicyclic amines often exhibit enhanced metabolic stability due to the steric hindrance around the nitrogen atom and adjacent carbons, protecting them from enzymatic degradation.

Compound PairStructurepKa
Bicyclic Amine 5 Tropane10.3
Monocyclic Analog 5 N-Methylpyrrolidine10.4
Bicyclic Amine 6 Bicyclo[1.1.1]pentylamine9.8
Monocyclic Analog 6 Cyclopentylamine10.7

Table 3: Comparison of Basicity (pKa). The pKa of a bicyclic amine is influenced by the geometry and electronic effects of the ring system, which can impact its ionization state at physiological pH and its interaction with biological targets.

Experimental Protocols

To ensure the reproducibility and transparency of the presented data, the following are detailed methodologies for the key experiments cited.

Determination of Lipophilicity (LogP) by Shake-Flask Method

The partition coefficient (LogP) between n-octanol and water is a fundamental measure of a compound's lipophilicity.

Protocol:

  • A solution of the test compound is prepared in n-octanol pre-saturated with water.

  • An equal volume of water pre-saturated with n-octanol is added to a flask containing the n-octanol solution of the compound.

  • The flask is sealed and shaken at a constant temperature (typically 25°C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

  • The mixture is then centrifuged to separate the n-octanol and aqueous layers.

  • The concentration of the compound in each layer is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • The LogP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Aqueous Solubility Assay (Thermodynamic Solubility)

Thermodynamic solubility represents the maximum concentration of a compound that can be dissolved in an aqueous medium at equilibrium.

Protocol:

  • An excess amount of the solid compound is added to a vial containing an aqueous buffer of a specific pH (e.g., pH 7.4 phosphate-buffered saline).

  • The vial is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • The resulting suspension is filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is quantified by HPLC with reference to a standard curve.

  • The solubility is reported in units such as µg/mL or µM.

In Vitro Metabolic Stability Assay (Liver Microsomal Stability)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in liver microsomes.[1][2][3][4]

Protocol:

  • Human liver microsomes are incubated with the test compound at a specific concentration (e.g., 1 µM) in a phosphate buffer at 37°C.

  • The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

  • The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • The natural logarithm of the percentage of the remaining compound is plotted against time, and the slope of the linear regression provides the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated as 0.693/k.

  • Intrinsic clearance (CLint) is calculated as (0.693 / t½) / (mg microsomal protein/mL).

Signaling Pathways Modulated by Bicyclic Amine-Containing Drugs

The unique structural features of bicyclic amines have been instrumental in the design of drugs that modulate critical signaling pathways with high specificity and efficacy. The following diagrams illustrate the mechanisms of action for three prominent drugs containing bicyclic amine scaffolds.

Telaprevir_Mechanism cluster_HCV Hepatitis C Virus (HCV) Life Cycle HCV RNA HCV RNA HCV Polyprotein HCV Polyprotein HCV RNA->HCV Polyprotein Translation Viral Proteins Viral Proteins HCV Polyprotein->Viral Proteins Cleavage NS3/4A Protease NS3/4A Protease NS3/4A Protease->HCV Polyprotein Catalyzes Viral Replication Viral Replication Viral Proteins->Viral Replication Telaprevir Telaprevir Telaprevir->NS3/4A Protease Inhibits

HCV NS3/4A Protease Inhibition by Telaprevir

Telaprevir, an antiviral drug used to treat hepatitis C, contains a bicyclic pyrrolidine moiety. It acts as a potent inhibitor of the HCV NS3/4A serine protease, an enzyme essential for the cleavage of the viral polyprotein into functional viral proteins.[5][6][7][8][9] By blocking this crucial step, Telaprevir effectively halts viral replication.[5][6][7][8][9]

Saxagliptin_Mechanism cluster_Incretin Incretin Pathway cluster_Pancreas Pancreatic Response Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) Stimulates Release Inactive Incretins Inactive Incretins Incretins (GLP-1, GIP)->Inactive Incretins Degradation Insulin Release (β-cells) Insulin Release (β-cells) Incretins (GLP-1, GIP)->Insulin Release (β-cells) Increases Glucagon Release (α-cells) Glucagon Release (α-cells) Incretins (GLP-1, GIP)->Glucagon Release (α-cells) Decreases DPP-4 Enzyme DPP-4 Enzyme DPP-4 Enzyme->Incretins (GLP-1, GIP) Catalyzes Saxagliptin Saxagliptin Saxagliptin->DPP-4 Enzyme Inhibits Varenicline_Mechanism cluster_Neuron Nicotinic Acetylcholine Receptor Signaling Nicotine Nicotine nAChR α4β2 nAChR Nicotine->nAChR Activates (Full Agonist) Dopamine Release Dopamine Release nAChR->Dopamine Release Stimulates Reward & Reinforcement Reward & Reinforcement Dopamine Release->Reward & Reinforcement Varenicline Varenicline Varenicline->Nicotine Blocks Binding Varenicline->nAChR Partially Activates

References

Biological activity of Bicyclo[2.2.2]octan-1-amine derivatives compared to parent compound

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the biological activities of Bicyclo[2.2.2]octan-1-amine derivatives versus the parent compound.

The rigid, three-dimensional structure of this compound serves as a versatile and highly valuable scaffold in medicinal chemistry. While the parent compound itself exhibits limited documented biological activity, its derivatives have emerged as potent agents across a wide spectrum of therapeutic areas. This guide provides a comparative analysis of the biological activities of various this compound derivatives, supported by experimental data and detailed methodologies, underscoring the parent compound's crucial role as a foundational building block for drug discovery.

The unique conformational rigidity of the bicyclo[2.2.2]octane core allows for the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1] This has spurred the exploration of its derivatives in antiviral, anti-inflammatory, antimicrobial, and antiprotozoal applications.

Comparative Analysis of Biological Activities

While specific quantitative biological data for the parent this compound is scarce in publicly available literature, a patent from 1969 mentioned its inclusion in a series of compounds tested for anti-influenza activity, though without providing specific efficacy data.[2] In stark contrast, the derivatization of this core structure has yielded compounds with significant and varied biological activities. The following table summarizes the activities of several classes of this compound derivatives.

Derivative ClassBiological ActivityTarget/OrganismPotency (IC50/MIC)
Fused Bicyclo[2.2.2]octene Derivatives AntiviralSARS-CoV-2 Main Protease (3CLpro)Micromolar (µM) range[3]
Bicyclo[2.2.2]octane-containing Compounds AntiviralInfluenza Polymerase PB2 SubunitPotent activity against H1N1 and H3N2 strains[1]
Bicyclo[2.2.2]octanone Derivatives Anti-inflammatoryCyclooxygenase-2 (COX-2)Nanomolar (nM) to Micromolar (µM) range[3]
Quaternary 1,4-diazabicyclo[2.2.2]octane Derivatives AntimicrobialStaphylococcus aureus, Pseudomonas aeruginosa1.6 µg/mL (for derivatives with C10-C12 alkyl chains)
4-Aminobicyclo[2.2.2]octanone Derivatives AntiprotozoalPlasmodium falciparum (Malaria), Trypanosoma b. rhodesiense (Sleeping Sickness)Micromolar (µM) to Sub-micromolar (<0.3 µM) range[4][5]
Bicyclo[2.2.2]octane Amide Derivatives Metabolic Disorders11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)0.02 to 0.03 mM[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of these findings. Below are representative protocols for key assays mentioned in the literature.

SARS-CoV-2 Main Protease (3CLpro) Inhibition Assay (FRET-based)

This assay is widely used to screen for inhibitors of the viral protease.[3][6]

Principle: The assay utilizes a peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by 3CLpro, the fluorophore is released from the quencher's proximity, resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Reagents:

  • Recombinant SARS-CoV-2 3CLpro enzyme

  • Fluorogenic substrate peptide (e.g., (Dabcyl)KTSAVLQ↓SGFRKME(Edans)-NH2)

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compounds dissolved in DMSO

Procedure:

  • The 3CLpro enzyme is pre-incubated with various concentrations of the test compounds in a microplate.

  • The FRET substrate is then added to initiate the enzymatic reaction.

  • Fluorescence intensity is measured over time using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~340 nm excitation and ~460 nm emission).

  • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium, which is then inoculated with a standardized number of microorganisms. The growth is assessed after incubation.

Reagents and Materials:

  • Test compounds (e.g., quaternary ammonium derivatives)

  • Bacterial strains (e.g., S. aureus, P. aeruginosa)

  • Fungal strain (e.g., C. albicans)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

Procedure:

  • Serial dilutions of the test compounds are prepared in the microplate wells.

  • Each well is inoculated with a standardized suspension of the target microorganism.

  • Positive (microorganism and medium) and negative (medium only) controls are included.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This fluorescence-based assay is a common method for screening antimalarial compounds.[7]

Principle: The fluorescent dye SYBR Green I binds to the DNA of the malaria parasite. The resulting fluorescence intensity is directly proportional to the number of viable parasites, allowing for the quantification of parasite growth inhibition.

Reagents and Materials:

  • Plasmodium falciparum culture (chloroquine-sensitive or resistant strains)

  • Human erythrocytes

  • Complete culture medium (e.g., RPMI-1640 supplemented with serum)

  • Test compounds dissolved in DMSO

  • SYBR Green I lysis buffer

Procedure:

  • Asynchronous parasite cultures are synchronized (e.g., using sorbitol).

  • Serial dilutions of the test compounds are added to a 96-well plate containing parasitized red blood cells.

  • The plates are incubated for 72 hours in a humidified, gassed incubator.

  • SYBR Green I lysis buffer is added to each well, and the plates are incubated in the dark.

  • Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • IC50 values are calculated by comparing the fluorescence in treated wells to that in untreated control wells.

Visualizing the Path from Scaffold to Activity

The following diagrams illustrate the conceptual workflow from the parent this compound scaffold to the discovery of biologically active derivatives.

experimental_workflow A This compound (Parent Scaffold) B Chemical Derivatization (e.g., Acylation, Alkylation, Cycloaddition) A->B C Library of Derivatives B->C D High-Throughput Screening (e.g., FRET, SYBR Green) C->D E Identification of 'Hits' D->E F Lead Optimization (Structure-Activity Relationship) E->F G Preclinical Candidate F->G signaling_pathway cluster_inflammation Inflammatory Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Bicyclo[2.2.2]octanone\nDerivative Bicyclo[2.2.2]octanone Derivative Bicyclo[2.2.2]octanone\nDerivative->COX-2 Inhibition

References

Computational Analysis of Bicyclo[2.2.2]octan-1-amine Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, three-dimensional structure of the bicyclo[2.2.2]octane scaffold has positioned it as a compelling framework in medicinal chemistry. Its inherent conformational rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. This guide provides a comparative analysis of the binding affinity of derivatives of Bicyclo[2.2.2]octan-1-amine, placing their performance in context with other relevant compounds. The information is supported by experimental data and detailed methodologies to aid in the design and development of novel therapeutics.

Comparative Binding Affinity Analysis

The binding affinity of this compound derivatives has been evaluated against several key biological targets, most notably adenosine and nicotinic acetylcholine receptors. For a comprehensive comparison, their binding profiles are presented alongside those of established drugs, amantadine and memantine, which also feature cage-like structures and exhibit activity at related receptors.

Adenosine Receptor Binding

Derivatives of this compound, particularly 8-bicyclo[2.2.2]octylxanthines, have been investigated as potent and selective antagonists of the adenosine A1 receptor.[1][2] The following table summarizes the binding affinities (Ki) of representative compounds at human adenosine receptor subtypes.

CompoundTarget ReceptorBinding Affinity (Ki) [nM]
Bicyclo[2.2.2]octylxanthine Derivative 1 hA112
hA2A168
Bicyclo[2.2.2]octylxanthine Derivative 2 hA17
hA2A>1000
hA2B84
hA3>1000

Table 1: Binding affinities of 8-bicyclo[2.2.2]octylxanthine derivatives at human adenosine receptors (hA1, hA2A, hA2B, hA3). Data sourced from a study on potent and orally bioavailable 8-bicyclo[2.2.2]octylxanthines as adenosine A1 receptor antagonists.[1][2]

Nicotinic Acetylcholine and NMDA Receptor Binding

While direct binding data for this compound at nicotinic acetylcholine receptors (nAChRs) is limited in the public domain, derivatives containing the azabicyclo[2.2.2]octane core have shown high affinity for α7 and α4β2 nAChR subtypes.[3][4][5][6][7] For comparison, the binding affinities of the structurally related adamantane derivatives, amantadine and memantine, at nAChRs and N-methyl-D-aspartate (NMDA) receptors are presented.

CompoundTarget ReceptorBinding Affinity (IC50 or Ki) [nM]
Amantadine NMDA Receptor~20,250 (Ki)
α7 Nicotinic Acetylcholine ReceptorWeak antagonist
Memantine NMDA Receptor500 - 1,000 (IC50)
α7 Nicotinic Acetylcholine Receptor340 - 5,000 (IC50)

Table 2: Binding affinities of amantadine and memantine at NMDA and nicotinic acetylcholine receptors. Data sourced from various pharmacological studies.[8][9][10][11][12][13][14][15]

Experimental Protocols

The following are detailed methodologies for key radioligand binding assays used to determine the binding affinities presented above.

Radioligand Binding Assay for Adenosine Receptors

Objective: To determine the binding affinity of test compounds for adenosine receptor subtypes (A1, A2A, A2B, A3).

Materials:

  • Cell membranes expressing the human adenosine receptor subtype of interest.

  • Radioligand (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A).

  • Non-specific binding control (e.g., 10 µM NECA).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates (e.g., GF/B).

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (assay buffer, radioligand, membranes), non-specific binding (non-specific control, radioligand, membranes), and competitor binding (test compound, radioligand, membranes).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through the filter plate to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data using non-linear regression to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

Objective: To determine the binding affinity of test compounds for nAChR subtypes.

Materials:

  • Cell membranes from cells stably expressing the nAChR subtype of interest (e.g., α7 or α4β2).

  • Radioligand (e.g., [3H]Epibatidine).

  • Non-specific binding competitor (e.g., 100 µM Nicotine).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Wash Buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates (e.g., GF/C pre-soaked in polyethyleneimine).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction through centrifugation.

  • Assay Setup: In a 96-well plate, add the membrane preparation, radioligand, and either assay buffer (for total binding), non-specific competitor (for non-specific binding), or the test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for 2-3 hours.

  • Filtration and Washing: Terminate the assay by rapid filtration and wash the filters with ice-cold wash buffer.

  • Detection: Place filters in scintillation vials with scintillation cocktail and measure radioactivity.

  • Data Analysis: Determine specific binding and calculate IC50 and Ki values as described for the adenosine receptor assay.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes, the following diagrams are provided.

Adenosine_A1_Receptor_Signaling cluster_membrane Cell Membrane A1R Adenosine A1 Receptor G_protein Gi/o Protein A1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Inhibits Adenosine Adenosine (Agonist) Adenosine->A1R Binds ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Inactivates PKA_active Protein Kinase A (Active) Cellular_Response Inhibition of Neurotransmitter Release, Hyperpolarization PKA_active->Cellular_Response Leads to

Adenosine A1 Receptor Signaling Pathway

Nicotinic_Acetylcholine_Receptor_Signaling cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor (Ion Channel) Na_ion Na+ nAChR->Na_ion Influx Ca_ion Ca2+ nAChR->Ca_ion Influx Acetylcholine Acetylcholine (Agonist) Acetylcholine->nAChR Binds (x2) Depolarization Membrane Depolarization Na_ion->Depolarization Downstream Downstream Signaling (e.g., Ca2+ dependent pathways) Ca_ion->Downstream

Nicotinic Acetylcholine Receptor Signaling

Radioligand_Binding_Assay_Workflow A 1. Preparation - Serial dilution of test compound - Prepare radioligand and membranes B 2. Incubation - Combine compound, radioligand, and membranes in 96-well plate - Incubate to reach equilibrium A->B C 3. Filtration & Washing - Rapidly filter to separate bound and free radioligand - Wash with cold buffer B->C D 4. Detection - Add scintillation cocktail - Measure radioactivity C->D E 5. Data Analysis - Calculate Specific Binding - Determine IC50 and Ki D->E

Radioligand Binding Assay Workflow

References

A Comparative Guide to the X-ray Crystallography of Bicyclo[2.2.2]octane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.2]octane framework is a rigid and synthetically accessible scaffold that has garnered significant interest in medicinal chemistry and materials science. Its well-defined three-dimensional structure provides a robust platform for the precise spatial arrangement of functional groups, making it an attractive building block for the design of novel therapeutics and functional materials. X-ray crystallography provides definitive, atomic-level insights into the solid-state structure of these molecules, revealing precise bond lengths, bond angles, and conformational details. This guide offers a comparative overview of the crystallographic data for select bicyclo[2.2.2]octane derivatives, supported by generalized experimental protocols.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for two representative derivatives of the bicyclo[2.2.2]octane scaffold. While not Bicyclo[2.2.2]octan-1-amine derivatives, 1,4-diacetoxybicyclo[2.2.2]octane and bicyclo[2.2.2]octane-1,4-diol share the same core structure and their crystallographic data offer valuable insights into the geometry of this rigid system.

Parameter1,4-Diacetoxybicyclo[2.2.2]octaneBicyclo[2.2.2]octane-1,4-diol
Formula C₁₂H₁₈O₄C₈H₁₄O₂
Crystal System OrthorhombicTetragonal
Space Group PbcaI4₁cd
C1-C2 Bond Length (Å) 1.5273(14)1.528(3)
C2-C3 Bond Length (Å) 1.507(7)1.541(2)
C3-C4 Bond Length (Å) 1.587(6)1.530(2)
C1-O1 Bond Length (Å) 1.4623(11)1.4321(18)
C4-O(bridgehead) Bond Length (Å) 1.4671(12)1.4339(18)
O1-C1-C2 Bond Angle (°) 112.68(8)110.96(15)
C1-C2-C3 Bond Angle (°) 110.0(3)109.65(15)
C2-C3-C4 Bond Angle (°) 108.1(4)109.52(14)
C3-C4-O(bridgehead) Bond Angle (°) 105.1(3)110.70(14)

Experimental Protocols

The following protocols describe generalized methods for the synthesis and crystallization of bicyclo[2.2.2]octane derivatives, based on information from various sources.

Synthesis of Bicyclo[2.2.2]octane Derivatives

A common route to bicyclo[2.2.2]octane derivatives involves a Diels-Alder reaction to construct the core ring system, followed by functional group manipulations. For the synthesis of amine derivatives, a key intermediate is often a carboxylic acid or a related functional group at the bridgehead position, which can then be converted to an amine.

Example Synthetic Step: Hofmann Rearrangement for Amine Synthesis

  • Amide Formation: A bicyclo[2.2.2]octane-1-carboxamide derivative is prepared from the corresponding carboxylic acid.

  • Hofmann Reaction: The carboxamide is treated with a solution of bromine and sodium hydroxide in water.

  • Reaction Conditions: The mixture is typically heated to facilitate the rearrangement.

  • Work-up: After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether). The organic extracts are then washed, dried, and the solvent is evaporated to yield the crude amine.

  • Purification: The amine can be further purified by distillation, chromatography, or by forming a salt (e.g., hydrochloride) which can be recrystallized.

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality is crucial for X-ray crystallographic analysis.

  • Solvent Selection: The purified bicyclo[2.2.2]octane derivative is dissolved in a minimal amount of a suitable solvent or solvent mixture in which it is sparingly soluble at room temperature. Common solvents include methanol, ethanol, ethyl acetate, or mixtures with less polar solvents like hexane.

  • Slow Evaporation: The solution is loosely covered and left undisturbed at room temperature. Slow evaporation of the solvent will gradually increase the concentration of the compound, promoting the formation of well-ordered crystals.

  • Vapor Diffusion: Alternatively, a concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a less volatile solvent in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, leading to gradual crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully removed from the mother liquor and mounted for X-ray diffraction analysis.

Workflow for Crystallographic Analysis of Bicyclo[2.2.2]octane Derivatives

experimental_workflow cluster_synthesis Synthesis and Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination and Analysis Synthesis Synthesis of this compound Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crystallization Single Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization Data_Collection X-ray Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution Data_Analysis Analysis of Bond Lengths, Angles, and Packing Structure_Solution->Data_Analysis Publication Publication and/or Database Deposition (e.g., CCDC) Data_Analysis->Publication

Caption: General workflow for the synthesis and crystallographic analysis of novel compounds.

A Comparative Analysis of the Rigidity of Bicyclo[2.2.2]octane and Other Cyclic Systems in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the conformational rigidity of molecular scaffolds is a critical parameter that profoundly influences a compound's biological activity, selectivity, and pharmacokinetic properties. Bicyclo[2.2.2]octane (BCO), with its unique three-dimensional structure, serves as a valuable rigid scaffold. This guide provides a comparative analysis of the rigidity of BCO against other notable cyclic systems—adamantane, cyclohexane, and cubane—supported by experimental and computational data. Understanding the distinct characteristics of these scaffolds can empower researchers to make more informed decisions in the design of novel therapeutics.

Quantitative Comparison of Rigidity and Strain

The rigidity of a cyclic system is intrinsically linked to its conformational flexibility and inherent ring strain. Strain energy, a measure of the internal energy of a cycloalkane compared to a strain-free reference, provides a quantitative metric for assessing rigidity. A higher strain energy often correlates with a more rigid structure, as the molecule is locked into a less favorable conformation.

The table below summarizes the strain energies of the cyclic systems under comparison. Bicyclo[2.2.2]octane exhibits a moderate level of strain, rendering it a rigid yet synthetically accessible scaffold. In contrast, adamantane is nearly strain-free, owing to its chair-like cyclohexane subunits, while cubane possesses exceptionally high strain energy due to its highly constrained bond angles. Cyclohexane, in its stable chair conformation, is considered the benchmark for a strain-free cycloalkane.

Cyclic SystemStructureStrain Energy (kcal/mol)Key Rigidity Characteristics
Bicyclo[2.2.2]octane 11.6Possesses a rigid, cage-like structure with a twisted-boat conformation. The fixed spatial orientation of its bridgehead carbons makes it an excellent scaffold for presenting substituents in a defined manner.
Adamantane 6.5A highly rigid and symmetrical molecule composed of three fused cyclohexane rings in the chair conformation. Its diamondoid structure results in minimal angle and torsional strain.
Cyclohexane (Chair) 0The most stable conformation of cyclohexane, it is considered to be strain-free. It can undergo ring-flipping to an alternative chair conformation, indicating a degree of flexibility not present in the bicyclic and polycyclic systems.
Cubane ~166An exceptionally strained and rigid molecule with carbon atoms arranged at the vertices of a cube. The 90° bond angles deviate significantly from the ideal 109.5° for sp³-hybridized carbon, leading to extreme angle strain.

Experimental and Computational Methodologies for Rigidity Assessment

The rigidity of these cyclic systems is elucidated through a combination of experimental techniques and computational modeling.

X-ray Crystallography

Principle: X-ray crystallography provides a high-resolution, three-dimensional structure of a molecule in its crystalline state. By analyzing the diffraction pattern of X-rays passing through a crystal, the precise positions of atoms and the bonds between them can be determined. This static picture of the molecule offers direct evidence of its conformation and rigidity.

Experimental Protocol:

  • Crystallization: A highly purified sample of the cyclic compound is dissolved in a suitable solvent to create a supersaturated solution. Slow evaporation of the solvent or cooling of the solution allows for the gradual formation of single crystals.

  • Data Collection: A selected crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction patterns are recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The phases of the diffracted X-rays are determined, and an initial electron density map is generated. This map is then refined to build a detailed atomic model of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides insights into the dynamic conformational behavior of molecules in solution. Parameters such as coupling constants (J-values) and Nuclear Overhauser Effects (NOEs) are dependent on the dihedral angles and internuclear distances, respectively. For rigid molecules, these parameters will have well-defined values, whereas flexible molecules will show averaged values.

Experimental Protocol:

  • Sample Preparation: A solution of the cyclic compound is prepared in a deuterated solvent and placed in an NMR tube.

  • Data Acquisition: A series of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, NOESY/ROESY) NMR spectra are acquired.

  • Conformational Analysis: The coupling constants between adjacent protons are measured to determine dihedral angles via the Karplus equation. NOE data is used to establish through-space proximities between protons, which helps to define the overall molecular conformation. For rigid systems, a single, well-defined conformation will be consistent with all the NMR data.

Computational Chemistry

Principle: Computational methods, particularly Density Functional Theory (DFT) and molecular mechanics, are powerful tools for quantifying molecular rigidity and strain energy. These methods calculate the potential energy of a molecule as a function of its geometry.

Computational Workflow:

  • Model Building: A three-dimensional model of the cyclic molecule is constructed.

  • Geometry Optimization: The energy of the molecule is minimized to find its most stable conformation.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true energy minimum and to derive thermodynamic properties.

  • Strain Energy Calculation: The strain energy is typically calculated using isodesmic or homodesmotic reactions, where the energy of the cyclic molecule is compared to that of analogous acyclic, strain-free reference compounds.

Visualization of Concepts in Drug Discovery

The strategic incorporation of rigid cyclic scaffolds is a cornerstone of modern medicinal chemistry. The following diagrams illustrate key concepts in this area.

Drug_Discovery_Workflow cluster_0 Lead Identification & Optimization cluster_1 Preclinical Development Lead Lead Compound (Flexible Linker) ScaffoldHopping Scaffold Hopping Strategy Lead->ScaffoldHopping Improve Properties BCO Bicyclo[2.2.2]octane ScaffoldHopping->BCO Select Scaffold Adamantane Adamantane ScaffoldHopping->Adamantane Cubane Cubane ScaffoldHopping->Cubane OptimizedLead Optimized Lead (Rigid Scaffold) BCO->OptimizedLead Incorporate Adamantane->OptimizedLead Cubane->OptimizedLead ADMET ADMET Profiling OptimizedLead->ADMET Signaling_Pathway Receptor Cell Surface Receptor Downstream Downstream Signaling Cascade Receptor->Downstream Initiates Drug Drug with Rigid Scaffold Drug->Receptor Binds and Blocks SignalingMolecule Signaling Molecule SignalingMolecule->Receptor Activates CellularResponse Cellular Response (e.g., Proliferation) Downstream->CellularResponse Leads to NoResponse Blocked Cellular Response Downstream->NoResponse Is Inhibited

A Comparative Guide to the Structure-Activity Relationships of Bicyclo[2.2.2]octan-1-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.2]octane core, a rigid and sterically defined scaffold, has proven to be a versatile starting point in the design of a diverse array of bioactive molecules. Its constrained conformation allows for the precise spatial orientation of functional groups, leading to enhanced target affinity and selectivity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various bicyclo[2.2.2]octan-1-amine analogs and related derivatives, focusing on their applications as antiviral agents, potassium channel blockers, and antiprotozoal compounds.

Anti-Influenza Activity: Targeting the M2 Proton Channel

This compound and its derivatives have been investigated as inhibitors of the influenza A virus M2 proton channel, a crucial target for antiviral therapy. The adamantane-like cage structure of these compounds allows them to block the channel, preventing the viral uncoating process.

Quantitative SAR Data: M2 Channel Inhibition

The following table summarizes the inhibitory activity of selected this compound analogs and related compounds against the wild-type (WT) M2 proton channel.

Compound IDStructureTargetIC50 (µM)
Amantadine Adamantan-1-amineM2 WT16.0[1]
Rimantadine 1-(Adamantan-1-yl)ethan-1-amineM2 WT10.8[2]
This compound (85) This compoundM2 WTSimilar to Amantadine[2]
Compound 89 α-methyl-bicyclo[2.2.2]octane-1-methanamineM2 WTMost active in series[2]
Compound 48 Spiroadamantane amine derivativeM2 WT18.7[2]
Compound 48 Spiroadamantane amine derivativeM2 V27A mutant0.31[2]
Compound 48 Spiroadamantane amine derivativeM2 L26F mutant5.6[2]

Key SAR Observations for M2 Inhibition:

  • The presence of the bicyclo[2.2.2]octane core is well-tolerated and can mimic the adamantane cage of approved drugs.[2]

  • Substitution on the amino group with alkyl groups generally decreases antiviral activity.[2]

  • The addition of a methyl group at the C-4 position of the bicyclo[2.2.2]octane ring is optimal for activity, while larger groups are detrimental.[2]

  • The introduction of α-alkyl groups in the bicyclo[2.2.2]octane-1-methylamine series enhances antiviral activity, with the rimantadine analog 89 being the most potent in its series.[2]

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Assay

The inhibitory activity of compounds on the M2 proton channel is commonly assessed using the two-electrode voltage clamp (TEVC) technique in Xenopus laevis oocytes.

Methodology:

  • Oocyte Preparation: Stage V-VI oocytes are surgically harvested from female Xenopus laevis frogs. The oocytes are then defolliculated by treatment with collagenase.

  • cRNA Injection: Oocytes are injected with cRNA encoding for the M2 protein (either wild-type or mutant). Control oocytes are injected with water. The oocytes are then incubated to allow for protein expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a low-pH buffer to activate the M2 proton channels.

    • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

    • The membrane potential is clamped at a holding potential (e.g., -20 mV).

    • The current flowing through the M2 channels is recorded.

  • Compound Application: The test compound is added to the perfusion buffer at various concentrations.

  • Data Analysis: The inhibition of the M2 channel current by the compound is measured, and the IC50 value is calculated by fitting the concentration-response data to a logistical equation.

TEVC_Workflow cluster_preparation Oocyte Preparation cluster_expression Protein Expression cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Harvest Harvest Oocytes Defolliculate Defolliculate Harvest->Defolliculate Inject Inject M2 cRNA Defolliculate->Inject Incubate Incubate Inject->Incubate Record_Baseline Record Baseline Current Incubate->Record_Baseline Apply_Compound Apply Compound Record_Baseline->Apply_Compound Record_Inhibition Record Inhibited Current Apply_Compound->Record_Inhibition Calculate_IC50 Calculate IC50 Record_Inhibition->Calculate_IC50

Workflow for the Two-Electrode Voltage Clamp (TEVC) assay.

Potassium Channel Blocking Activity: 1,4-Diazabicyclo[2.2.2]octane (DABCO) Derivatives

Derivatives of 1,4-diazabicyclo[2.2.2]octane (DABCO), a bicyclic amine, have been identified as a novel class of voltage-gated potassium (Kv) channel blockers. These compounds show selectivity for different Kv channel subtypes.

Quantitative SAR Data: Kv Channel Inhibition

The following table presents the inhibitory activity of various DABCO derivatives on Kv2.1 and Kv3.4 channels expressed in Xenopus laevis oocytes.

Compound ClassString Length/StructureKv2.1 IC50 (µM)Kv3.4 IC50 (µM)
DABCO Monostrings C161.90.6
diDABCO Strings -Potency increases with string lengthPotency increases with string length
Aromatic diDABCO para form (JC638.2alpha)186-

Key SAR Observations for Kv Channel Blockade:

  • Unsubstituted DABCO does not exhibit blocking activity.

  • For simple DABCO monostrings and diDABCO strings, the potency of inhibition against Kv2.1 and Kv3.4 channels increases with the length of the alkyl chain.[3]

  • The C16 monostring is the most potent among the simple DABCO derivatives tested.[3]

  • For diDABCO compounds linked by an aromatic ring, the relative positioning of the two DABCO units is critical for activity, with only the para isomer showing significant inhibition of Kv2.1 channels.[3]

  • Kv4.2 channels are relatively insensitive to the tested DABCO derivatives.[3]

Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology

The activity of DABCO derivatives on Kv channels is typically evaluated using whole-cell patch-clamp electrophysiology on cells expressing the target channel.

Methodology:

  • Cell Culture and Transfection: A suitable mammalian cell line (e.g., CHO or HEK293 cells) is cultured and transfected with a plasmid containing the cDNA for the desired Kv channel subunit.

  • Electrophysiological Recording:

    • A glass micropipette with a fine tip is filled with an internal solution and brought into contact with a transfected cell to form a high-resistance seal (gigaohm seal).

    • The cell membrane under the pipette tip is ruptured to gain electrical access to the cell interior (whole-cell configuration).

    • The membrane potential is held at a negative potential (e.g., -80 mV) to keep the Kv channels in a closed state.

    • Depolarizing voltage steps are applied to activate the channels, and the resulting outward potassium currents are recorded.

  • Compound Application: The test compound is applied to the cell via the external perfusion solution.

  • Data Analysis: The reduction in the peak outward current in the presence of the compound is measured to determine the percentage of inhibition. Concentration-response curves are generated to calculate the IC50 value.

Patch_Clamp_Workflow cluster_cell_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_testing Compound Testing cluster_analysis Data Analysis Culture Culture Cells Transfect Transfect with Kv Channel cDNA Culture->Transfect Giga_Seal Form Giga-Seal Transfect->Giga_Seal Whole_Cell Establish Whole-Cell Giga_Seal->Whole_Cell Record_Current Record K+ Currents Whole_Cell->Record_Current Apply_Compound Apply DABCO Derivative Record_Current->Apply_Compound Measure_Inhibition Measure Current Inhibition Apply_Compound->Measure_Inhibition Determine_IC50 Determine IC50 Measure_Inhibition->Determine_IC50

Workflow for Whole-Cell Patch Clamp Electrophysiology.

GPR119 Agonist Activity: Bicyclic Amine Scaffolds

Bicyclic amine scaffolds have been explored as agonists for the G-protein coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes due to its role in stimulating insulin and GLP-1 secretion.

Signaling Pathway

GPR119_Signaling Agonist Bicyclic Amine Agonist GPR119 GPR119 Receptor Agonist->GPR119 G_alpha_s Gαs GPR119->G_alpha_s AC Adenylyl Cyclase G_alpha_s->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA EPAC EPAC cAMP->EPAC Insulin_Secretion Insulin Secretion PKA->Insulin_Secretion GLP1_Secretion GLP-1 Secretion PKA->GLP1_Secretion EPAC->Insulin_Secretion EPAC->GLP1_Secretion

GPR119 signaling pathway initiated by a bicyclic amine agonist.
Experimental Protocol: cAMP Accumulation Assay

The agonist activity of bicyclic amine derivatives on GPR119 is commonly determined by measuring the accumulation of intracellular cyclic AMP (cAMP).

Methodology:

  • Cell Culture: HEK293 cells stably expressing human GPR119 are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into multi-well plates and incubated.

  • Compound Treatment: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. The cells are then treated with various concentrations of the test compounds.

  • Cell Lysis: After a defined incubation period, the cells are lysed to release intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Data Analysis: The amount of cAMP produced in response to the agonist is measured, and the data is used to generate concentration-response curves to determine the EC50 value.

Conclusion

The bicyclo[2.2.2]octane framework and its derivatives represent a rich source of structurally novel and biologically active compounds. The SAR studies highlighted in this guide demonstrate the tunability of this scaffold to achieve potent and selective interactions with a range of biological targets. The detailed experimental protocols provided serve as a valuable resource for researchers aiming to further explore the therapeutic potential of this promising class of molecules. Future work in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs to advance them into clinical development.

References

A Comparative Guide to Quantum Chemical Calculations on the Bicyclo[2.2.2]octane Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the bicyclo[2.2.2]octane (BCO) scaffold represents a critical structural motif. Its rigid, well-defined three-dimensional structure makes it an ideal framework for designing novel therapeutics and molecular electronic components. Accurate theoretical prediction of the properties of BCO derivatives is paramount for in silico design and screening. This guide provides an objective comparison of the performance of various quantum chemical methods for calculations involving the BCO scaffold, supported by data from recent studies.

Performance of DFT and Ab Initio Methods

The choice of computational method significantly impacts the accuracy of predicted molecular properties. For the BCO scaffold and its derivatives, a range of Density Functional Theory (DFT) and ab initio methods have been benchmarked.

Geometrical and Thermochemical Properties

A 2021 study investigated the performance of seven different DFT functionals for predicting the geometries and thermochemical properties of [2.2.2]-bicyclooctadiene (BOD), a related photoswitch. The study found that all investigated DFT methods (B3LYP, CAM-B3LYP, PBE0, M06-2X, ωB97X-D, B2PLYP, and PBE0DH) provide geometries in good agreement with high-level Coupled Cluster Singles and Doubles (CCSD) calculations.[1] The dependence on the basis set for geometry predictions was not found to be large.[1]

For thermochemical properties, the M06-2X, CAM-B3LYP, PBE0, and ωB97X-D functionals were in good agreement with CCSD and CCSD with perturbative triples (CCSD(T)) results.[1] Another study on bicyclo[3.2.1]octane and bicyclo[2.2.2]octane isomers found that calculations at the B3LYP/6-311G* level provided the most stable data for all isomers studied.[2]

Table 1: Performance of Selected DFT Functionals for Thermochemical Properties of a BCO-related Photoswitch. [1]

MethodMean Absolute Error (kcal/mol) vs. CCSD(T)
M06-2XLow
CAM-B3LYPLow
PBE0Low
ωB97X-DLow
B3LYPHigher
B2PLYPVariable
PBE0DHVariable
Excited State Calculations

For vertical excitation energies of bicyclic molecules, a 2021 benchmark study provided highly accurate reference values using coupled-cluster methods up to iterative triples (CC3 and CCSDT) with an aug-cc-pVTZ basis set.[3] This study benchmarked various wave function methods, including CIS(D), EOM-MP2, CC2, CCSD, and various ADC methods.[3] The results from these high-level calculations serve as a crucial benchmark for evaluating more computationally efficient methods for large BCO derivatives.

Transmission of Electronic Effects

The BCO scaffold is frequently used to study long-range electronic effects due to its rigid structure that separates substituent effects into through-bond and through-space components. Quantum chemical calculations have been instrumental in elucidating these interactions.

A study on 4-substituted 1-phenylbicyclo[2.2.2]octane derivatives using HF/6-31G* and B3LYP/6-311++G** calculations demonstrated that long-range polar effects are primarily field effects transmitted through space rather than through bonds.[4] Another study using the charge of the substituent active region (cSAR) concept on 1-X-substituted bicyclooctane derivatives (B3LYP/6-311++G**) also concluded that the field/inductive effect predominantly operates through bonds.[5][6]

Applications in Drug Discovery and Molecular Electronics

The rigid BCO scaffold is valuable in drug design for positioning functional groups in a precise orientation to interact with biological targets.[7] Fused bicyclo[2.2.2]octene derivatives have been identified as potential non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro).[8][9] Quantum chemical calculations play a vital role in the structure-based design of such inhibitors.[8]

In the field of molecular electronics, the BCO motif is considered a promising candidate for single-molecule insulators due to destructive σ-interference.[10] High-throughput screening of the electron transport properties of 771 different molecules in the BCO class, with systematic variation of carbon, silicon, and germanium atoms, has been performed using DFT with the PBE functional and a DZP basis set.[10]

Experimental and Computational Protocols

Reproducibility and comparability of computational studies rely on detailed reporting of methodologies.

Typical Computational Workflow

A general workflow for quantum chemical calculations on BCO derivatives involves geometry optimization, frequency analysis to confirm the nature of the stationary point, and subsequent single-point energy calculations with a larger basis set or a higher level of theory for improved accuracy.

G cluster_setup 1. System Setup cluster_geom_opt 2. Geometry Optimization cluster_energy 3. Single-Point Energy cluster_analysis 4. Property Calculation & Analysis a Define Molecular Structure b Select Method and Basis Set (e.g., B3LYP/6-31G*) a->b c Perform Geometry Optimization b->c d Verify Minimum (No Imaginary Frequencies) c->d e Select Higher Level of Theory (e.g., CCSD(T)/aug-cc-pVTZ) d->e f Calculate Single-Point Energy e->f g Calculate Properties (e.g., Thermochemistry, Spectra) f->g h Analyze Electronic Structure (e.g., NBO, cSAR) g->h

Caption: A typical workflow for quantum chemical calculations on BCO derivatives.

Key Computational Parameters

The following provides a logical relationship between key computational parameters and the desired outcomes for studies on the BCO scaffold.

G cluster_inputs Computational Inputs cluster_outputs Predicted Properties method Choice of Method (DFT, MP2, CCSD(T)) geometry Molecular Geometry method->geometry affects accuracy energy Energies & Thermochemistry method->energy critical for accuracy electronic Electronic Properties (HOMO/LUMO, Charges) method->electronic spectra Spectroscopic Properties (IR, UV-Vis) method->spectra basis Basis Set (e.g., Pople, Dunning) basis->geometry influences precision basis->energy significant impact basis->electronic basis->spectra solvent Solvent Model (Implicit/Explicit) solvent->geometry can alter conformation solvent->energy important for solution-phase

Caption: Logical relationships in a computational study of BCO derivatives.

Representative Experimental Protocols

For validation of computational results, comparison with experimental data is crucial. Key experimental techniques include:

  • X-ray Crystallography: Provides highly accurate molecular structures for benchmarking calculated geometries.[11]

  • Gas-Phase Electron Diffraction: Determines molecular structures in the gas phase, offering a direct comparison to gas-phase calculations.

  • Spectroscopy (NMR, IR, UV-Vis): Experimental spectra serve as fingerprints for molecular structure and can be compared with theoretically predicted spectra.

  • Calorimetry: Measures thermochemical data like enthalpies of formation for comparison with calculated values.

References

A Comparative Guide to In Silico Modeling of Bicyclo[2.2.2]octan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The rigid, three-dimensional structure of the bicyclo[2.2.2]octane scaffold offers a unique advantage in medicinal chemistry, providing a robust platform for the precise spatial orientation of functional groups. This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets. For researchers and drug development professionals, in silico modeling provides a powerful toolkit to explore the therapeutic potential of Bicyclo[2.2.2]octan-1-amine derivatives, accelerating the design and optimization of novel drug candidates.

This guide offers a comparative overview of key in silico modeling techniques—Quantitative Structure-Activity Relationship (QSAR), molecular docking, and pharmacophore modeling—as applied to bicyclic systems, supported by methodological insights from recent studies.

Comparative Analysis of In Silico Modeling Techniques

The choice of computational strategy depends on the research objective, available data, and the specific questions being addressed. Each method offers distinct advantages and limitations in the context of modeling rigid scaffolds like this compound.

Modeling Technique Primary Application Strengths for Bicyclic Scaffolds Limitations Typical Alternatives
QSAR Predicting biological activity of new compounds based on their physicochemical properties.Can effectively model the influence of substituents on the rigid core's activity.Requires a dataset of structurally similar compounds with known activities. May not fully capture 3D binding interactions.3D-QSAR, Proteochemometric (PCM) modeling
Molecular Docking Predicting the binding orientation and affinity of a ligand to a target protein.Excellent for visualizing and analyzing the specific interactions of the rigid scaffold within a binding pocket.Accuracy is highly dependent on the quality of the protein structure and the scoring function used.Molecular Dynamics (MD) simulations, Fragment-based docking
Pharmacophore Modeling Identifying the essential 3D arrangement of chemical features required for biological activity.The rigid nature of the scaffold helps in defining a clear and stable pharmacophore model.[1]Requires a set of active compounds and may not be suitable if the mechanism of action is unknown.Shape-based screening, 3D-QSAR

Experimental Protocols in In Silico Modeling

Detailed and rigorous protocols are crucial for generating reliable and reproducible in silico data. Below are representative methodologies for QSAR, molecular docking, and in silico ADMET prediction, based on established practices in the field.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A systematic in silico study on bicyclo((aryl)methyl)benzamide derivatives as GlyT1 inhibitors provides a robust framework for QSAR model development.[2]

Protocol for QSAR Model Development and Validation:

  • Database Preparation: A dataset of 44 bicyclo((aryl)methyl)benzamide derivatives with their reported biological activities (log10IC50) was compiled.[2]

  • Descriptor Calculation: Molecular descriptors, which quantify the physicochemical properties of the molecules, were calculated. These can include constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors.

  • Model Building: Multiple Linear Regression (MLR) and Multiple Non-Linear Regression (MNLR) techniques were used to build the QSAR models. The goal is to create a mathematical equation that correlates the descriptors with the biological activity.[2]

  • Model Validation: The predictive power of the developed models was rigorously assessed through:

    • Internal Validation: Cross-validation (leave-one-out) to check the internal consistency of the model. A high Q²cv value (e.g., > 0.5) indicates a reliable model.[2]

    • External Validation: The model's ability to predict the activity of an external set of compounds not used in model training. A high correlation coefficient (R²) for the external set is desired.[2]

    • Y-Randomization: The biological activity data is randomly shuffled to ensure the model is not a result of chance correlation.

    • Applicability Domain (AD): Defining the chemical space in which the model can make reliable predictions.

Molecular Docking

Molecular docking studies are instrumental in understanding the binding mode of bicyclic derivatives to their target proteins. A study on fused bicyclo[2.2.2]octene derivatives as inhibitors of the SARS-CoV-2 main protease (3CLpro) illustrates a typical workflow.[3][4]

Protocol for Molecular Docking and Dynamics:

  • Target and Ligand Preparation:

    • The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

    • Ligand structures are drawn and optimized to their lowest energy conformation.

  • Docking Simulation:

    • Software such as AutoDock or GOLD is used to predict the binding pose of the ligand within the active site of the protein.[4]

    • The simulation generates multiple possible binding poses, which are then ranked by a scoring function that estimates the binding affinity.

  • Analysis of Interactions: The best-ranked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein residues.

  • Molecular Dynamics (MD) Simulation (Optional but Recommended):

    • The stability of the ligand-protein complex predicted by docking can be further assessed using MD simulations. This provides insights into the dynamic behavior of the complex over time.

In Silico ADMET Prediction

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical in drug development.

Protocol for In Silico ADMET Screening:

  • Compound Input: The chemical structures of the this compound derivatives are used as input.

  • Property Calculation: Various computational tools and web servers (e.g., SwissADME, pkCSM) are used to calculate key pharmacokinetic and toxicological properties.

  • Analysis of Drug-Likeness: The calculated properties are evaluated against established rules for drug-likeness, such as:

    • Lipinski's Rule of Five: Assesses oral bioavailability based on molecular weight, logP, hydrogen bond donors, and acceptors.[2]

    • Veber's Rules: Relates to oral bioavailability based on the number of rotatable bonds and polar surface area.[2]

    • Egan's Rules: Predicts intestinal absorption.[2]

  • Toxicity Prediction: Potential toxicities, such as hepatotoxicity, mutagenicity, and cardiotoxicity (e.g., hERG inhibition), are predicted using various models.

Visualizing In Silico Workflows

Graphical representations of workflows and conceptual relationships are essential for understanding the complex processes in computational drug design.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development & Validation cluster_predict Prediction Dataset Chemical Dataset with Known Activities Descriptors Descriptor Calculation Dataset->Descriptors Build Build QSAR Model (e.g., MLR, MNLR) Descriptors->Build Internal Internal Validation (Cross-Validation) Build->Internal External External Validation Build->External Predict Predict Activity of New Compounds External->Predict

A typical workflow for developing and validating a QSAR model.

Docking_MD_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Ligand Ligand Preparation (3D Structure) Docking Molecular Docking Ligand->Docking Receptor Receptor Preparation (PDB Structure) Receptor->Docking MD Molecular Dynamics (Optional) Docking->MD Analysis Binding Mode & Interaction Analysis Docking->Analysis Stability Complex Stability Assessment MD->Stability

Workflow for molecular docking and subsequent molecular dynamics.

Conclusion

In silico modeling is an indispensable component of modern drug discovery, offering a suite of techniques to efficiently screen, design, and optimize novel therapeutic agents. For rigid scaffolds like this compound derivatives, computational methods provide critical insights into their structure-activity relationships, binding interactions, and pharmacokinetic profiles. By integrating QSAR, molecular docking, and pharmacophore modeling, researchers can build a comprehensive understanding of their compounds' behavior at a molecular level, guiding the development of safer and more effective drugs. The validation of these computational models against experimental data remains a crucial step to ensure their predictive accuracy and relevance.

References

A Comparative Guide to the Synthesis of Bicyclo[2.2.2]octan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bicyclo[2.2.2]octan-1-amine is a critical saturated bicyclic amine that serves as a versatile building block in medicinal chemistry and materials science. Its rigid, three-dimensional structure provides a unique scaffold for the development of novel therapeutics and functional materials. The synthesis of this key intermediate can be approached through several distinct routes, each with its own set of advantages and disadvantages. This guide provides an objective comparison of the most common synthetic strategies, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Key Synthesis Routes

The primary methods for the synthesis of this compound include the Hofmann rearrangement, the Curtius rearrangement, the catalytic hydrogenation of the corresponding nitrile, and the Schmidt reaction. The choice of route often depends on factors such as required scale, desired purity, availability of starting materials, and safety considerations.

Synthesis RouteStarting MaterialKey ReagentsTypical YieldPurityScaleKey AdvantagesKey Disadvantages
Hofmann Rearrangement Bicyclo[2.2.2]octane-1-carboxamideBromine, Sodium HydroxideGood to ExcellentHighLab-scaleWell-established, reliable method.Use of toxic bromine; potential for side reactions.
Curtius Rearrangement Bicyclo[2.2.2]octane-1-carbonyl azideHeat or photolysisGood to ExcellentHighLab to Pilot-scaleStereospecific, can be performed in one-pot.[1]Use of potentially explosive azide intermediates.
Catalytic Hydrogenation Bicyclo[2.2.2]octane-1-carbonitrileH₂, Raney Nickel or Cobalt>98% (conversion)HighIndustrialHigh yield, cost-effective for large scale.[2]Requires high pressure and temperature equipment.
Schmidt Reaction Bicyclo[2.2.2]octane-1-carboxylic acidHydrazoic acid (from NaN₃, H₂SO₄)Moderate to GoodVariableLab-scaleDirect conversion from carboxylic acid.Can produce regioisomeric byproducts in bicyclic systems.[3]

Experimental Protocols

Hofmann Rearrangement of Bicyclo[2.2.2]octane-1-carboxamide

The Hofmann rearrangement offers a classical and effective method for the conversion of a primary amide to a primary amine with one less carbon atom.

Methodology:

  • Preparation of Sodium Hypobromite Solution: A solution of sodium hydroxide in water is cooled in an ice bath. Bromine is added dropwise with stirring, maintaining the temperature below 10 °C, to form a solution of sodium hypobromite.

  • Reaction with Amide: Bicyclo[2.2.2]octane-1-carboxamide is dissolved in a suitable solvent (e.g., dioxane or water) and cooled in an ice bath. The freshly prepared sodium hypobromite solution is added slowly to the amide solution.

  • Rearrangement: The reaction mixture is gradually warmed to room temperature and then heated to reflux for a specified period (typically 1-2 hours) to effect the rearrangement to the isocyanate intermediate, which is subsequently hydrolyzed in situ.

  • Work-up and Isolation: After cooling, the reaction mixture is made strongly alkaline with additional sodium hydroxide and the product amine is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by distillation or by conversion to its hydrochloride salt, followed by recrystallization.

Diagram of Experimental Workflow:

cluster_prep Sodium Hypobromite Preparation cluster_reaction Hofmann Rearrangement cluster_workup Work-up and Purification NaOH_sol NaOH Solution Br2 Bromine NaOH_sol->Br2 Add dropwise at < 10 °C NaOBr Sodium Hypobromite Br2->NaOBr Reaction Reaction Mixture NaOBr->Reaction Amide Bicyclo[2.2.2]octane- 1-carboxamide Amide->Reaction Add NaOBr solution Heating Reflux Reaction->Heating Amine_crude Crude Amine Heating->Amine_crude Extraction Solvent Extraction Amine_crude->Extraction Drying Drying Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Distillation/Salt Formation) Evaporation->Purification Pure_Amine Pure Bicyclo[2.2.2]- octan-1-amine Purification->Pure_Amine

Caption: Workflow for Hofmann Rearrangement.

Curtius Rearrangement of Bicyclo[2.2.2]octane-1-carbonyl Azide

The Curtius rearrangement proceeds through a thermally or photochemically induced decomposition of an acyl azide to an isocyanate, which is then converted to the amine.[4] This method is known for its stereospecificity.[1]

Methodology:

  • Preparation of Bicyclo[2.2.2]octane-1-carbonyl Azide:

    • From Acid Chloride: Bicyclo[2.2.2]octane-1-carboxylic acid is converted to the corresponding acid chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with sodium azide in a suitable solvent (e.g., acetone or a biphasic system) to yield the carbonyl azide.

    • From Carboxylic Acid (One-Pot): Diphenylphosphoryl azide (DPPA) can be used to directly convert the carboxylic acid to the carbonyl azide in the presence of a base like triethylamine.

  • Rearrangement and Trapping: The acyl azide solution is heated in an inert solvent (e.g., toluene or benzene) to induce the rearrangement to the isocyanate with the loss of nitrogen gas. The isocyanate is then hydrolyzed by the addition of aqueous acid or base to form the amine via a carbamic acid intermediate.

  • Work-up and Isolation: The reaction mixture is cooled and basified. The product amine is then extracted into an organic solvent.

  • Purification: The product is purified by distillation or crystallization of its salt form.

Diagram of Synthetic Pathway:

CarboxylicAcid Bicyclo[2.2.2]octane- 1-carboxylic acid AcidChloride Bicyclo[2.2.2]octane- 1-carbonyl chloride CarboxylicAcid->AcidChloride SOCl₂ or (COCl)₂ CarbonylAzide Bicyclo[2.2.2]octane- 1-carbonyl azide CarboxylicAcid->CarbonylAzide DPPA, Et₃N (One-pot) AcidChloride->CarbonylAzide NaN₃ Isocyanate Bicyclo[2.2.2]oct-1-yl isocyanate CarbonylAzide->Isocyanate Heat (-N₂) Amine Bicyclo[2.2.2]octan- 1-amine Isocyanate->Amine H₂O/H⁺ or OH⁻ (-CO₂)

Caption: Curtius Rearrangement Pathway.

Catalytic Hydrogenation of Bicyclo[2.2.2]octane-1-carbonitrile

This method is highly efficient for large-scale production, involving the reduction of a nitrile to a primary amine using a metal catalyst and hydrogen gas.[2]

Methodology:

  • Preparation of Bicyclo[2.2.2]octane-1-carbonitrile: The nitrile can be prepared from the corresponding carboxylic acid or amide. For instance, the amide can be dehydrated using a dehydrating agent like phosphorus pentoxide.

  • Hydrogenation Reaction: Bicyclo[2.2.2]octane-1-carbonitrile is dissolved in a suitable solvent (e.g., ethanol or methanol) containing a catalyst such as Raney Nickel or a cobalt-based catalyst. The mixture is then subjected to high-pressure hydrogen gas (typically around 50 bar) in an autoclave.[2]

  • Reaction Conditions: The reaction is heated to a temperature of approximately 120 °C and maintained for several hours (e.g., 12 hours) with vigorous stirring until the hydrogen uptake ceases.[2]

  • Work-up and Isolation: After cooling and venting the excess hydrogen, the catalyst is carefully filtered off. The solvent is removed from the filtrate by distillation under reduced pressure.

  • Purification: The resulting crude amine can be purified by vacuum distillation.

Diagram of Logical Relationships:

Start Bicyclo[2.2.2]octane- 1-carbonitrile Catalyst Raney Nickel or Cobalt Start->Catalyst Reacts with Solvent Ethanol/ Methanol Start->Solvent Dissolved in Conditions High Pressure H₂ (~50 bar) High Temperature (~120 °C) Catalyst->Conditions Requires Solvent->Conditions Under Product Bicyclo[2.2.2]octan- 1-amine Conditions->Product Yields

Caption: Catalytic Hydrogenation Logic.

Conclusion

The synthesis of this compound can be accomplished through several viable routes. For large-scale industrial applications where cost and yield are paramount, the catalytic hydrogenation of bicyclo[2.2.2]octane-1-carbonitrile is the preferred method. For laboratory-scale synthesis, both the Hofmann and Curtius rearrangements offer reliable and high-yielding pathways, with the Curtius rearrangement having the advantage of being adaptable to one-pot procedures and being stereospecific. The Schmidt reaction , while offering a direct conversion from the carboxylic acid, may be less desirable due to the potential for byproduct formation in this specific bicyclic system. The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the research or production goals.

References

Preclinical Efficacy of Bicyclo[2.2.2]octane-Based Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The bicyclo[2.2.2]octane scaffold, a rigid, three-dimensional structure, has emerged as a compelling motif in medicinal chemistry. Its unique conformational constraints allow for the precise spatial orientation of functional groups, enhancing binding affinity and selectivity to biological targets. This has led to the exploration of bicyclo[2.2.2]octane derivatives across a wide range of therapeutic areas, including neurodegenerative diseases, cancer, and infectious diseases. This guide provides a comparative overview of the preclinical efficacy of key bicyclo[2.2.2]octan-1-amine-based drugs and related bicyclic compounds, supported by experimental data and detailed methodologies.

Neurodegenerative Disorders: Targeting Alzheimer's Disease

A significant area of investigation for bicyclo[2.2.2]octane derivatives is in the treatment of Alzheimer's disease, primarily through the modulation of γ-secretase.

2-Azabicyclo[2.2.2]octane Sulfonamides as γ-Secretase Inhibitors

A series of 2-azabicyclo[2.2.2]octane sulfonamides have been developed as potent and selective inhibitors of presenilin-1 (PSEN1), a key component of the γ-secretase complex responsible for the production of amyloid-β (Aβ) peptides.[1][2]

Quantitative Efficacy Data

CompoundTargetIC50Selectivity vs. PSEN2Reference
(+)-13b PSEN1-APH1B complexLow nanomolar>350-fold[2]
12a PSEN1-APH1B complex426 nM>25-fold[1]
13c PSEN1-APH1B complexHigh potencyModerate[2]
13k PSEN1-APH1B complexHigh potencyModerate[2]

Experimental Protocols

In Vitro γ-Secretase Inhibition Assay: The inhibitory activity of the compounds on γ-secretase complexes (PSEN1-APH1A, PSEN1-APH1B, and PSEN2 complexes) is assessed using a cell-free assay. The assay measures the cleavage of a recombinant amyloid precursor protein (APP)-based substrate. The reaction products, Aβ peptides, are quantified using methods such as ELISA or mass spectrometry. IC50 values are then determined from dose-response curves.

In Vivo Studies in Xenograft Mouse Models: Patient-derived T-ALL (T-cell acute lymphoblastic leukemia) xenograft mice, which rely on Notch signaling (a substrate of γ-secretase), are used to evaluate in vivo efficacy and safety.[1] The test compounds are administered to the mice, and the effects on leukemia burden, overall survival, and potential toxicities (such as gut toxicity) are monitored.[1]

Signaling Pathway

The γ-secretase complex is a multi-protein enzyme that cleaves transmembrane proteins, including the amyloid precursor protein (APP) and Notch. In Alzheimer's disease, the cleavage of APP by β-secretase and then γ-secretase leads to the formation of amyloid-β peptides, which can aggregate to form plaques in the brain. Inhibition of γ-secretase, particularly the PSEN1 subunit, is a therapeutic strategy to reduce Aβ production. However, non-selective inhibition can interfere with Notch signaling, which is crucial for normal cellular function, leading to toxicity. The development of PSEN1-selective inhibitors aims to mitigate these side effects.

G cluster_membrane Cell Membrane APP APP gamma_secretase γ-Secretase (PSEN1) APP->gamma_secretase cleavage Notch Notch Notch->gamma_secretase cleavage abeta Amyloid-β (Aβ40/42) gamma_secretase->abeta nicd Notch Intracellular Domain (NICD) gamma_secretase->nicd beta_secretase β-Secretase beta_secretase->APP cleavage drug Azabicyclo[2.2.2]octane Sulfonamide drug->gamma_secretase inhibition plaques Amyloid Plaques abeta->plaques gene_transcription Gene Transcription nicd->gene_transcription

γ-Secretase and Notch Signaling Pathway Inhibition

Oncology: Targeting Angiogenesis

Bicyclo[2.2.2]octane derivatives have been investigated for their potential as anti-cancer agents by targeting vascular endothelial growth factor receptors (VEGFRs), which are key mediators of angiogenesis.

Bicyclo Derivatives as VEGFR Inhibitors

A variety of bicyclo derivatives have been computationally evaluated for their interaction with VEGFR-1, VEGFR-2, and VEGFR-3.[3] These studies suggest that certain bicyclo compounds could act as anticancer agents by modulating VEGFR expression.[3]

Quantitative Efficacy Data (In Silico)

Compound ClassTargetKey FindingsReference
Bicyclo derivativesVEGFR-1, -2, -3Lower Ki for coupling with VEGFRs compared to control drugs (axitinib, cediranib, etc.)[3]

Experimental Protocols

Molecular Docking Studies: Computational docking simulations are performed using software like DockingServer to predict the binding affinity and interaction of the bicyclo derivatives with the crystal structures of VEGFR-1 (PDB: 3hng), VEGFR-2 (PDB: 2oh4), and VEGFR-3 (PDB: 4sbj).[3] The inhibition constants (Ki) are calculated to estimate the potency of the interaction.

Signaling Pathway

VEGF receptors are tyrosine kinases that, upon binding to VEGF, initiate a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells, leading to the formation of new blood vessels (angiogenesis). In cancer, tumors induce angiogenesis to obtain the necessary nutrients and oxygen for their growth and metastasis. By inhibiting VEGFRs, bicyclo[2.2.2]octane-based drugs can potentially block this process, thereby suppressing tumor growth.

G cluster_membrane Endothelial Cell Membrane VEGFR VEGFR downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR->downstream activation VEGF VEGF VEGF->VEGFR binding drug Bicyclo[2.2.2]octane Derivative drug->VEGFR inhibition angiogenesis Angiogenesis (Proliferation, Migration) downstream->angiogenesis

VEGFR Signaling Pathway Inhibition

Antiviral Applications: Targeting SARS-CoV-2

The rigid bicyclo[2.2.2]octene scaffold has been explored for the development of non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro), a critical enzyme for viral replication.[4]

Fused Bicyclo[2.2.2]octenes as SARS-CoV-2 3CLpro Inhibitors

A series of fused bicyclo[2.2.2]octenes were designed and synthesized, with some compounds showing inhibitory activity against SARS-CoV-2 3CLpro in the micromolar range.[4]

Quantitative Efficacy Data

CompoundTargetIC50Reference
11a SARS-CoV-2 3CLpro102.2 μM[4]

Experimental Protocols

SARS-CoV-2 3CLpro Inhibition Assay (FRET-based): The inhibitory activity of the compounds is determined using a fluorescence resonance energy transfer (FRET)-based assay.[5] The 3CLpro enzyme is incubated with the test compounds at various concentrations. A FRET substrate containing a cleavage site for the protease is then added. Cleavage of the substrate by the enzyme results in a change in fluorescence, which is monitored over time. The IC50 value is calculated from the dose-dependent inhibition of the enzymatic activity.[5]

Experimental Workflow

G start Start synthesis Synthesize Fused Bicyclo[2.2.2]octenes start->synthesis screening Initial Screening (FRET Assay) synthesis->screening dose_response Dose-Response Curve Generation screening->dose_response ic50 IC50 Determination dose_response->ic50 end End ic50->end

Workflow for Antiviral Compound Screening

Other Therapeutic Areas

The versatility of the bicyclo[2.2.2]octane scaffold is further demonstrated by its application in other therapeutic areas.

Bicyclo[2.2.2]octylxanthines as Adenosine A1 Receptor Antagonists

Derivatives of 8-bicyclo[2.2.2]octylxanthine have been identified as potent and orally bioavailable antagonists of the adenosine A1 receptor, with potential applications as diuretics.[6]

Quantitative Efficacy Data

CompoundTargetKi (hA1)ED50 (rat diuresis model)Reference
BG9928 (29) Adenosine A1 Receptor7 nM0.01 mg/kg (oral)[6]
16 Adenosine A1 Receptor-0.3 mg/kg (oral)[6]

Bicyclo[2.2.2]octane Amides as 11β-HSD1 Inhibitors

Bicyclo[2.2.2]octane amide derivatives have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and diabetes.[5]

Quantitative Efficacy Data

Compound ClassTargetIC50 RangeReference
Bicyclo[2.2.2]octane amides11β-HSD10.02 to 0.03 μM[5]

Conclusion

The preclinical data presented in this guide highlight the significant potential of bicyclo[2.2.2]octane-based compounds in various therapeutic domains. The rigid nature of this scaffold provides a robust platform for the design of potent and selective modulators of challenging biological targets. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this promising class of molecules.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Bicyclo[2.2.2]octan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of Bicyclo[2.2.2]octan-1-amine, drawing upon general best practices for amine compounds and data from its hydrochloride salt, in the absence of a specific Safety Data Sheet (SDS) for the free amine.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle this compound with appropriate care. Always consult your institution's specific safety protocols and the chemical's SDS if available.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use splash goggles or safety glasses.

  • Lab Coat: A standard laboratory coat is necessary to protect clothing.

Handling and Storage:

  • Store the chemical in a tightly sealed, compatible container in a dry, well-ventilated area.

  • Keep it segregated from incompatible materials such as acids and strong oxidizing agents to prevent hazardous reactions.[1]

Quantitative Data for this compound Hydrochloride

PropertyValueReference
CAS Number 1193-43-7--INVALID-LINK--[2]
Molecular Formula C₈H₁₆ClN--INVALID-LINK--[2]
Molecular Weight 161.67 g/mol --INVALID-LINK--[2]
GHS Hazard Statements H302, H315, H319, H335--INVALID-LINK--[3]
GHS Precautionary Statements P261, P305+P351+P338--INVALID-LINK--[3]

Note: The hazard statements for the hydrochloride salt suggest that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Similar precautions should be taken for the free amine.

Experimental Protocol: Step-by-Step Disposal Procedure

The disposal of this compound must comply with local, state, and federal regulations. The following protocol is a general guideline based on best practices for chemical waste management.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is in solid or liquid form and if it is mixed with other solvents or reagents.

  • Segregate Waste: Do not mix amine waste with other chemical waste streams, particularly acids and oxidizing agents, to prevent violent reactions.[1] Keep it separate from non-hazardous waste.

Step 2: Containerization and Labeling

  • Select a Compatible Container: Use a dedicated, leak-proof container made of a material compatible with amines. The original container can often be used.

  • Label Clearly: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture with their approximate percentages.

Step 3: Storage and Accumulation

  • Secure Storage: Keep the waste container tightly sealed except when adding waste.

  • Designated Area: Store the container in a designated satellite accumulation area that is cool, well-ventilated, and away from direct sunlight and heat sources.

Step 4: Final Disposal

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor for waste pickup and disposal.[1][4]

  • Record Keeping: Maintain accurate records of the waste disposal, including quantities, dates, and disposal methods, as required by regulations.[1]

Disposal of Empty Containers:

  • Triple Rinse: Thoroughly rinse the empty container with a suitable solvent at least three times.

  • Collect Rinsate: The rinsate must be collected and disposed of as hazardous chemical waste.

  • Final Disposal: Once cleaned and with the label defaced or removed, the container may be disposed of as regular trash, in accordance with your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_start Start: this compound Waste cluster_characterize Waste Characterization cluster_segregate Segregation & Containerization cluster_storage Interim Storage cluster_disposal Final Disposal start Identify Waste Stream char Mixed with other chemicals? start->char segregate_pure Segregate as Pure Amine Waste char->segregate_pure No segregate_mixed Segregate as Mixed Hazardous Waste char->segregate_mixed Yes containerize Use Labeled, Compatible Container segregate_pure->containerize segregate_mixed->containerize store Store in Designated Satellite Accumulation Area containerize->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs end Proper Disposal Complete contact_ehs->end

References

Essential Safety and Operational Guide for Handling Bicyclo[2.2.2]octan-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical plans for the handling and disposal of Bicyclo[2.2.2]octan-1-amine, designed for researchers, scientists, and professionals in drug development. Adherence to these procedures is crucial for ensuring laboratory safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommendationRationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]Protects against splashes and airborne particles that can cause serious eye damage.[2]
Skin Protection Use compatible chemical-resistant gloves. Wear fire/flame resistant and impervious clothing.[1] Protective boots may be required depending on the situation.[2]Prevents skin contact, which can cause irritation.[2] Proper glove removal technique (without touching the outer surface) should be practiced.[2]
Respiratory Protection A government-approved respirator should be used when ventilation is inadequate or if exposure limits are exceeded.[2][3]Protects against inhalation of vapors, mists, or gas.[2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a tightly closed and upright position in a dry, cool, and well-ventilated area.[4]

  • Avoid overheating.[2]

2. Handling and Use:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Ensure a safety shower and eye bath are readily accessible.[2]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Avoid prolonged or repeated exposure.[2]

  • Wash hands thoroughly after handling the substance.[2][5]

3. Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[2][4] If irritation persists, seek medical attention.[4]

  • In case of eye contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[2][4]

  • If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

1. Waste Collection:

  • Collect waste material in a suitable, labeled, and closed container.[1][3]

2. Disposal Method:

  • Dispose of the chemical waste through a licensed chemical destruction plant.[3]

  • Controlled incineration with flue gas scrubbing is a potential disposal method.[3]

  • Do not allow the product to enter drains or sewer systems.[2][3] Discharge into the environment must be avoided.[1][2]

3. Container Disposal:

  • Handle contaminated packages in the same way as the substance itself.[6]

  • Completely emptied packages can be recycled where facilities exist.[6]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response start Start: Acquire this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe setup Prepare Well-Ventilated Work Area (Fume Hood) ppe->setup transfer Transfer and Use Chemical setup->transfer wash Wash Hands Thoroughly After Handling transfer->wash spill Spill Occurs transfer->spill exposure Personnel Exposure transfer->exposure waste Collect Waste in Labeled Container wash->waste decontaminate Decontaminate Work Area waste->decontaminate dispose Dispose of Waste via Licensed Facility decontaminate->dispose spill_kit Use Spill Kit for Containment spill->spill_kit first_aid Administer First Aid (Eye Wash, Shower) exposure->first_aid seek_medical Seek Medical Attention first_aid->seek_medical

Safe Handling Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.2]octan-1-amine
Reactant of Route 2
Bicyclo[2.2.2]octan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.